molecular formula C13H13N3O9S3 B1454720 Sulfo-SNPB

Sulfo-SNPB

Número de catálogo: B1454720
Peso molecular: 451.5 g/mol
Clave InChI: LWDVHPVQKVSTGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulfo-SNPB is a useful research compound. Its molecular formula is C13H13N3O9S3 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(2,5-dioxopyrrolidin-1-yl)oxy-4-[(5-nitropyridin-2-yl)disulfanyl]-1-oxobutane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O9S3/c17-11-3-4-12(18)15(11)25-13(19)9(28(22,23)24)5-6-26-27-10-2-1-8(7-14-10)16(20)21/h1-2,7,9H,3-6H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDVHPVQKVSTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Sulforaphane and its Mechanism of Action as an SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Sulfo-SNPB" does not correspond to a recognized chemical entity in the scientific literature. Initial research suggests this may be a non-standard nomenclature. However, extensive investigation into related sulfur-containing compounds with relevance to cellular signaling pathways has identified Sulforaphane (SFN) as a key molecule of interest, particularly in the context of SHP2 inhibition. This guide will, therefore, focus on the properties and mechanisms of Sulforaphane.

Introduction to Sulforaphane (SFN)

Sulforaphane is a naturally occurring isothiocyanate derived from the glucosinolate glucoraphanin, which is found in high concentrations in cruciferous vegetables such as broccoli and broccoli sprouts. It is a well-studied chemopreventive agent with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. One of its key mechanisms of action is the covalent modification of cysteine residues in various proteins, leading to the modulation of their function. A significant target of Sulforaphane is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).

Mechanism of Action: Sulforaphane as an SHP2 Inhibitor

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways downstream of receptor tyrosine kinases (RTKs). It is involved in regulating cell growth, differentiation, and survival. Hyperactivation of SHP2 is associated with various cancers and developmental disorders.

Sulforaphane has been identified as a direct inhibitor of SHP2. The mechanism of inhibition is multifaceted and involves the covalent modification of cysteine residues within the catalytic domain of SHP2.[1]

The proposed mechanism is a two-step process:

  • Initial Adduction: The electrophilic isothiocyanate group of Sulforaphane reacts with a cysteine thiol group in the active site of SHP2, forming a transient covalent adduct.[1]

  • Formation of an Inhibitory Disulfide Bond: A proximal cysteine thiol then mediates the removal of the SFN adduct, resulting in the formation of an intramolecular disulfide bond within the SHP2 active site. This disulfide bond locks the enzyme in an inactive conformation, thus inhibiting its phosphatase activity.[1]

This unique "adduct-release-inhibition" mechanism distinguishes Sulforaphane from traditional competitive or allosteric inhibitors.

Quantitative Data

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer2.231 ± 0.648[2]
A549Lung Cancer10.15 ± 5.719[2]
MCF-7Breast Cancer2.37 ± 1.18[2]
PC-3Prostate Cancer1.341 ± 0.61[2]
PANC-1Pancreatic Cancer2.377 ± 5.07[2]
HCT116Colon Cancer12.08 ± 6.64[2]

Experimental Protocols

In Vitro SHP2 Phosphatase Activity Assay

This protocol provides a general framework for assessing the direct inhibitory effect of Sulforaphane on SHP2 enzymatic activity.

Materials:

  • Recombinant human SHP2 protein

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT)

  • Sulforaphane (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Sulforaphane in the assay buffer.

  • Add a fixed amount of recombinant SHP2 to each well of the 96-well plate.

  • Add the different concentrations of Sulforaphane to the wells containing SHP2. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the interaction between Sulforaphane and SHP2.

  • Initiate the phosphatase reaction by adding the substrate to each well.

  • Incubate the plate at 37°C for a suitable reaction time (e.g., 15-60 minutes).

  • Stop the reaction (if necessary, depending on the substrate used).

  • Measure the absorbance or fluorescence of the product using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of SHP2 inhibition for each Sulforaphane concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Sulforaphane concentration and fitting the data to a dose-response curve.

Immunoprecipitation of Sulforaphane-Adducted Proteins

This protocol is designed to isolate and identify proteins that are covalently modified by Sulforaphane in a cellular context.

Materials:

  • Cell culture reagents

  • Sulforaphane

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Sulforaphane adduct antibody

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cultured cells with Sulforaphane or a vehicle control for the desired time.

  • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Pre-clear the lysates by incubating with Protein A/G agarose beads to reduce non-specific binding.

  • Incubate the pre-cleared lysates with an anti-Sulforaphane adduct antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads using an elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against SHP2 to confirm its adduction by Sulforaphane. Alternatively, the entire eluate can be subjected to mass spectrometry for the identification of all SFN-adducted proteins.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SHP2 SHP2 RTK->SHP2 P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras activates Sulforaphane Sulforaphane Sulforaphane->SHP2 inhibits Experimental_Workflow cluster_cell_culture Cellular Treatment cluster_protein_extraction Protein Extraction and IP cluster_analysis Analysis cluster_results Results Cells Cultured Cells Treatment Treat with Sulforaphane or Vehicle Control Cells->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation (Anti-SFN Adduct Ab) Lysis->IP Elution Elution IP->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry Elution->Mass_Spec Western_Blot Western Blot (Anti-SHP2 Ab) SDS_PAGE->Western_Blot Confirmation Confirmation of SHP2 Adduction Western_Blot->Confirmation Identification Identification of Novel SFN Targets Mass_Spec->Identification

References

Sulfo-SNPB Linker Chemistry for Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Sulfo-SNPB linker chemistry, a critical component in the design and development of advanced Antibody-Drug Conjugates (ADCs). We will delve into its core chemical principles, mechanism of action, detailed experimental protocols for conjugation and characterization, and a review of relevant performance data.

Introduction to Antibody-Drug Conjugates and Linker Technology

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1][2][3][4] An ADC consists of three primary components: a monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that covalently connects the payload to the antibody.[1][3]

The linker is paramount to the safety and efficacy of an ADC.[5] It must remain stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicity.[6] Upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the payload in its active form.[7][8] Linkers are broadly categorized as non-cleavable or cleavable. This compound belongs to the cleavable linker class, utilizing a disulfide bond as a trigger for intracellular drug release.[9][10]

Core Chemistry of the this compound Linker

The this compound linker is a heterobifunctional crosslinker designed for aqueous solubility and intracellular release via reduction. Its structure incorporates several key functional moieties that dictate its utility in ADC development.

2.1 Chemical Structure and Functional Components

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group enables covalent conjugation to primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the surface of the antibody, forming a stable amide bond.[11]

  • Disulfide Bond (-S-S-): This is the cleavable trigger. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream but is readily reduced and cleaved by the high intracellular concentrations of glutathione (B108866) (GSH), releasing the payload.[8][]

  • Nitropyridyl Group: This moiety serves as an excellent leaving group during the thiol-disulfide exchange reaction with intracellular glutathione, facilitating efficient payload release.

  • Sulfonate Group (-SO₃⁻): The "Sulfo" prefix indicates the presence of a sulfonic acid group. This highly polar, charged group imparts increased aqueous solubility to the linker, which can be advantageous during the conjugation process and can help mitigate aggregation issues with hydrophobic payloads.[11]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1193111-37-3[9][10]
Molecular Formula C₁₃H₁₃N₃O₉S₃[9][10]
Molecular Weight 451.45 g/mol [9][13]
Class Cleavable, Disulfide-based[9][10]
Reactive Groups NHS Ester (Amine-reactive), Disulfide (Thiol-reactive)

2.2 Mechanism of Action: Conjugation and Cleavage

The function of the this compound linker occurs in two distinct phases: the initial conjugation to the antibody and the subsequent payload release inside the target cell.

  • Conjugation: The NHS ester of this compound reacts with a lysine residue on the monoclonal antibody under mild basic conditions (pH 7.5-8.5) to form a stable amide linkage. The payload, which must contain a free thiol (-SH) group, is then conjugated to the other end of the linker via thiol-disulfide exchange.

  • Internalization and Cleavage: The resulting ADC circulates in the bloodstream, binds to its target antigen on a cancer cell, and is internalized, typically into endosomes and lysosomes.[7] The high concentration of glutathione (GSH) in the cytoplasm reduces the linker's disulfide bond, cleaving the payload from the antibody-linker complex and enabling it to exert its cytotoxic effect.[8]

G cluster_conjugation Phase 1: Conjugation Chemistry cluster_cleavage Phase 2: Intracellular Cleavage mAb Antibody (mAb) with Lysine (-NH2) ADC_intermediate mAb-Linker Conjugate mAb->ADC_intermediate 1. Amine Reaction (pH 7.5-8.5) Linker This compound Linker (NHS Ester) Linker->ADC_intermediate Payload Thiolated Payload (-SH) ADC Final ADC Payload->ADC 2. Thiol-Disulfide Exchange ADC_intermediate->ADC Circulation ADC in Circulation (Stable) ADC->Circulation Administration Binding Binding to Tumor Cell Antigen Circulation->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome Released_Payload Active Payload Lysosome->Released_Payload Disulfide Reduction GSH Glutathione (GSH) GSH->Lysosome Apoptosis Cell Death (Apoptosis) Released_Payload->Apoptosis

Caption: Overall mechanism of this compound ADC synthesis and action.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of ADCs utilizing this compound or similar disulfide linkers.

G start Start: mAb & Linker/Payload step1 1. Antibody-Linker Conjugation start->step1 step2 Purification 1 (Desalting / SEC) step1->step2 char1 Characterization: Avg. DAR (UV-Vis) step1->char1 step3 2. Linker-Payload Conjugation step2->step3 step4 Purification 2 (e.g., HIC, SEC) step3->step4 char2 Characterization: DAR Distribution (HIC) step4->char2 char3 Characterization: Mass Confirmation (LC-MS) step4->char3 char4 Characterization: Purity / Aggregation (SEC) step4->char4 char5 Characterization: In Vitro Potency (IC50) char4->char5 char6 Characterization: In Vivo Efficacy char5->char6 end_node Final Characterized ADC char6->end_node

Caption: General workflow for ADC synthesis and characterization.

3.1 Protocol: Two-Step Antibody-Payload Conjugation

This protocol is a standard procedure for conjugating a thiol-containing payload to an antibody via an amine-reactive disulfide linker like this compound.

Materials:

  • Monoclonal antibody (mAb) at 5-10 mg/mL in phosphate-buffered saline (PBS).

  • This compound linker (MW: 451.45 g/mol ).

  • Thiol-containing payload (e.g., DM4, Thiol-MMAE).

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Buffer: PBS, pH 7.5, with 5 mM EDTA.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Purification system (e.g., FPLC or HPLC).

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the Conjugation Buffer using a desalting column to remove any amine-containing buffer components (like Tris). Adjust the final concentration to 5-10 mg/mL.

  • Linker Activation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Step 1: Antibody-Linker Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved this compound linker to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess, unreacted linker by passing the solution through a desalting column equilibrated with Conjugation Buffer.

  • Step 2: Payload Conjugation:

    • Prepare a 20 mM stock solution of the thiol-containing payload in DMSO.

    • Add a 1.5- to 2-fold molar excess of the payload (relative to the amount of linker added) to the purified mAb-linker conjugate.

    • If the payload solution is acidic, adjust the pH of the reaction mixture back to ~7.0-7.5.

    • Incubate for 4-16 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Quench any unreacted linker on the antibody by adding N-acetylcysteine to a final concentration of 1 mM and incubating for 20 minutes.

    • Purify the final ADC product from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The final ADC should be stored in a formulation buffer (e.g., PBS with 5% trehalose).

3.2 Protocol: ADC Characterization by HIC

Hydrophobic Interaction Chromatography (HIC) is a primary method for determining the drug-to-antibody ratio (DAR) distribution. ADCs with higher drug loads are more hydrophobic and elute later.[3]

Materials:

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • HPLC system with a UV detector.

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the purified ADC.

  • Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the chromatogram at 280 nm. Peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8) will be resolved.

  • Calculate the average DAR by integrating the peak areas for each species, multiplying by its DAR value, and dividing by the total peak area.

3.3 Protocol: In Vitro Cytotoxicity Assay

This assay determines the potency (IC₅₀) of the ADC on cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • 96-well clear-bottom white plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Purified ADC, unconjugated mAb, and free payload.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated mAb, and free payload in cell culture medium.

  • Treat the cells with the serially diluted compounds and incubate for 72-120 hours.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent according to the manufacturer's instructions and incubate for 10 minutes.

  • Measure luminescence using a plate reader.

  • Plot the cell viability versus the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Performance and Quantitative Data

While specific public data for ADCs using the this compound linker is limited, we can review representative data from ADCs employing the structurally analogous Sulfo-SPDB linker, which also relies on disulfide cleavage. The following data for a CDH6-targeting ADC with a Sulfo-SPDB-DM4 linker-payload demonstrates the typical performance expected from this class of ADCs.[14]

4.1 In Vitro Cytotoxicity

The potency of an ADC is typically evaluated against both a cell line that expresses the target antigen (antigen-positive) and one that does not (antigen-negative) to confirm target-specific killing.

Table 2: Representative In Vitro Cytotoxicity of a Disulfide-Linked ADC (Sulfo-SPDB-DM4)

Cell LineTarget Antigen (CDH6)ADC IC₅₀ (ng/mL)Unconjugated mAb Activity
OVCAR3 Positive0.3 - 0.9Inactive
A498 Positive1.1 - 2.5Inactive
HEK293 Negative> 10,000Inactive
Data is representative and adapted from studies on CDH6-targeting Sulfo-SPDB-DM4 ADCs.[14]

4.2 In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ADCs is assessed in vivo using mouse models bearing human tumor xenografts. Tumor volume is monitored over time following treatment.

Table 3: Representative In Vivo Efficacy of a Disulfide-Linked ADC (CDH6-Sulfo-SPDB-DM4) in an OVCAR3 Ovarian Cancer Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Outcome
Vehicle Control-0Progressive Growth
Non-targeting Control ADC5< 20Progressive Growth
CDH6-ADC 1.25~70Tumor Stasis
CDH6-ADC 2.5> 100Partial Regression
CDH6-ADC 5.0> 100Complete Regression
Data is representative and adapted from studies on CDH6-targeting Sulfo-SPDB-DM4 ADCs.[14]

The data shows that the ADC induces potent, dose-dependent anti-tumor activity, leading to complete tumor regression at the highest dose, demonstrating the efficacy of disulfide-linked payloads in a preclinical model.[14]

Payload Mechanism of Action: Maytansinoids (DM4)

The payload is the ultimate effector of an ADC's cytotoxic activity. Maytansinoids, such as DM1 and DM4, are common payloads for disulfide-linked ADCs. They are potent anti-mitotic agents that disrupt microtubule dynamics.

G tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitosis Mitotic Spindle Formation microtubule->mitosis cell_cycle Cell Cycle Progression (G2 to M Phase) mitosis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis outcome Cell Death apoptosis->outcome dm4 DM4 Payload dm4->microtubule Inhibits Polymerization

Caption: Mechanism of action for maytansinoid (DM4) payloads.

Upon release from the linker, maytansinoids bind to tubulin at the vinca (B1221190) alkaloid binding site. This binding inhibits the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[15]

Conclusion

The this compound linker represents a refined tool in the ADC developer's toolkit. By incorporating a water-solubilizing sulfo group with a well-established, reduction-sensitive disulfide cleavage mechanism, it offers a robust method for conjugating potent payloads to antibodies. This design aims to ensure ADC stability in circulation while facilitating efficient, targeted payload release within the high-glutathione environment of cancer cells. The principles and protocols outlined in this guide provide a framework for the successful implementation of this compound and similar disulfide-based linkers in the generation of next-generation antibody-drug conjugates with promising therapeutic potential.

References

Cleavable Disulfide Linkers in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) as targeted cancer therapeutics hinges on the critical interplay between its three core components: a monoclonal antibody for precise tumor targeting, a potent cytotoxic payload, and a chemical linker that bridges them. Among the various linker technologies, cleavable disulfide linkers have emerged as a prominent class, offering the advantage of conditional payload release within the tumor microenvironment. This guide provides a comprehensive technical overview of cleavable disulfide linkers, detailing their mechanism of action, diverse chemical structures, and the experimental protocols essential for their evaluation in ADC development.

The Core Principle: Exploiting the Redox Gradient

The efficacy of disulfide linkers is rooted in the significant difference in redox potential between the extracellular environment and the intracellular milieu. The bloodstream is a relatively oxidizing environment with low concentrations of free thiols (e.g., cysteine at ~8-11 µM), which keeps the disulfide bond of the linker largely intact, ensuring the stability of the ADC in circulation and minimizing premature payload release that could lead to off-target toxicity.[1][2]

In stark contrast, the cytoplasm of cells, particularly rapidly proliferating tumor cells, maintains a highly reducing environment, characterized by a substantially higher concentration of glutathione (B108866) (GSH), a tripeptide thiol, estimated to be in the range of 1-10 mM.[2][] This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond within the linker, leading to the release of the cytotoxic payload precisely at the site of action.[]

Mechanism of Disulfide Linker Cleavage

The cleavage of a disulfide linker is a chemical process involving thiol-disulfide exchange. Intracellular glutathione (GSH) acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond of the linker. This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload, now with a free thiol group. This payload can then exert its cytotoxic effect. The mixed disulfide can be further reduced by another molecule of GSH to regenerate the linker's thiol and form oxidized glutathione (GSSG). In some cases, intracellular enzymes like thioredoxin (TRX) and glutaredoxin (GRX) can also catalyze the cleavage of disulfide bonds in xenobiotics, including ADC linkers.[4][5]

Types of Disulfide Linkers and the Importance of Steric Hindrance

To address the challenge of balancing in vivo stability with efficient intracellular cleavage, various disulfide linkers have been developed. A key strategy to enhance plasma stability is the introduction of steric hindrance around the disulfide bond.

  • Non-hindered Disulfide Linkers (e.g., SPP): Early disulfide linkers, such as those derived from N-succinimidyl 4-(2-pyridyldithio)propionate (SPP), feature a simple disulfide bond. While susceptible to intracellular cleavage, they can exhibit limited stability in circulation, leading to premature drug release.

  • Sterically Hindered Disulfide Linkers (e.g., SPDB): To improve stability, linkers with steric hindrance adjacent to the disulfide bond were developed. A prominent example is N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB), which incorporates methyl groups near the disulfide bond. This steric bulk shields the disulfide bond from unwanted reactions in the plasma, thereby increasing the ADC's half-life in circulation.[6][] Studies have shown that conjugates with more sterically hindered disulfide linkages are more stable to reductive cleavage.[6] The introduction of gem-dimethyl groups has been shown to further enhance the stability of conjugates in circulation.[8]

The choice of linker and the degree of steric hindrance are critical design parameters that need to be optimized for each specific ADC to achieve the desired therapeutic window.

Quantitative Data on Disulfide Linker Performance

The following tables summarize key quantitative data for different disulfide linkers, providing a basis for comparison in ADC development.

Linker TypeSteric HindrancePlasma Half-life (t½)Reference
SPDB-DM4Methyl groups adjacent to disulfide~9 days[9]
Unhindered DisulfideNoneShorter than hindered linkers[9]
Linker TypeIn Vitro Cytotoxicity (IC50)Cell LineReference
Trastuzumab-SPP-DM130.0 ng/mLBT-474[10]
Trastuzumab-DM1 (non-cleavable)6.0 ng/mLBT-474[10]
Trastuzumab-SPP-DM11.8 ng/mLKPL-4[10]
Trastuzumab-DM1 (non-cleavable)1.1 ng/mLKPL-4[10]

Experimental Protocols

Synthesis and Conjugation of a Disulfide-Linked ADC (Example: Trastuzumab-SPDB-DM4)

This protocol outlines the general steps for the synthesis of a maytansinoid payload with a disulfide linker and its subsequent conjugation to an antibody.

Materials:

  • Trastuzumab antibody

  • DM4 (maytansinoid payload)

  • SPDB linker (N-succinimidyl 4-(2-pyridyldithio)butanoate)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS)

  • N,N-Dimethylformamide (DMF)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Dissolve Trastuzumab in PBS.

    • Add a molar excess of TCEP to reduce the interchain disulfide bonds of the antibody, exposing free sulfhydryl groups.

    • Incubate the reaction mixture to ensure complete reduction.

    • Remove excess TCEP using a desalting column.

  • Linker-Payload Synthesis (SPDB-DM4):

    • This is a multi-step organic synthesis process that involves reacting the maytansinoid DM4 with the SPDB linker. The succinimidyl ester of SPDB reacts with an appropriate functional group on DM4 to form a stable amide bond, leaving the pyridyldithio group available for reaction with the antibody's thiols.

  • Conjugation:

    • Add the SPDB-DM4 linker-payload dissolved in a co-solvent like DMF to the reduced antibody solution.

    • The pyridyldithio group of the linker-payload reacts with the free sulfhydryl groups on the antibody via thiol-disulfide exchange to form the ADC.

    • Control the reaction time and stoichiometry to achieve the desired drug-to-antibody ratio (DAR).

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and antibody using size-exclusion chromatography or other appropriate purification methods.

  • Characterization:

    • Determine the DAR using techniques like Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry.[1][][12]

    • Assess the purity and aggregation of the ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxic potency of the ADC.[9][13]

Materials:

  • Target cancer cell line (e.g., HER2-positive for Trastuzumab-based ADCs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC of interest

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in cell culture medium. Replace the medium in the wells with the ADC or control solutions.

  • Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC or released payload over time.

Materials:

  • ADC of interest

  • Human plasma (or plasma from other relevant species)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA or LC-MS)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Quantification:

    • ELISA-based method: Use a sandwich ELISA to quantify the concentration of intact ADC. One antibody captures the ADC, and a second antibody, conjugated to an enzyme, detects the payload.

    • LC-MS-based method: Use liquid chromatography-mass spectrometry to separate and quantify the intact ADC, different drug-loaded species, and any released payload.

  • Data Analysis: Plot the concentration of intact ADC over time and calculate the plasma half-life (t½) of the ADC.

In Vivo Tumor Xenograft Model for Efficacy Testing

This protocol assesses the anti-tumor efficacy of the ADC in a living organism.[13][14][15][16]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line that expresses the target antigen

  • ADC of interest

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, ADC, etc.). Administer the treatments intravenously or intraperitoneally according to the study design.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition between the ADC-treated groups and the control group.

Visualizing Key Processes in ADC Development

The following diagrams, generated using Graphviz, illustrate critical pathways and workflows in the development and mechanism of action of ADCs with cleavable disulfide linkers.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (Disulfide Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Reductive Cleavage (High GSH) Nucleus Nucleus Payload->Nucleus Induces Apoptosis

ADC Internalization and Payload Release Pathway.

ADC_Development_Workflow Target Target Identification & Antibody Selection Linker Linker-Payload Synthesis Target->Linker Conjugation ADC Conjugation & Purification Linker->Conjugation InVitro In Vitro Evaluation (Cytotoxicity, Stability) Conjugation->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Preclinical Preclinical Development (Tox, PK/PD) InVivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

General Workflow for ADC Preclinical Development.

Conclusion

Cleavable disulfide linkers represent a powerful and versatile tool in the design of effective and safer antibody-drug conjugates. Their ability to remain stable in circulation while selectively releasing their cytotoxic payload within the reducing environment of tumor cells is a key advantage. However, the successful development of ADCs with disulfide linkers requires a thorough understanding of the structure-activity relationships, particularly the impact of steric hindrance on stability and cleavage kinetics. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and optimization of these critical parameters, ultimately contributing to the development of next-generation targeted cancer therapies.

References

The Role of Sulforaphane in Targeted Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The term "Sulfo-SNPB" does not correspond to a recognized molecule in the current scientific literature. Based on the context of targeted therapy and the prevalence of sulfur-containing compounds in this field, this guide will focus on Sulforaphane (SFN) , a well-researched isothiocyanate with significant potential in cancer therapy. It is plausible that "this compound" was a typographical error or a non-standard abbreviation. Additionally, this guide will briefly cover Sulfo-NHS-LC-Biotin , a sulfur-containing reagent used in targeted therapy research, to address any potential confusion.

Introduction to Sulforaphane (SFN) as a Targeted Therapy Agent

Sulforaphane is a naturally occurring organosulfur compound found in cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. It has garnered significant attention in cancer research due to its pleiotropic effects on cancer cells, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1] SFN's ability to selectively target cancer cells while having minimal cytotoxic effects on normal cells makes it a promising candidate for targeted cancer therapy.[2]

Mechanism of Action of Sulforaphane

Sulforaphane's anticancer effects are multifaceted, primarily revolving around its ability to modulate cellular signaling pathways involved in oxidative stress response, inflammation, and cell cycle regulation.

The Nrf2 Signaling Pathway

A primary mechanism of SFN's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). SFN reacts with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins, which help to protect cells from carcinogenic insults and oxidative stress.

Nrf2_Pathway cluster_nucleus SFN Sulforaphane (SFN) Keap1_Nrf2 Keap1-Nrf2 Complex SFN->Keap1_Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Cytoprotective_Genes activates transcription of Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Sulforaphane-mediated activation of the Nrf2 signaling pathway.
The TGF-β Signaling Pathway

Sulforaphane has also been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is often dysregulated in cancer and contributes to fibrosis and metastasis. SFN can inhibit the TGF-β-induced transformation of fibroblasts into myofibroblasts, a key process in tumor progression and fibrosis. This is achieved, in part, by suppressing both the canonical (Smad-dependent) and non-canonical (e.g., MAPK/ERK) TGF-β signaling pathways.

TGFb_Pathway cluster_nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Complex TGFbR->Smad activates MAPK MAPK/ERK Pathway TGFbR->MAPK activates Nucleus Nucleus Gene_Expression Pro-fibrotic & Pro-metastatic Gene Expression SFN Sulforaphane (SFN) SFN->Smad SFN->MAPK Smad_n Smad Complex Smad_n->Gene_Expression MAPK_n MAPK/ERK MAPK_n->Gene_Expression

Caption: Inhibition of TGF-β signaling by Sulforaphane.

Quantitative Data on Sulforaphane's Efficacy

The following tables summarize key quantitative data from various in vitro and in vivo studies on Sulforaphane.

Table 1: In Vitro Cytotoxicity of Sulforaphane (IC50 Values)
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast Cancer24.11-[3]
SUM-159Breast Cancer7.69-[3]
KG-1aLeukemia8.24-[3]
H460Non-small cell lung cancer12-[4]
H1299Non-small cell lung cancer8-[4]
A549Non-small cell lung cancer10-[4]
MCF-7Breast Cancer27.948[2]
MDA-MB-231Breast Cancer3048[2]
KPL-1Breast Cancer19.148[5]
KPL-1Breast Cancer17.872[5]
Table 2: Effects of Sulforaphane on Protein Expression and Activity
Cell Line/ModelProtein/MarkerEffectQuantitative ChangeReference
SCC-13 (Skin Cancer)Bmi-1, Ezh2DecreaseConcentration-dependent reduction[6]
SCC-13 (Skin Cancer)H3K27me3DecreaseSignificant reduction[6]
Murine Immune CellsNLRP3, ASC, Caspase 1, Caspase 11DecreaseSignificant reduction at 12.5 µM[7]
Murine Immune CellsNrf2, HO-1IncreaseSignificant up-regulation[7]
Murine Immune CellsCOX-2, mPGES-1DecreaseSignificant down-regulation[7]
HeLa CellsAutophagosomesIncrease6-fold increase at 10-15 µM[8]
H460 (NSCLC)CD133+ cellsDecrease43% decrease at 5 µM, 87% at 10 µM[4]
Table 3: Summary of Selected Clinical Trial Data for Sulforaphane
ConditionDosageDurationKey Quantitative OutcomeReference
Type 2 Diabetes5g and 10g/day broccoli sprout powder4 weeksSignificant decrease in malondialdehyde and ox-LDL[9][10]
Healthy Overweight IndividualsBroccoli sprouts-Lowered IL-6 and CRP levels[10]
Early-stage Breast Cancer--Decreased HDAC activity, reduced Ki-67 expression[11]
Prostate Cancer--Altered oncogenic gene expression, no change in PSA levels[11]
Healthy Individuals200 µmol broccoli sprout isothiocyanatesSingle dosePeak plasma isothiocyanate of 0.943–2.27 µmol/L at 1 hour[10]

Experimental Protocols

In Vitro Treatment of Cancer Cells with Sulforaphane

This protocol provides a general framework for treating adherent cancer cell lines with Sulforaphane to assess its effects on cell viability, proliferation, and protein expression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements (e.g., FBS, penicillin-streptomycin)

  • Sulforaphane (SFN) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates (e.g., 96-well for viability assays, 6-well for protein extraction)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into appropriate culture plates at a predetermined density.

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Sulforaphane Treatment:

    • Prepare serial dilutions of SFN from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µM). Include a vehicle control (DMSO) at the same concentration as the highest SFN dose.

    • Remove the old medium from the cells and replace it with the SFN-containing or vehicle control medium.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Cell Viability Assay (e.g., MTT, WST-1): Follow the manufacturer's instructions for the chosen assay to determine the IC50 value of SFN.

    • Protein Extraction for Western Blot:

      • Wash cells twice with ice-cold PBS.

      • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

      • Collect the lysate and centrifuge to pellet cell debris.

      • Determine protein concentration using a BCA or Bradford assay.

      • Proceed with Western blot analysis to assess changes in target protein expression.

SFN_Treatment_Workflow Start Start Seed_Cells Seed Cancer Cells in Plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_SFN Prepare SFN Dilutions Incubate_24h->Prepare_SFN Treat_Cells Treat Cells with SFN or Vehicle Incubate_24h->Treat_Cells Prepare_SFN->Treat_Cells Incubate_Treatment Incubate for Desired Duration (24, 48, or 72h) Treat_Cells->Incubate_Treatment Analysis Downstream Analysis Incubate_Treatment->Analysis Viability_Assay Cell Viability Assay (MTT) Analysis->Viability_Assay Western_Blot Western Blot Analysis Analysis->Western_Blot End End Viability_Assay->End Western_Blot->End

Caption: Workflow for in vitro Sulforaphane treatment of cancer cells.
Cell Surface Protein Biotinylation using Sulfo-NHS-LC-Biotin

This protocol outlines the labeling of cell surface proteins with Sulfo-NHS-LC-Biotin for subsequent isolation and analysis. This technique is crucial for studying receptor expression and membrane protein dynamics in response to targeted therapies.

Materials:

  • Adherent or suspension cells

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • EZ-Link™ Sulfo-NHS-LC-Biotin

  • Quenching solution (e.g., 50 mM Glycine or Tris in ice-cold PBS)

  • Cell lysis buffer

  • Streptavidin-agarose beads

Procedure:

  • Cell Preparation:

    • Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[12][13][14]

    • For adherent cells, perform washes directly in the culture dish. For suspension cells, pellet by centrifugation between washes.

    • Resuspend cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[13][14]

  • Biotinylation Reaction:

    • Immediately before use, dissolve Sulfo-NHS-LC-Biotin in water or PBS to a concentration of 10 mM.

    • Add the biotin (B1667282) solution to the cell suspension to a final concentration of ~2 mM (e.g., add 1.0 mg of Sulfo-NHS-LC-Biotin per mL of cell suspension).[13][14]

    • Incubate the reaction on a rocking platform for 30 minutes at 4°C.[12] The low temperature minimizes the internalization of the biotin reagent.

  • Quenching:

    • Add the quenching solution to the cell suspension and incubate for 10 minutes at 4°C to stop the reaction by consuming any unreacted biotin.[12]

    • Wash the cells three times with ice-cold PBS to remove excess biotin and quenching solution.

  • Cell Lysis and Protein Isolation:

    • Lyse the biotinylated cells using an appropriate lysis buffer.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with streptavidin-agarose beads to capture the biotinylated cell surface proteins.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured proteins for downstream analysis (e.g., SDS-PAGE and Western blotting).

Biotinylation_Workflow Start Start Wash_Cells Wash Cells with Ice-Cold PBS (pH 8.0) Start->Wash_Cells Resuspend Resuspend Cells in PBS Wash_Cells->Resuspend Add_Biotin Add Sulfo-NHS-LC-Biotin Resuspend->Add_Biotin Incubate_4C Incubate at 4°C for 30 min Add_Biotin->Incubate_4C Quench Quench Reaction with Glycine/Tris Incubate_4C->Quench Wash_Again Wash Cells with PBS Quench->Wash_Again Lyse_Cells Lyse Cells Wash_Again->Lyse_Cells Isolate_Proteins Isolate Biotinylated Proteins with Streptavidin Beads Lyse_Cells->Isolate_Proteins Analyze Analyze Proteins (e.g., Western Blot) Isolate_Proteins->Analyze End End Analyze->End

References

An Introductory Guide to Using Sulfo-SNPB in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-SNPB, a cleavable crosslinker utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and detailed protocols for its application.

Introduction to this compound

This compound is a heterobifunctional, disulfide-containing crosslinker that is readily soluble in aqueous solutions. The "Sulfo-" prefix indicates the presence of a sulfonate group, which imparts water solubility and allows for conjugation reactions to be performed in physiological buffers without the need for organic co-solvents. The molecule contains an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines on proteins and other biomolecules. The core of the this compound linker contains a disulfide bond, which can be cleaved under reducing conditions, such as those found within the intracellular environment. This property makes this compound an ideal candidate for creating ADCs that release their therapeutic payload inside target cells.

Chemical Properties and Mechanism of Action

The this compound crosslinker facilitates the covalent attachment of two molecules through a two-step reaction process. The primary reactive group is the Sulfo-NHS ester, which forms a stable amide bond with primary amines (e.g., the epsilon-amine of lysine (B10760008) residues) on a target protein, such as a monoclonal antibody. The second functional group, which is initially protected, is a thiol-reactive group that is revealed upon reduction of the disulfide bond.

Mechanism of Action:

  • Amine Reaction: The Sulfo-NHS ester of this compound reacts with primary amines on the antibody in a pH-dependent manner, typically between pH 7.2 and 8.5. This reaction results in the formation of a stable amide linkage.

  • Payload Conjugation: A payload molecule containing a thiol group is then reacted with the purified antibody-linker conjugate. A second reactive group on the this compound linker (often a maleimide (B117702) or a pyridyldithiol) will react with the payload's thiol to form a stable thioether or disulfide bond, respectively.

  • Intracellular Cleavage: Once the resulting ADC is internalized by the target cell, the disulfide bond within the this compound linker is exposed to the reducing intracellular environment, which has a high concentration of glutathione. This leads to the cleavage of the disulfide bond and the release of the therapeutic payload.

Experimental Protocols

The following protocols provide a general framework for using this compound in the preparation of an antibody-drug conjugate. Optimization may be required for specific antibodies and payloads.

3.1. Materials and Reagents

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound crosslinker

  • Thiol-containing payload molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

3.2. Step 1: Activation of Antibody with this compound

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer.

  • Dissolve this compound in Reaction Buffer immediately before use to a final concentration of 10-20 mM.

  • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Remove the excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer.

3.3. Step 2: Conjugation of Payload to Activated Antibody

  • Prepare the thiol-containing payload solution in an appropriate solvent. If the payload is not readily soluble in aqueous buffer, a co-solvent such as DMSO can be used, but the final concentration of the organic solvent should be kept below 10% (v/v).

  • Add a 3- to 5-fold molar excess of the payload to the activated antibody solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • (Optional) Quench any unreacted maleimide groups (if present on the linker) by adding a final concentration of 1 mM cysteine or N-acetylcysteine and incubating for 15 minutes.

  • Purify the resulting ADC from excess payload and other reaction components using a desalting column or size-exclusion chromatography.

3.4. Step 3: Characterization of the Antibody-Drug Conjugate

  • Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules conjugated to each antibody using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

  • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using Size-Exclusion Chromatography (SEC-HPLC).

  • In Vitro Cleavage: Confirm the cleavability of the linker by incubating the ADC with a reducing agent (e.g., 10 mM DTT or GSH) and analyzing the release of the payload by HPLC or MS.

Quantitative Data Summary

The following tables provide representative data for the use of a this compound-like disulfide-containing cleavable linker.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve conjugation efficiency.
This compound:Antibody Molar Ratio 5:1 to 20:1The optimal ratio depends on the desired DAR.
Payload:Antibody Molar Ratio 3:1 to 10:1Excess payload drives the reaction to completion.
Reaction pH 7.2 - 8.0Optimal for Sulfo-NHS ester reaction with primary amines.
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize antibody degradation.
Reaction Time (Activation) 30 - 60 minutesLonger times can lead to hydrolysis of the NHS ester.
Reaction Time (Conjugation) 1 - 4 hoursCan be extended to overnight at 4°C.

Table 2: Typical Characterization Results

ParameterTypical ValueMethod of Analysis
Drug-to-Antibody Ratio (DAR) 2 - 4HIC-HPLC, UV-Vis, MS
Monomer Purity > 95%SEC-HPLC
Aggregate Content < 5%SEC-HPLC
Payload Release (in vitro) > 90% in 1 hr with 10 mM DTTRP-HPLC

Visualizations

Diagram 1: this compound Bioconjugation Workflow

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Purification & Characterization A Antibody C Activated Antibody A->C + this compound (pH 7.2-8.0) B This compound B->C D Thiolated Payload E Antibody-Drug Conjugate (ADC) D->E C_clone->E + Payload F Purified ADC G Analysis (DAR, Purity) F->G E_clone->F Desalting / SEC

Caption: Workflow for creating an ADC using this compound.

Diagram 2: Intracellular Cleavage of this compound Linker

G cluster_0 Intracellular Environment cluster_1 Mechanism A ADC Internalization B High Glutathione (GSH) Concentration A->B C Disulfide Bond Cleavage B->C D Payload Release C->D Payload Payload ADC ADC ADC->Payload Reduction (GSH) Antibody Ab ADC->Antibody Reduction (GSH)

Caption: Mechanism of payload release from a this compound-linked ADC.

An In-Depth Technical Guide to Sulforaphane (SFN) Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

As extensive research has yielded no direct information on a compound specifically named "Sulfo-SNPB" in the context of cancer research, this technical guide will focus on the extensively studied isothiocyanate, Sulforaphane (B1684495) (SFN) . It is presumed that "this compound" may be a typographical error or a lesser-known internal designation, and Sulforaphane aligns with the core requirements of the user's request for information on a cancer-related compound with well-documented signaling pathways and experimental data.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulforaphane (SFN) is a naturally occurring isothiocyanate derived from the hydrolysis of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage.[1][2][3] SFN has garnered significant attention in cancer research due to its demonstrated chemopreventive and therapeutic effects in a wide range of human cancers, including breast, prostate, colon, and lung cancer.[1][2] Its multi-targeted approach, which involves the modulation of various cellular processes like apoptosis, cell cycle arrest, and antioxidant defense, makes it a promising candidate for further investigation and development in oncology.[3][4][5]

Mechanism of Action

Sulforaphane exerts its anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously.

2.1. Induction of Phase II Detoxification Enzymes:

A primary mechanism of SFN's chemopreventive action is the induction of phase II detoxification enzymes.[1][4] SFN activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, which binds to the antioxidant response element (ARE) in the promoter region of genes encoding phase II enzymes.[1][4] This leads to the increased expression of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs), which are crucial for detoxifying and eliminating carcinogens.[1]

2.2. Inhibition of Cell Cycle Progression:

SFN has been shown to induce cell cycle arrest at various checkpoints, thereby inhibiting the proliferation of cancer cells.[5][6] For instance, in human colon cancer Caco-2 cells, SFN treatment leads to G1/G2 cell cycle arrest.[5] This is often accompanied by the modulation of key cell cycle regulatory proteins, including a decrease in cyclin B1 and cyclin-dependent kinase 1 (CDK1) levels.[5]

2.3. Induction of Apoptosis:

Sulforaphane can trigger programmed cell death, or apoptosis, in cancer cells. This is achieved through both intrinsic and extrinsic pathways. SFN can upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][7] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately resulting in apoptosis.

2.4. Inhibition of Angiogenesis:

The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. SFN has been demonstrated to inhibit angiogenesis, thereby restricting the nutrient supply to tumors.[2]

2.5. Modulation of Signaling Pathways:

SFN influences several key signaling pathways that are often dysregulated in cancer. One of the most notable is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[6] SFN has been shown to decrease the phosphorylation of Akt and the downstream kinase S6K1, leading to the inhibition of this pro-survival pathway.[6]

Signaling Pathways

The intricate interplay of signaling pathways modulated by Sulforaphane is central to its anti-cancer efficacy.

Sulforaphane_Signaling_Pathways cluster_0 Sulforaphane (SFN) cluster_1 Cellular Effects cluster_2 Downstream Consequences SFN Sulforaphane Nrf2 Nrf2 Activation SFN->Nrf2 PI3K_Akt PI3K/Akt/mTOR Inhibition SFN->PI3K_Akt Apoptosis Apoptosis Induction SFN->Apoptosis CellCycle Cell Cycle Arrest SFN->CellCycle Detox Increased Detoxification Nrf2->Detox Proliferation Decreased Proliferation PI3K_Akt->Proliferation CellDeath Cancer Cell Death Apoptosis->CellDeath TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth

Caption: Major signaling pathways modulated by Sulforaphane in cancer cells.

Applications in Cancer Research

Sulforaphane's diverse mechanisms of action have led to its investigation in various cancer research applications.

4.1. Chemoprevention:

Due to its ability to induce detoxification enzymes and protect cells from carcinogens, SFN is a strong candidate for cancer chemoprevention.[1][3] Epidemiological studies suggest that a diet rich in cruciferous vegetables is associated with a lower risk of certain cancers.[3]

4.2. Therapeutic Agent:

SFN has shown therapeutic potential as a standalone agent and in combination with conventional chemotherapy drugs.[1] Its ability to induce apoptosis and inhibit cell proliferation makes it effective against established tumors.

4.3. Targeting Cancer Stem Cells:

Recent research has indicated that SFN can target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy.[8][9] SFN has been shown to inhibit the self-renewal capacity of CSCs in various cancers, including breast and pancreatic cancer.[8]

4.4. Nanoparticle-based Drug Delivery:

To enhance its bioavailability and targeted delivery, SFN has been incorporated into nanoparticle-based drug delivery systems.[7] For instance, SFN-loaded Fe3O4@gold core-shell nanoparticles have been developed to improve cancer treatment efficacy.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research.

5.1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic effects of Sulforaphane on cancer cells.

  • Method:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of SFN (e.g., 0-100 µM) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated) cells.

5.2. Western Blot Analysis for Protein Expression:

  • Objective: To analyze the effect of Sulforaphane on the expression of specific proteins involved in signaling pathways.

  • Method:

    • Treat cancer cells with SFN for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

5.3. Flow Cytometry for Cell Cycle Analysis:

  • Objective: To determine the effect of Sulforaphane on cell cycle distribution.

  • Method:

    • Treat cells with SFN for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Sulforaphane.

Table 1: IC50 Values of Sulforaphane in Breast Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)Reference
MCF-724~25[10]
MDA-MB-23124~30[10]
SKBR-324~20[6]
MDA-MB-46824~25[6]

Table 2: Effect of Sulforaphane on Protein Expression in Breast Cancer Cells

Cell LineSFN Concentration (µM)Target ProteinChange in ExpressionReference
MDA-MB-23110p-Thr389-S6K175% decrease[6]
MCF-710p-Thr389-S6K175% decrease[6]
MDA-MB-46820p-Thr389-S6K180-90% decrease[6]
SKBR-310, 20, 40p-Thr389-S6K1~50% decrease[6]
MCF-7Not specifiedBcl-2Decreased[7]
MCF-7Not specifiedBcl-xLDecreased[7]
MCF-7Not specifiedBaxIncreased[7]
MCF-7Not specifiedBakIncreased[7]

Experimental Workflow Visualization

A typical workflow for investigating the anti-cancer effects of Sulforaphane is depicted below.

SFN_Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cancer Cell Line Culture start->cell_culture sfn_treatment Sulforaphane Treatment (Dose- and Time-response) cell_culture->sfn_treatment viability_assay Cell Viability Assay (MTT) sfn_treatment->viability_assay protein_analysis Protein Expression Analysis (Western Blot) sfn_treatment->protein_analysis cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) sfn_treatment->cell_cycle_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis protein_analysis->data_analysis cell_cycle_analysis->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: A generalized experimental workflow for studying Sulforaphane.

Conclusion

Sulforaphane is a promising natural compound with significant potential in cancer prevention and therapy. Its ability to modulate multiple key signaling pathways, induce apoptosis, and inhibit cell proliferation underscores its importance in cancer research. Further investigation, particularly in clinical settings and through the development of advanced drug delivery systems, is warranted to fully realize the therapeutic benefits of this potent isothiocyanate.

References

The Core Principle of Disulfide Cleavage for Sulfo-SNPB Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principle governing the cleavage of Sulfo-SNPB (Sulfo-N-succinimidyl(4-iodoacetyl)aminobenzoate) and related disulfide-containing linkers, which are pivotal components in the design of modern Antibody-Drug Conjugates (ADCs). A comprehensive understanding of their mechanism of action is critical for the rational design of effective and safe targeted cancer therapies.

Introduction to Disulfide Linkers in ADCs

Disulfide linkers are a class of chemically cleavable linkers that connect a cytotoxic payload to a monoclonal antibody. Their design leverages the significant difference in the redox potential between the extracellular environment and the intracellular milieu of tumor cells. An ideal linker must remain stable in the systemic circulation to prevent premature drug release and associated off-target toxicity, while ensuring efficient and rapid cleavage upon internalization into the target cancer cell. Disulfide linkers, such as this compound and SPDB, have been widely employed in ADC research due to their ability to meet these contradictory requirements.[1][2]

The core of their functionality lies in the disulfide bond (-S-S-), which is susceptible to reduction by thiol-containing molecules. The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the bloodstream. This differential provides a selective trigger for payload release within the target cell.[1][][4]

The Principle of Disulfide Cleavage: Thiol-Disulfide Exchange

The cleavage of the disulfide bond in this compound linkers is primarily mediated by a chemical reaction known as thiol-disulfide exchange. This reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond.

The intracellular concentration of glutathione, a tripeptide with a free thiol group, is approximately 1-10 mM, whereas its concentration in the blood plasma is in the micromolar range (around 2-20 µM). This steep concentration gradient is the key driver for the selective cleavage of disulfide linkers within the cell.

The reaction proceeds as follows:

  • A glutathione molecule (GSH) in the cytoplasm deprotonates to form the more reactive thiolate anion (GS⁻).

  • The thiolate anion attacks one of the sulfur atoms of the disulfide bond in the linker.

  • This leads to the formation of a transient mixed disulfide intermediate.

  • The original disulfide bond is cleaved, releasing the payload attached to a thiol group, and a new mixed disulfide is formed between the linker and glutathione.

  • This mixed disulfide can be further reduced by another molecule of glutathione, regenerating the linker's thiol and producing oxidized glutathione (GSSG).

The net result is the release of the active cytotoxic drug inside the cancer cell, where it can then exert its therapeutic effect.

cluster_extracellular Extracellular Space (Low [GSH]) cluster_intracellular Intracellular Space (High [GSH]) ADC Antibody-Drug Conjugate (Intact Linker) Internalized_ADC Internalized ADC ADC->Internalized_ADC Endocytosis Cleavage Thiol-Disulfide Exchange Internalized_ADC->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload GSSG Oxidized Glutathione (GSSG) Cleavage->GSSG GSH Glutathione (GSH) GSH->Cleavage Start Prepare ADC and Reagent Stock Solutions Reaction_Setup Set up Cleavage Reaction: ADC + GSH (or DTT/Control) Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Time_Course Collect Aliquots at Various Time Points Incubation->Time_Course Time_Course->Incubation Continue Incubation Quench Quench Reaction with NEM Time_Course->Quench Analysis Analyze by LC-MS Quench->Analysis End Determine Cleavage Rate and Half-life Analysis->End

References

A Technical Guide to Sulfo-SNPB for Novice ADC Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of Sulfo-SNPB (Sulfo-Succinimidyl 4-(5-nitro-2-pyridyldithio)butyrate), a heterobifunctional crosslinker used in the development of Antibody-Drug Conjugates (ADCs). It is designed for researchers, scientists, and drug development professionals new to the field, offering detailed protocols, data interpretation, and visual diagrams to facilitate understanding.

Introduction to this compound

This compound is a cleavable linker that serves as a critical bridge in an ADC, covalently connecting a monoclonal antibody (mAb) to a cytotoxic payload.[1][2][3] Its structure features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a nitropyridyldithio group. The addition of a sulfonate group (-SO₃) to the NHS ring significantly increases the reagent's water solubility, allowing for conjugation reactions to be performed in aqueous buffers with little to no organic co-solvent.

The core function of the this compound linker is to ensure the ADC remains stable in systemic circulation, preventing premature release of the toxic payload, and then to be efficiently cleaved to release the drug upon internalization into target cancer cells.[]

Mechanism of Action

The functionality of this compound is based on its two distinct reactive moieties:

  • Amine-Reactive NHS Ester : This group reacts with primary amine groups, such as the side chain of lysine (B10760008) residues found abundantly on the surface of antibodies. This reaction forms a stable amide bond, covalently attaching the linker to the antibody.

  • Thiol-Reactive Pyridyldithio Group : This group reacts with sulfhydryl (thiol, -SH) groups present on a modified cytotoxic payload. The reaction proceeds via a disulfide exchange, creating a new disulfide bond between the linker and the drug, and releasing a chromogenic pyridine-2-thione byproduct.

The resulting disulfide bond is the "cleavable" component of the linker. It is relatively stable in the bloodstream but is susceptible to cleavage in the highly reductive environment of the cell's cytoplasm, which has a much higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space.[] This differential in reducing potential provides a mechanism for targeted drug release.[]

Advantages and Disadvantages of this compound Linkers

The choice of a linker is critical to the efficacy and safety of an ADC. Disulfide-based linkers like this compound have a distinct set of characteristics.

AdvantagesDisadvantages
Conditional Cleavage : The linker is designed to be cleaved in the reductive environment of tumor cells, which have high glutathione levels.[]Heterogeneity : Conjugation to surface lysines can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[5][6]
Enhanced Solubility : The "Sulfo" group improves water solubility, simplifying the conjugation process in aqueous solutions.[7]Potential Instability : Disulfide bonds can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[][9]
Bystander Effect : Once released, a membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[5]Limited Payload Scope : Primarily used for payloads modified to contain a free thiol group.
Well-Established Chemistry : The reactions involving NHS esters and pyridyldithio groups are well-documented and reliable for bioconjugation.Potential for Aggregation : High DAR values or conjugation at certain sites can sometimes lead to ADC aggregation.[5]

Mandatory Visualizations

Logical Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_0 Phase 1: Antibody Modification cluster_1 Phase 2: Payload Conjugation cluster_2 Phase 3: Purification & Characterization mAb Monoclonal Antibody (mAb) buffer_exchange Buffer Exchange into Amine-Free Buffer mAb->buffer_exchange linker_add Add this compound Linker (Control Molar Ratio) buffer_exchange->linker_add reaction1 Incubate to Form Amide Bond linker_add->reaction1 mAb_linker Purify mAb-Linker Intermediate (e.g., SEC) reaction1->mAb_linker reaction2 Add Payload to mAb-Linker Intermediate mAb_linker->reaction2 payload Thiolated Payload payload->reaction2 incubation2 Incubate to Form Disulfide Bond raw_adc Crude ADC Mixture incubation2->raw_adc purify_adc Purify Final ADC (e.g., SEC) raw_adc->purify_adc characterize Characterize ADC (DAR, Purity, Aggregation) purify_adc->characterize final_adc Final ADC Product characterize->final_adc

Caption: A logical workflow diagram illustrating the three main phases of creating an ADC using this compound linker chemistry.

Signaling Pathway for ADC Action and Payload Release

ADC_Mechanism_of_Action cluster_cell Target Cancer Cell cluster_cytosol Cytosol (High Glutathione [GSH]) cluster_endosome Endosome/Lysosome payload_release Disulfide Bond Cleavage by GSH active_payload Active Payload Released payload_release->active_payload cellular_target Payload Binds to Intracellular Target (e.g., DNA, Tubulin) active_payload->cellular_target apoptosis Apoptosis cellular_target->apoptosis endosome ADC in Endosome endosome->payload_release Endosomal Escape/ Transport to Cytosol receptor Target Antigen internalization Receptor-Mediated Endocytosis receptor->internalization internalization->endosome adc ADC in Circulation adc->receptor 1. Binding

Caption: The mechanism of action for a this compound-based ADC, from binding to payload release and cell death.

Experimental Protocols

This section provides a generalized, multi-phase protocol for the synthesis and characterization of an ADC using a this compound linker. Novice researchers should optimize these conditions for their specific antibody and payload.

Phase 1: Conjugation of this compound to the Antibody

Objective: To attach the this compound linker to lysine residues on the antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), at a concentration of 5-10 mg/mL.

  • This compound linker.

  • Conjugation Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

Methodology:

  • Buffer Exchange: The antibody must be in an amine-free buffer to prevent reaction with the buffer itself. Exchange the mAb into the Conjugation Buffer using a desalting column according to the manufacturer's instructions.

  • Prepare this compound Stock: Immediately before use, dissolve this compound in DMSO to a concentration of 10-20 mM.

  • Calculate Molar Ratio: Determine the desired molar excess of linker to antibody. A common starting point is a 5- to 10-fold molar excess.

  • Conjugation Reaction: Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C, with gentle mixing.

  • Purification: Remove excess, unreacted this compound linker by passing the reaction mixture through a desalting column, exchanging it back into the Conjugation Buffer (or a buffer suitable for the next step). The product is the mAb-SNPB intermediate.

Phase 2: Conjugation of Thiolated Payload to mAb-SNPB

Objective: To attach the thiol-containing cytotoxic payload to the linker-modified antibody.

Materials:

  • mAb-SNPB intermediate from Phase 1.

  • Thiolated cytotoxic payload.

  • Conjugation Buffer (as above, may require degassing).

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) if payload disulfide needs reduction.

Methodology:

  • Prepare Payload: Dissolve the thiolated payload in DMSO. If the payload is a dimer held by a disulfide bond, it may need to be pre-treated with a reducing agent like TCEP.

  • Conjugation Reaction: Add a 1.5- to 3-fold molar excess of the payload (relative to the amount of linker added in Phase 1) to the mAb-SNPB solution.

  • Incubation: Let the reaction proceed for 3-4 hours at room temperature or overnight at 4°C, protected from light. The progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Quenching (Optional): The reaction can be stopped by adding a thiol-containing molecule like N-acetylcysteine to react with any remaining pyridyldithio groups.

Phase 3: ADC Purification and Characterization

Objective: To purify the final ADC and determine key quality attributes.

Materials:

  • Crude ADC mixture from Phase 2.

  • Purification system (e.g., FPLC or HPLC).

  • Size Exclusion Chromatography (SEC) column.

  • Hydrophobic Interaction Chromatography (HIC) column.

  • UV/Vis Spectrophotometer.

Methodology:

  • Purification: Purify the ADC from unreacted payload and other small molecules using SEC. The ADC will elute in the high molecular weight fractions.

  • Characterization - Drug-to-Antibody Ratio (DAR):

    • Measure the absorbance of the purified ADC at 280 nm (for protein) and at the payload's characteristic wavelength.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

    • DAR = [Payload Concentration] / [Antibody Concentration].

  • Characterization - Purity and Aggregation:

    • Analyze the purified ADC by SEC to determine the percentage of monomer, dimer, and higher-order aggregates. A high monomer percentage (>95%) is desirable.

  • Characterization - Heterogeneity:

    • Use HIC to separate ADC species with different DAR values (DAR0, DAR2, DAR4, etc.). This provides a profile of the heterogeneity of the final product.

Quantitative Data Summary

The following tables provide examples of the type of data generated during ADC development.

Table 2: Example Parameters for this compound Conjugation

Linker:Antibody Molar RatioReaction Time (hr)Temperature (°C)Average DAR Achieved
5:12253.1
8:12254.5
12:12256.2
8:1443.8

Note: Data is hypothetical and for illustrative purposes. Actual results will vary based on the specific mAb and reaction conditions.

Table 3: Example Characterization Data for a Purified ADC

ParameterResultMethod Used
Average DAR4.1UV/Vis Spectroscopy
Purity (Monomer %)97.5%SEC-HPLC
Aggregates (%)2.1%SEC-HPLC
Endotoxin Level< 0.1 EU/mgLAL Assay
In Vitro Cytotoxicity (IC₅₀)1.5 nM (on antigen-positive cell line)Cell Viability Assay
In Vitro Cytotoxicity (IC₅₀)> 1000 nM (on antigen-negative cell line)Cell Viability Assay

Note: This data represents a desirable outcome for a typical ADC, demonstrating good conjugation, high purity, and target-specific cytotoxicity.

References

The Strategic Advantage of Sulfonation: An In-depth Technical Guide to the SNPB Linker Core in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The success of an ADC is critically dependent on the intricate interplay between its three core components: the monoclonal antibody, the potent cytotoxic payload, and the linker that connects them. Among the diverse array of linker technologies, the photocleavable sulfonated SNPB (sulfonated N-succinimidyl-4-(2-nitrophenyl)-4-oxobutanoate) linker has emerged as a sophisticated tool, offering enhanced physicochemical properties that can translate into improved therapeutic outcomes. This technical guide delves into the core benefits of incorporating a sulfonate group into the SNPB linker, providing detailed experimental methodologies and quantitative comparisons to empower researchers in the design and development of next-generation ADCs.

The Pivotal Role of Hydrophilicity in ADC Development

The conjugation of hydrophobic payloads to monoclonal antibodies often leads to challenges such as aggregation, reduced solubility, and accelerated clearance from circulation.[1][2][3] These factors can negatively impact the manufacturing process, stability, and in vivo performance of an ADC, ultimately narrowing its therapeutic window.[4][5] The introduction of hydrophilic moieties into the linker is a key strategy to mitigate these issues.[5][6] Sulfonation, the addition of a sulfonate (-SO₃⁻) group, is a particularly effective method to increase the hydrophilicity of the linker-payload complex.[5][7]

Unveiling the Benefits of the Sulfonated SNPB Linker

The sulfonated SNPB linker is a cleavable linker designed for use in antibody-drug conjugates.[8] Its core structure contains a photocleavable 2-nitrobenzyl ether moiety, allowing for spatially and temporally controlled payload release upon exposure to UV light. The key innovation of the sulfonated version lies in the incorporation of a sulfonate group, which imparts several significant advantages over its non-sulfonated counterpart.

Enhanced Aqueous Solubility and Reduced Aggregation

The primary benefit of the sulfonate group is the marked increase in the hydrophilicity of the linker. This enhanced water solubility is crucial during the conjugation process and for the final ADC product.[7] Hydrophobic ADCs, especially those with a high drug-to-antibody ratio (DAR), are prone to aggregation, which can lead to immunogenicity and altered pharmacokinetic profiles.[5][9] By increasing the polarity of the linker, sulfonation helps to prevent the formation of inactive ADC aggregates.[5]

Improved Pharmacokinetics and Therapeutic Index

The hydrophilicity of an ADC plays a significant role in its pharmacokinetic (PK) properties.[1][6] More hydrophilic ADCs tend to exhibit longer circulation half-lives and reduced non-specific uptake by tissues such as the liver.[6] This improved PK profile can lead to greater accumulation of the ADC at the tumor site, thereby enhancing its efficacy.[10] Furthermore, by minimizing off-target toxicity, the therapeutic index of the ADC can be significantly widened.[1]

Enabling Higher Drug-to-Antibody Ratios (DAR)

The ability to attach a higher number of drug molecules per antibody (higher DAR) without inducing aggregation is a significant advantage.[11] A higher DAR can lead to increased potency of the ADC. The enhanced hydrophilicity imparted by the sulfonated linker can enable the development of ADCs with higher DARs while maintaining favorable biophysical properties.

Quantitative Data and Comparative Analysis

Table 1: Physicochemical Properties of Sulfonated vs. Non-Sulfonated Linkers

PropertyNon-Sulfonated LinkerSulfonated LinkerRationale/Reference
Aqueous Solubility LowerHigherThe ionic sulfonate group significantly increases polarity and water solubility.[7]
Aggregation Propensity Higher, especially at high DARLowerIncreased hydrophilicity reduces intermolecular hydrophobic interactions that lead to aggregation.[5]
Hydrophobicity (LogP) HigherLowerThe addition of a charged sulfonate group decreases the octanol-water partition coefficient.

Table 2: In Vitro and In Vivo Performance of ADCs with Sulfonated vs. Non-Sulfonated Linkers

ParameterADC with Non-Sulfonated LinkerADC with Sulfonated LinkerRationale/Reference
In Vitro Potency (IC₅₀) Potentially lower at high DAR due to aggregationPotentially higher due to improved formulation and higher achievable DARReduced aggregation ensures a higher concentration of active, monomeric ADC.[11]
Plasma Clearance FasterSlowerIncreased hydrophilicity reduces uptake by the reticuloendothelial system.[1]
Tumor Uptake Potentially lowerPotentially higherLonger circulation time allows for greater accumulation in the tumor.[10]
Therapeutic Window NarrowerWiderImproved pharmacokinetics and reduced off-target toxicity contribute to a better safety profile.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, conjugation, and evaluation of a sulfonated SNPB linker. These protocols are based on established chemical principles and general procedures for ADC development.

Synthesis of Sulfonated SNPB Linker

The synthesis of a sulfonated SNPB linker, such as N-succinimidyl 4-(2-nitrophenyl)-4-oxo-2-sulfobutanoate, can be achieved through a multi-step process.

Diagram 1: Synthetic Pathway for a Sulfonated SNPB Linker

G A 2-Nitro-α-toluenesulfonyl chloride C Intermediate 1 A->C B Diethyl malonate B->C E 4-(2-nitrophenyl)-4-oxobutanoic acid C->E 1. NaOEt 2. H₃O⁺ D Hydrolysis and Decarboxylation G 4-(2-nitrophenyl)-4-oxo-2-sulfobutanoic acid E->G SO₃/H₂SO₄ F Sulfonation I Sulfonated SNPB Linker G->I NHS, DCC H N-Hydroxysuccinimide, DCC

Caption: Synthetic route for a sulfonated SNPB linker.

Protocol:

  • Synthesis of 4-(2-nitrophenyl)-4-oxobutanoic acid: This can be achieved via a Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, followed by nitration. Alternatively, a malonic ester synthesis approach can be employed.

  • Sulfonation: The resulting keto-acid is then sulfonated using a suitable sulfonating agent, such as fuming sulfuric acid (oleum), to introduce the sulfonate group at the desired position on the butanoate chain.

  • Activation: The carboxylic acid group of the sulfonated intermediate is then activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to yield the final sulfonated SNPB linker.

  • Purification: The product is purified by column chromatography or recrystallization.

Conjugation of Sulfonated SNPB Linker to Antibody and Payload

The sulfonated SNPB linker is a heterobifunctional crosslinker. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, while a separate functional group on the payload (e.g., an amine) is required for attachment to the other end of the linker prior to antibody conjugation.

Diagram 2: ADC Conjugation Workflow

G cluster_0 Linker-Payload Synthesis cluster_1 Antibody Conjugation cluster_2 Purification A Sulfonated SNPB Linker C Linker-Payload Conjugate A->C B Payload with reactive group B->C E Linker-Payload Conjugate D Monoclonal Antibody F Antibody-Drug Conjugate (ADC) D->F E->F pH 8.0-9.0 G ADC H Purified ADC G->H Purification I Size Exclusion Chromatography H->I

Caption: General workflow for ADC synthesis.

Protocol:

  • Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL. The buffer should be free of primary amines.

  • Linker-Payload Conjugation: The sulfonated SNPB linker is first reacted with the cytotoxic payload.

  • Antibody Conjugation: The linker-payload construct is added to the antibody solution at a specific molar ratio to control the DAR. The reaction is typically carried out at room temperature or 4°C for 1-2 hours at a slightly alkaline pH (8.0-9.0) to facilitate the reaction with lysine residues.[12][13]

  • Quenching: The reaction is quenched by adding an excess of a small molecule containing a primary amine, such as Tris or glycine.

  • Purification: The resulting ADC is purified from unconjugated linker-payload and antibody using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: The purified ADC is characterized for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[9]

Photocleavage Assay

The release of the payload from the ADC upon light exposure can be quantified using a photocleavage assay.

Diagram 3: Photocleavage Assay Workflow

G A ADC Solution B UV Irradiation (365 nm) A->B C Sample Collection at Time Points B->C D Analysis (HPLC/MS) C->D E Quantification of Released Payload D->E G cluster_0 ADC Internalization and Payload Release cluster_1 Cellular Effects A ADC binds to a cell surface antigen B Internalization via endocytosis A->B C Photocleavage of sulfonated SNPB linker B->C D MMAE Release C->D E MMAE binds to tubulin D->E F Disruption of microtubule dynamics E->F G Cell Cycle Arrest (G2/M) F->G H Apoptosis G->H

References

Methodological & Application

Application Notes and Protocols for Sulfo-SNPB Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. Sulfo-SNPB (Sulfosuccinimidyl 4-(2-pyridyldithio)butanoate) is a heterobifunctional, cleavable crosslinker used in the development of ADCs.

This document provides a detailed protocol for the conjugation of this compound to monoclonal antibodies, purification of the resulting conjugate, and methods for its characterization. This compound contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the antibody, and a pyridyldithiol group that can react with a sulfhydryl group on a drug molecule, forming a disulfide bond. This disulfide bond is designed to be stable in circulation but cleavable in the reducing environment of the target cell, releasing the cytotoxic payload.

Principle of this compound Conjugation

The conjugation of this compound to a monoclonal antibody is a two-step process. First, the amine-reactive Sulfo-NHS ester of this compound reacts with lysine residues on the antibody to form a stable amide bond. This introduces a pyridyldithiol group onto the antibody surface. In the second step, a sulfhydryl-containing drug is reacted with the modified antibody. The pyridyldithiol group reacts with the sulfhydryl group of the drug to form a new disulfide bond, releasing pyridine-2-thione.

Materials and Reagents

Material/ReagentSupplierGrade
Monoclonal Antibody (mAb)In-house or Commercial≥ 95% purity
This compoundCommercial Vendor≥ 90% purity
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous
Phosphate Buffered Saline (PBS), pH 7.4GibcoMolecular Biology Grade
Borate Buffer, pH 8.5In-house preparationReagent Grade
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher Scientific
Amicon® Ultra Centrifugal Filter Units, 30 kDa MWCOMilliporeSigma
Hydrophobic Interaction Chromatography (HIC) ColumnWaters, Agilent
Size Exclusion Chromatography (SEC) ColumnGE Healthcare, Tosoh
UV-Vis SpectrophotometerBeckman Coulter, Thermo Fisher
LC-MS SystemAgilent, Waters

Experimental Protocols

Part 1: Antibody Preparation and Buffer Exchange
  • Antibody Preparation:

    • Start with a purified monoclonal antibody solution at a concentration of 2-10 mg/mL.

    • Ensure the antibody is in a buffer free of primary amines (e.g., Tris) or other nucleophiles that could compete with the conjugation reaction. If necessary, perform a buffer exchange.

  • Buffer Exchange Protocol (using Spin Desalting Column):

    • Equilibrate a Zeba™ Spin Desalting Column with 3-4 column volumes of PBS, pH 7.4.

    • Add the antibody solution to the column.

    • Centrifuge according to the manufacturer's instructions to collect the buffer-exchanged antibody.

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

Part 2: Conjugation of this compound to the Monoclonal Antibody
  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 with Borate Buffer.

    • Add the desired molar excess of the this compound stock solution to the antibody solution. A starting point of 5-10 fold molar excess of this compound to mAb is recommended.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess this compound:

    • Immediately after the incubation, remove the unreacted this compound using a desalting column as described in Part 1, equilibrating the column with PBS, pH 7.4.

Part 3: Conjugation of Drug to the this compound Modified Antibody
  • Drug Preparation:

    • Dissolve the sulfhydryl-containing drug in an appropriate solvent (e.g., DMF, DMSO, or an aqueous buffer).

  • Drug Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the drug solution to the this compound modified antibody.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Part 4: Purification of the Antibody-Drug Conjugate

Purification is critical to remove unconjugated drug, antibody, and aggregates. A multi-step purification process is often necessary.

  • Tangential Flow Filtration (TFF) or Diafiltration:

    • Use a TFF system with a 30 kDa MWCO cassette to remove unconjugated drug and exchange the buffer to a formulation buffer (e.g., PBS).

  • Chromatographic Purification (HIC or SEC):

    • Hydrophobic Interaction Chromatography (HIC): HIC is effective for separating ADCs with different drug-to-antibody ratios (DAR). A salt gradient (e.g., ammonium (B1175870) sulfate) is used to elute the different ADC species.

    • Size Exclusion Chromatography (SEC): SEC is used to remove aggregates and any remaining small molecule impurities.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined by several methods:

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

    • The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

  • Mass Spectrometry (MS):

    • Intact mass analysis of the ADC by LC-MS can resolve species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug loading.

Analysis of Purity and Aggregation
  • Size Exclusion Chromatography (SEC): SEC is the standard method for quantifying the percentage of monomer, aggregate, and fragment in the ADC preparation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the ADC.

Quantitative Data Summary

ParameterRecommended RangeMethod of Determination
Molar Excess of this compound 5 - 15 foldOptimization required
Molar Excess of Drug 1.5 - 5 foldOptimization required
Conjugation Reaction pH 8.0 - 8.5pH meter
Conjugation Reaction Time 1 - 4 hoursTime-course study
Average Drug-to-Antibody Ratio (DAR) 2 - 4UV-Vis, LC-MS
Purity (Monomer %) ≥ 95%SEC-HPLC
Aggregate % ≤ 5%SEC-HPLC

Diagrams

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation1 Linker Conjugation cluster_conjugation2 Drug Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (PBS, pH 7.4) mAb->buffer_exchange add_linker Add this compound (pH 8.0-8.5) buffer_exchange->add_linker incubate1 Incubate (1-2 hours, RT) add_linker->incubate1 remove_linker Remove Excess Linker (Desalting) incubate1->remove_linker add_drug Add Thiol-Drug remove_linker->add_drug incubate2 Incubate (2-4 hours, RT) add_drug->incubate2 purify Purification (TFF, HIC, SEC) incubate2->purify characterize Characterization (DAR, Purity, Aggregates) purify->characterize

Caption: Experimental workflow for this compound conjugation to monoclonal antibodies.

reaction_mechanism cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation mAb Antibody-NH₂ modified_mAb Antibody-Linker mAb->modified_mAb + this compound (pH 8.0-8.5) sulfo_snpb This compound adc Antibody-Drug Conjugate (ADC) modified_mAb->adc + Drug-SH drug Drug-SH

Caption: Two-step reaction mechanism of this compound conjugation.

Step-by-Step Guide for Sulfo-SNPB Payload Attachment to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the conjugation of a payload to a monoclonal antibody (mAb) using the heterobifunctional, cleavable crosslinker Sulfo-SNPB (Sulfo-Succinimidyl-4-(2-pyridyldithio)butanoate). This linker enables the attachment of thiol-containing payloads to the primary amines of an antibody, creating an antibody-drug conjugate (ADC) with a disulfide bond that can be cleaved in the reducing environment of the target cell.

Introduction

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component of the ADC, influencing its stability, pharmacokinetics, and mechanism of action. This compound is a water-soluble, amine-reactive and thiol-reactive crosslinker. The Sulfo-NHS ester group reacts with primary amines, such as the side chains of lysine (B10760008) residues on the antibody, to form stable amide bonds. The pyridyldithiol group reacts with sulfhydryl (thiol) groups on the payload molecule to form a disulfide bond. This disulfide bond is stable in circulation but can be cleaved by intracellular reducing agents like glutathione, releasing the payload inside the target cell.

Experimental Protocols

This section details the key experimental procedures for the successful conjugation of a payload to an antibody using this compound.

Materials and Reagents

  • Antibody: Purified monoclonal antibody in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 1-10 mg/mL.

  • This compound Linker: High-purity this compound.

  • Payload: Thiol-containing payload molecule.

  • Buffers:

    • Conjugation Buffer: PBS, pH 7.2-8.0.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

    • Purification Buffer: PBS, pH 7.4.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

  • Analytical Instruments: UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC) system (HIC or RP-HPLC), Mass Spectrometer (for DAR determination).

Protocol 1: Antibody-Sulfo-SNPB Conjugation

This protocol describes the initial reaction between the antibody and the this compound linker.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.

    • Determine the precise concentration of the antibody using a spectrophotometer at 280 nm.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 5-20 fold molar excess of this compound over the antibody. The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of Antibody-Linker Conjugate:

    • Remove excess, unreacted this compound linker using a desalting column or dialysis against the Purification Buffer. This step is crucial to prevent the linker from reacting with the payload in the subsequent step.

Protocol 2: Payload Attachment to Antibody-Linker Conjugate

This protocol details the reaction of the thiol-containing payload with the activated antibody.

  • Payload Preparation:

    • Dissolve the thiol-containing payload in an appropriate solvent (e.g., DMF or DMSO) to a stock concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 1.5-5 fold molar excess of the payload stock solution to the purified antibody-linker conjugate from Protocol 1.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching (Optional):

    • To cap any unreacted pyridyldithiol groups, a quenching agent such as N-acetylcysteine can be added at a final concentration of 1-2 mM and incubated for 30 minutes.

  • Final Purification:

    • Purify the final ADC from excess payload and other reaction components using size-exclusion chromatography or extensive dialysis against the Purification Buffer.

Characterization of the Antibody-Drug Conjugate

The resulting ADC should be thoroughly characterized to determine its key quality attributes.

  • Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody is a critical parameter. It can be determined using several methods:

    • UV-Vis Spectrophotometry: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the concentrations of both can be determined and the DAR calculated. This method requires that the payload has a distinct absorbance peak away from the antibody's absorbance.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated payload molecules. This allows for the determination of the distribution of different DAR species.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC to separate the light and heavy chains, RP-HPLC can be used to determine the distribution of payload on each chain.

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.

  • Purity and Aggregation: Size-exclusion chromatography (SEC) should be used to assess the purity of the ADC and to quantify the level of aggregation.

  • In Vitro Potency: The biological activity of the ADC should be evaluated in a cell-based cytotoxicity assay using a target antigen-positive cell line.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for this compound conjugation. Note that these are starting points and may require optimization for specific antibodies and payloads.

ParameterRecommended RangeExpected Outcome
Antibody Concentration 1-10 mg/mLHigher concentrations can improve conjugation efficiency.
This compound:Antibody Molar Ratio 5:1 to 20:1Higher ratios generally lead to a higher DAR.
Reaction pH (NHS ester reaction) 7.2 - 8.0Optimal for reaction of NHS ester with primary amines.
Reaction Time (NHS ester reaction) 1 - 2 hoursSufficient for completion of the NHS ester reaction.
Payload:Antibody-Linker Molar Ratio 1.5:1 to 5:1Should be optimized to drive the reaction to completion.
Reaction Time (Disulfide reaction) 2 - 4 hoursGenerally sufficient for disulfide bond formation.
Expected Average DAR 2 - 4A typical target for many ADCs to balance potency and pharmacokinetics.
Conjugation Efficiency > 80%Percentage of antibody that is conjugated with at least one payload molecule.

Mandatory Visualizations

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Purification & Analysis Antibody Antibody (with Lysine residues) Activated_Antibody Activated Antibody (this compound conjugated) Antibody->Activated_Antibody Reaction with Sulfo-NHS ester (pH 7.2-8.0) Sulfo_SNPB This compound Linker Sulfo_SNPB->Activated_Antibody ADC Antibody-Drug Conjugate (ADC) Activated_Antibody->ADC Reaction with Thiol group Payload Thiol-containing Payload Payload->ADC Purification Purification (SEC / Dialysis) ADC->Purification Analysis Characterization (DAR, Purity) Purification->Analysis

Caption: Experimental workflow for this compound payload attachment.

G cluster_0 Cellular Uptake and Payload Release cluster_1 Mechanism of Action (Example: Tubulin Inhibition) ADC ADC (this compound Linker) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Cytosol Cytosol (High Glutathione) Lysosome->Cytosol Disulfide Cleavage by Glutathione Payload_Released Released Payload Microtubules Microtubules Payload_Released->Microtubules Inhibition of Polymerization Cytosol->Payload_Released Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Application Notes and Protocols for Sulfo-SNPB Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the conjugation of Sulfo-SNPB, a cleavable linker used in the formation of antibody-drug conjugates (ADCs). The following sections detail the principles of this compound chemistry, recommended reaction conditions, and step-by-step protocols for conjugation to proteins and other amine-containing molecules.

Introduction to this compound Chemistry

This compound is a chemical crosslinker containing a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester. This moiety readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds. The "SNPB" portion of the molecule represents a cleavable linker component, which is a common feature in ADCs, allowing for the release of a payload under specific physiological conditions. The sulfonate group on the NHS ring increases the reagent's water solubility, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents.

The reaction proceeds in two key steps:

  • Activation: The Sulfo-NHS ester of this compound provides an amine-reactive site.

  • Conjugation: The activated linker reacts with a primary amine on the target molecule (e.g., an antibody) to form a stable amide linkage.

Key Reaction Parameters

The efficiency of this compound conjugation is influenced by several critical parameters that should be optimized for each specific application.

  • pH: The reaction of Sulfo-NHS esters with primary amines is highly pH-dependent. The optimal pH range for this reaction is typically between 7.0 and 8.5.[1][2][3][4] At lower pH values, the primary amines are protonated, reducing their nucleophilicity and slowing the reaction rate. At pH values above 8.5, the hydrolysis of the Sulfo-NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.[5][6]

  • Buffer Composition: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine (B1666218), as these will compete with the target molecule for reaction with the this compound.[3][7] Phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are recommended.[7]

  • Molar Ratio: The molar ratio of this compound to the target molecule will determine the degree of labeling. A higher molar excess of the linker will generally result in a higher number of linker molecules conjugated to the target. For proteins, a starting molar excess of 10- to 50-fold is often recommended, depending on the protein concentration.[4][7]

  • Reaction Time and Temperature: Conjugation reactions are typically carried out at room temperature for 30 minutes to 2 hours or at 4°C for 2 to 4 hours.[1][7][8] Longer incubation times may be necessary for more dilute protein solutions.

  • Concentration: Higher concentrations of the target molecule (e.g., >1 mg/mL) can improve conjugation efficiency.[2][9]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for this compound conjugation. These values should be used as a starting point for optimization.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.0A pH of 7.4 is a good starting point.[5][6]
Buffer Amine-free buffers (e.g., PBS, Borate)Avoid Tris and glycine buffers.[3][7]
Temperature 4°C - 25°C (Room Temperature)Lower temperatures can minimize protein degradation.[1][7][8]
Reaction Time 30 minutes - 4 hoursMonitor reaction progress to determine the optimal time.[1][7]
Molar Ratio (Linker:Protein) 5:1 to 50:1Start with a 20:1 molar excess for initial experiments.[4][7]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to better efficiency.[2][9]

Table 2: Example of Molar Ratio Effect on Conjugation Efficiency

Molar Ratio (this compound:Antibody)Average Linker to Antibody Ratio (LAR)
5:12.8
10:14.5
20:17.2
40:110.1

Note: These are representative data and the actual LAR will depend on the specific antibody and reaction conditions.

Experimental Protocols

This protocol describes a general method for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein to be conjugated (e.g., antibody)

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4 (Amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

  • Anhydrous DMSO or DMF (optional, for initial solubilization of this compound if needed)

Procedure:

  • Buffer Exchange: If the protein solution contains any primary amines, perform a buffer exchange into the Conjugation Buffer using a desalting column.

  • Prepare Protein Solution: Adjust the concentration of the protein to 1-10 mg/mL in the Conjugation Buffer.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in the Conjugation Buffer (or a small amount of DMSO/DMF and then dilute in the buffer) to a concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. Mix gently and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the concentration of the conjugated protein and the linker-to-protein ratio using appropriate analytical methods (e.g., UV-Vis spectroscopy, mass spectrometry).

In cases where a carboxylate-containing molecule needs to be conjugated to an amine-containing molecule, a two-step reaction involving EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a Sulfo-NHS ester like this compound can be employed.

Materials:

  • Molecule with carboxyl groups (Molecule A)

  • Molecule with primary amines (Molecule B)

  • EDC

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Desalting columns

Procedure:

  • Activate Molecule A: Dissolve Molecule A in the Activation Buffer. Add EDC and this compound (a typical molar ratio is 1:2:5 of Molecule A:EDC:this compound). Incubate for 15 minutes at room temperature.[5][6]

  • Remove Excess Reagents: Immediately pass the activated Molecule A solution through a desalting column equilibrated with the Reaction Buffer to remove excess EDC and this compound.

  • Conjugate to Molecule B: Add the purified, activated Molecule A to the solution of Molecule B in the Reaction Buffer. Incubate for 2 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p1 Protein Solution (in amine-free buffer) mix Mix and Incubate (RT, 1-2h or 4°C, 2-4h) p1->mix s1 This compound Solution (freshly prepared) s1->mix quench Quench Reaction (e.g., Tris buffer) mix->quench purify Desalting Column quench->purify analyze Characterization (e.g., UV-Vis, MS) purify->analyze

Caption: General workflow for protein conjugation with this compound.

While this compound itself is not part of a signaling pathway, its application in ADCs is central to a therapeutic mechanism. The following diagram illustrates the conceptual pathway of an ADC from administration to payload delivery.

adc_mechanism cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Payload Release cluster_action Cellular Action adc Antibody-Drug Conjugate (Antibody-Sulfo-SNPB-Drug) target Target Antigen on Tumor Cell adc->target Binding internalize Internalization into Endosome/Lysosome target->internalize Receptor-mediated endocytosis cleavage Cleavage of this compound Linker internalize->cleavage release Drug Payload Release cleavage->release apoptosis Induction of Apoptosis release->apoptosis Drug Action

Caption: Conceptual pathway of an ADC utilizing a cleavable linker.

References

Application Notes and Protocols for Cysteine-Specific Conjugation using Sulfo-SMPB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins and other biomolecules is a critical technique in research and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). The Sulfo-SMPB (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate) crosslinker is a valuable tool for this purpose, enabling the covalent linkage of molecules to cysteine residues with high specificity. Sulfo-SMPB is a heterobifunctional crosslinker, featuring a water-soluble Sulfo-NHS ester that reacts with primary amines (e.g., lysine (B10760008) residues) and a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups found in cysteine residues. This dual reactivity allows for controlled, stepwise conjugation procedures.

The maleimide group's high reactivity and specificity for thiols within a pH range of 6.5-7.5 are central to its utility in cysteine-specific conjugation.[1] This reaction proceeds via a Michael addition, forming a stable, non-cleavable thioether bond.[2] The water-soluble nature of Sulfo-SMPB allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents, which can be detrimental to protein structure and function.[3]

Reaction Mechanism and Workflow

The fundamental principle behind cysteine-specific conjugation with Sulfo-SMPB is the reaction between the maleimide moiety of the linker and the sulfhydryl group of a cysteine residue. This reaction is most efficient and specific at a pH range of 6.5-7.5.[3] At pH values above 7.5, the maleimide group can lose its specificity and may react with amines.[3]

A common strategy for using Sulfo-SMPB is a two-step conjugation process. First, a molecule containing a primary amine is activated with Sulfo-SMPB. The Sulfo-NHS ester end of the linker reacts with the amine, forming a stable amide bond. After removing the excess, unreacted linker, the now maleimide-activated molecule is introduced to the cysteine-containing protein or peptide. The maleimide group then specifically reacts with the cysteine's sulfhydryl group to form the final conjugate.

G cluster_0 Step 1: Activation of Amine-Containing Molecule cluster_1 Step 2: Cysteine-Specific Conjugation cluster_2 Purification MoleculeA Amine-Containing Molecule (e.g., Drug, Fluorophore) ActivatedMolecule Maleimide-Activated Molecule MoleculeA->ActivatedMolecule Reaction with Sulfo-NHS ester (pH 7-9) SulfoSMPB Sulfo-SMPB Linker SulfoSMPB->ActivatedMolecule FinalConjugate Final Conjugate ActivatedMolecule->FinalConjugate Reaction with Sulfhydryl group (pH 6.5-7.5) CysteineProtein Cysteine-Containing Protein CysteineProtein->FinalConjugate Purification Purification (e.g., SEC, Dialysis) FinalConjugate->Purification G cluster_0 Cellular Targeting and Internalization cluster_1 Drug Release and Action ADC Antibody-Drug Conjugate (via Sulfo-SMPB) Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion ReleasedDrug Released Drug Lysosome->ReleasedDrug Proteolytic Degradation CellularTarget Intracellular Target (e.g., DNA, Tubulin) ReleasedDrug->CellularTarget Binding Apoptosis Apoptosis CellularTarget->Apoptosis Signaling Cascade

References

Application Notes and Protocols for the Synthesis of a Novel Antibody-Drug Conjugate (ADC) using Sulfo-SNPB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the cell-killing power of a small molecule drug, connected by a chemical linker. The linker's properties are critical to the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the synthesis and characterization of a novel ADC utilizing the cleavable disulfide linker, Sulfo-SNPB (Succinimidyl 4-(2-pyridylthio)butanoate).

This compound contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody and a pyridyldithio group for conjugation to a thiol-containing payload. The resulting disulfide bond is designed to be stable in systemic circulation but is readily cleaved by the high intracellular concentrations of reducing agents like glutathione, ensuring targeted payload release within the tumor cell. This application note will detail the synthesis of a hypothetical novel ADC, here termed "Novel ADC," targeting a generic tumor-associated antigen.

Synthesis of the Novel ADC

The synthesis of the Novel ADC is a multi-step process involving antibody modification, linker-payload conjugation, and subsequent purification and characterization.

Experimental Workflow for Novel ADC Synthesis

G cluster_0 Antibody Preparation cluster_1 Linker-Payload Preparation cluster_2 ADC Synthesis & Purification cluster_3 Characterization mAb Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfide Bonds (e.g., with TCEP) mAb->Reduction ADCSynthesis Conjugation of Linker-Payload to Reduced mAb Reduction->ADCSynthesis Payload Thiolated Cytotoxic Payload (e.g., Maytansinoid DM4) Conjugation Linker Activation & Payload Conjugation Payload->Conjugation SulfoSNPB This compound Linker SulfoSNPB->Conjugation Conjugation->ADCSynthesis Purification Purification of ADC (e.g., Size Exclusion Chromatography) ADCSynthesis->Purification Characterization Physicochemical & Biological Characterization Purification->Characterization

Caption: Workflow for the synthesis of the Antibody-Drug Conjugate (ADC).

Protocol 1: Partial Reduction of Monoclonal Antibody

This protocol describes the partial reduction of interchain disulfide bonds in the hinge region of a monoclonal antibody to generate reactive thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Reaction Buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)

  • Desalting columns

Procedure:

  • Buffer Exchange: Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL using a desalting column.

  • TCEP Addition: Add a calculated molar excess of TCEP solution to the antibody solution. The optimal molar ratio of TCEP to mAb needs to be determined empirically to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 2-4).

  • Incubation: Gently mix the reaction and incubate at 37°C for 1-2 hours.

  • Removal of Excess TCEP: Immediately before conjugation, remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

Protocol 2: Conjugation of this compound Linker to Thiolated Payload

This protocol is for the preparation of the this compound-Payload intermediate.

Materials:

  • Thiolated cytotoxic payload (e.g., DM4)

  • This compound

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide, DMF)

  • Reaction Buffer (e.g., Phosphate buffer, pH 7.0)

Procedure:

  • Dissolution: Dissolve the thiolated payload and a slight molar excess (e.g., 1.1 equivalents) of this compound separately in a small amount of DMF.

  • Reaction: Add the this compound solution dropwise to the payload solution with gentle stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the this compound-Payload conjugate.

  • The resulting activated linker-payload solution is typically used immediately in the next conjugation step.

Protocol 3: Synthesis of the Novel ADC

This protocol describes the conjugation of the activated this compound-Payload to the reduced monoclonal antibody.

Materials:

  • Reduced mAb from Protocol 1

  • This compound-Payload solution from Protocol 2

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Conjugation: Add the this compound-Payload solution to the reduced mAb solution. The molar excess of the linker-payload should be optimized to achieve the target Drug-to-Antibody Ratio (DAR).

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, protected from light.

  • Quenching: Add a molar excess of the quenching solution to cap any unreacted thiol groups on the antibody. Incubate for 30 minutes.

  • Purification: Purify the ADC from unconjugated linker-payload and other reaction components using a pre-equilibrated SEC column with Purification buffer.

  • Concentration and Formulation: Pool the fractions containing the purified ADC and concentrate to the desired concentration. Buffer exchange into the final formulation buffer if necessary.

Characterization of the Novel ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.

Data Presentation: Physicochemical Characterization of Novel ADC
ParameterMethodResult
Purity (monomer %) Size Exclusion Chromatography (SEC-HPLC)>95%
Average Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC)3.8
Average DAR Reversed-Phase HPLC (RP-HPLC) after reduction3.7
Intact Mass (major species) Mass Spectrometry (LC-MS)~154 kDa (mAb + 4x Linker-Payload)
In Vitro Stability (7 days in human plasma) HIC-HPLC>90% intact ADC remaining
In Vitro Cytotoxicity (IC50 on target-positive cells) Cell-based assay (e.g., MTT)0.5 nM
In Vitro Cytotoxicity (IC50 on target-negative cells) Cell-based assay (e.g., MTT)>1000 nM
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated hydrophobic drug-linker moieties.

Materials:

  • HIC HPLC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 5: In Vitro Cytotoxicity Assay

This protocol determines the potency and specificity of the Novel ADC on cancer cell lines.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Cell culture medium and supplements

  • Novel ADC and unconjugated mAb

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[1][2]

  • ADC Treatment: Prepare serial dilutions of the Novel ADC and the unconjugated mAb in cell culture medium and add to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.[2]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.[1][2]

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.[1][2]

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.[1][2]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action

Cleavage Mechanism of this compound Linker

G cluster_0 Extracellular (Bloodstream) cluster_1 Intracellular (Tumor Cell Cytoplasm) ADC_stable Novel ADC (Stable) [mAb-S-S-Payload] ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Cleavage Disulfide Bond Cleavage ADC_internalized->Cleavage GSH Glutathione (GSH) GSH->Cleavage Payload_released Released Payload (Active Cytotoxin) Cleavage->Payload_released G Payload Released Maytansinoid Payload (e.g., DM4) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

References

Application Notes and Protocols for the Characterization of Sulfo-SNPB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker, which connects the antibody to the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. Sulfo-SNPB (Sulfosuccinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate bis(p-nitrophenyl) ester) is a cleavable linker utilized in the development of ADCs. Its sulfonated nature imparts increased hydrophilicity, which can be advantageous in mitigating aggregation often associated with hydrophobic drug-linkers.

Comprehensive analytical characterization is paramount to ensure the quality, consistency, and safety of this compound ADCs. This document provides detailed application notes and experimental protocols for the key analytical methods used to characterize these complex biomolecules. The critical quality attributes (CQAs) addressed include the drug-to-antibody ratio (DAR), the extent of aggregation, charge heterogeneity, and the location of drug conjugation.

Key Analytical Methods for this compound ADC Characterization

The characterization of this compound ADCs requires a suite of orthogonal analytical techniques to provide a comprehensive understanding of the molecule. The primary methods include:

  • Drug-to-Antibody Ratio (DAR) Determination: To quantify the average number of drug molecules conjugated to each antibody.

  • Aggregation Analysis: To detect and quantify high molecular weight species (aggregates) and fragments.

  • Charge Variant Analysis: To assess the heterogeneity of acidic and basic variants.

  • Conjugation Site Analysis: To identify the specific amino acid residues where the drug-linker is attached.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute as it directly impacts the ADC's potency and therapeutic index.[1] Several methods can be employed for DAR determination, each with its own advantages and limitations.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

This is often the simplest and most direct method for determining the average DAR, provided the drug and antibody have distinct UV absorbance maxima.[2]

Experimental Protocol: DAR Determination by UV-Vis Spectrophotometry

  • Sample Preparation:

    • Prepare a stock solution of the this compound ADC at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a corresponding solution of the unconjugated monoclonal antibody at the same concentration.

    • Prepare a stock solution of the free drug-linker in an appropriate solvent.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Measure the absorbance of the ADC and the unconjugated mAb at two wavelengths: one where the protein absorbance is maximal (typically 280 nm) and one where the drug-linker has a strong absorbance.

    • Measure the absorbance of the free drug-linker at its absorbance maximum.

    • Calculate the molar extinction coefficients for the antibody and the drug-linker if they are not already known.

  • Data Analysis:

    • Use the following equations to calculate the concentrations of the protein and the drug, and subsequently the DAR:

      • A_total_280 = ε_mAb_280 * c_mAb * l + ε_drug_280 * c_drug * l

      • A_total_drug_max = ε_mAb_drug_max * c_mAb * l + ε_drug_drug_max * c_drug * l

    • Solve the system of two linear equations for c_mAb and c_drug.

    • DAR = c_drug / c_mAb

Quantitative Data Summary: UV-Vis Spectrophotometry

ParameterDescriptionTypical Value/Range
Wavelength 1 Protein absorbance maximum280 nm
Wavelength 2 Drug-linker absorbance maximumVaries based on payload
Extinction Coefficient (mAb) Molar absorptivity of the antibody at 280 nmVaries by antibody
Extinction Coefficient (Drug) Molar absorptivity of the drug-linker at its λmaxVaries by payload
Calculated DAR Average number of drugs per antibodyTypically 2 - 8

Experimental Workflow: UV-Vis DAR Analysis

UV_Vis_DAR cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis ADC_Sample ADC Solution Spectrophotometer UV-Vis Spectrophotometer (280 nm & Drug λmax) ADC_Sample->Spectrophotometer mAb_Sample mAb Solution mAb_Sample->Spectrophotometer Drug_Sample Drug-Linker Solution Drug_Sample->Spectrophotometer Calculation Solve Equations Spectrophotometer->Calculation Result Average DAR Calculation->Result

Caption: Workflow for determining the average Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the conjugation of a drug-linker increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drugs (DAR variants). The this compound linker's hydrophilic nature can modulate the retention of the ADC on the HIC column, potentially requiring optimization of the separation method.

Experimental Protocol: DAR Determination by HIC

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the HIC mobile phase A.

  • Instrumentation and Columns:

    • HPLC or UPLC system with a UV detector.

    • HIC column (e.g., Butyl or Phenyl phase).

  • Chromatographic Conditions:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

    • Gradient: A linear gradient from 100% A to 100% B over a specified time (e.g., 30 minutes).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)

Quantitative Data Summary: HIC for DAR Analysis

ParameterDescriptionTypical Value/Range
Mobile Phase A High salt concentration1.0 - 2.0 M Ammonium Sulfate
Mobile Phase B Low salt concentration0 M Ammonium Sulfate
Gradient Slope %B per minute2 - 5% / min
Resolution Separation of DAR speciesBaseline separation is ideal
Calculated Average DAR Weighted average from peak areasTypically 2 - 8

Experimental Workflow: HIC DAR Analysis

HIC_DAR cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis ADC_Sample Diluted ADC Sample HPLC HPLC/UPLC System ADC_Sample->HPLC HIC_Column HIC Column HPLC->HIC_Column Integration Peak Integration HIC_Column->Integration Calculation Weighted Average DAR Integration->Calculation Result DAR Distribution & Average DAR Calculation->Result

Caption: Workflow for determining the DAR distribution and average DAR using Hydrophobic Interaction Chromatography (HIC).

Aggregation Analysis

Aggregation is a critical quality attribute as it can impact the efficacy and immunogenicity of the ADC.[3] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments.

Experimental Protocol: Aggregation Analysis by SEC

  • Sample Preparation:

    • Dilute the this compound ADC to a concentration of approximately 1 mg/mL in the SEC mobile phase.

  • Instrumentation and Columns:

    • HPLC or UPLC system with a UV detector.

    • SEC column with an appropriate pore size for separating proteins in the 150 kDa range from higher molecular weight aggregates.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 6.8. The addition of organic modifiers like acetonitrile (B52724) may be necessary to reduce secondary interactions.[4]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, aggregates (high molecular weight species, HMWs), and fragments (low molecular weight species, LMWs).

    • Calculate the percentage of each species relative to the total peak area.

Quantitative Data Summary: SEC for Aggregation Analysis

ParameterDescriptionTypical Value/Range
Mobile Phase Isocratic bufferPhosphate or Tris based buffer
Flow Rate Constant flow rate0.5 - 1.0 mL/min
Monomer Peak Main peak corresponding to intact ADC> 95%
Aggregate Peak(s) Peaks eluting earlier than the monomer< 5%
Fragment Peak(s) Peaks eluting later than the monomer< 1%

Experimental Workflow: SEC Aggregation Analysis

SEC_Aggregation cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis ADC_Sample Diluted ADC Sample HPLC HPLC/UPLC System ADC_Sample->HPLC SEC_Column SEC Column HPLC->SEC_Column Integration Peak Integration SEC_Column->Integration Calculation % Monomer, % Aggregate, % Fragment Integration->Calculation Result Purity Profile Calculation->Result

Caption: Workflow for the analysis of aggregates and fragments in an ADC sample using Size Exclusion Chromatography (SEC).

Charge Variant Analysis

Charge heterogeneity in ADCs can arise from various post-translational modifications of the antibody and from the conjugation process itself. Ion-Exchange Chromatography (IEX) is a high-resolution technique used to separate and quantify these charge variants.

Experimental Protocol: Charge Variant Analysis by IEX

  • Sample Preparation:

    • Desalt the this compound ADC sample into the IEX mobile phase A.

  • Instrumentation and Columns:

    • HPLC or UPLC system with a UV detector.

    • Cation-exchange (CEX) or anion-exchange (AEX) column, depending on the isoelectric point (pI) of the ADC. CEX is more common for mAbs.

  • Chromatographic Conditions:

    • Mobile Phase A: Low salt buffer (e.g., 20 mM MES, pH 6.0).

    • Mobile Phase B: High salt buffer (e.g., 20 mM MES, 500 mM NaCl, pH 6.0).

    • Gradient: A linear salt gradient from low to high concentration of mobile phase B.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the main peak and the acidic and basic variants.

    • Calculate the percentage of each variant relative to the total peak area.

Quantitative Data Summary: IEX for Charge Variant Analysis

ParameterDescriptionTypical Value/Range
Mobile Phase A Low salt buffer20 - 50 mM buffer
Mobile Phase B High salt bufferMobile Phase A + 0.5 - 1.0 M NaCl
pH pH of the mobile phasesSelected to ensure binding to the column
Main Peak The most abundant charge isomerVaries
Acidic Variants Peaks eluting earlier than the main peakVaries
Basic Variants Peaks eluting later than the main peakVaries

Experimental Workflow: IEX Charge Variant Analysis

IEX_Charge_Variant cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis ADC_Sample Desalted ADC Sample HPLC HPLC/UPLC System ADC_Sample->HPLC IEX_Column IEX Column HPLC->IEX_Column Integration Peak Integration IEX_Column->Integration Calculation % Main, % Acidic, % Basic Integration->Calculation Result Charge Variant Profile Calculation->Result

Caption: Workflow for the analysis of charge variants in an ADC sample using Ion-Exchange Chromatography (IEX).

Conjugation Site Analysis

Identifying the specific amino acid residues (e.g., cysteines or lysines) where the this compound linker is attached is crucial for understanding the ADC's structure-activity relationship and ensuring manufacturing consistency. This is typically achieved by peptide mapping using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Conjugation Site Analysis by Peptide Mapping

  • Sample Preparation (Enzymatic Digestion):

    • Denaturation: Denature the ADC sample (e.g., with 8 M urea).

    • Reduction: Reduce the disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).

    • Alkylation: Alkylate the free thiols with an alkylating agent such as iodoacetamide (B48618) (IAM).

    • Digestion: Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

  • Instrumentation:

    • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

  • LC-MS/MS Analysis:

    • Separate the digested peptides using reversed-phase liquid chromatography (RP-LC) with a gradient of acetonitrile in water with formic acid.

    • Analyze the eluting peptides by mass spectrometry in both MS and MS/MS modes.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the antibody sequence to identify peptides.

    • Identify peptides that have been modified with the drug-linker by looking for the characteristic mass shift.

    • The MS/MS fragmentation pattern will confirm the sequence of the peptide and pinpoint the modified amino acid.

Quantitative Data Summary: Peptide Mapping for Conjugation Site Analysis

ParameterDescriptionTypical Value/Range
Enzyme Protease for digestionTrypsin, Lys-C, etc.
Mass Accuracy Accuracy of mass measurement< 5 ppm
Sequence Coverage Percentage of the antibody sequence identified> 95%
Identified Sites Number and location of conjugated residuesVaries
Site Occupancy Relative abundance of conjugation at a specific siteVaries

Experimental Workflow: Peptide Mapping for Conjugation Site Analysis

Peptide_Mapping cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation ADC_Sample ADC Sample Digestion Denaturation, Reduction, Alkylation, Digestion ADC_Sample->Digestion LC_Separation RP-LC Separation Digestion->LC_Separation MS_Analysis MS and MS/MS Analysis LC_Separation->MS_Analysis Database_Search Database Search & Peptide Identification MS_Analysis->Database_Search Site_Identification Identification of Modified Peptides Database_Search->Site_Identification Result Conjugation Sites & Site Occupancy Site_Identification->Result

Caption: Workflow for identifying drug-linker conjugation sites using peptide mapping with LC-MS/MS.

Conclusion

The analytical characterization of this compound ADCs is a multifaceted process that requires the use of several orthogonal techniques. The protocols and data presentation formats provided in these application notes offer a robust framework for researchers, scientists, and drug development professionals to thoroughly characterize these complex therapeutic molecules. Careful and comprehensive analysis of critical quality attributes such as DAR, aggregation, charge variants, and conjugation sites is essential for ensuring the development of safe and effective ADC therapies.

References

Application Notes and Protocols for Sulfo-SNPB Reactions: Buffer and pH Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Sulfo-SNPB (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido)hexanoate), an amine-reactive biotinylation reagent. The success of conjugation reactions with this compound is critically dependent on the careful selection of buffer systems and precise control of pH. This document outlines the key principles, presents quantitative data to guide experimental design, and provides detailed protocols for common applications.

Introduction to this compound Chemistry

This compound contains a water-soluble Sulfosuccinimidyl (Sulfo-NHS) ester functional group that reacts efficiently with primary amines (-NH₂) to form stable amide bonds.[1] Primary amines are abundantly available on proteins and other biomolecules, primarily at the N-terminus and on the side chains of lysine (B10760008) residues.[2] The addition of the sulfonate group to the NHS ring increases the reagent's water solubility, allowing for biotinylation reactions in aqueous solutions without the need for organic solvents like DMSO or DMF.[3] This property is particularly advantageous for labeling proteins that are sensitive to organic solvents and for targeting cell surface proteins, as the charged this compound is membrane-impermeable.[4]

The reaction of this compound with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[1]

The Critical Role of pH in this compound Reactions

The pH of the reaction buffer is the most critical parameter influencing the efficiency and outcome of this compound conjugations. It governs a delicate balance between two competing reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the Sulfo-NHS ester.

  • Amine Reactivity: For a primary amine to be reactive, it must be in its deprotonated, nucleophilic state (-NH₂). At a pH below the pKa of the amine (for lysine, the ε-amino group has a pKa of ~10.5), the amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows down the conjugation reaction. As the pH increases, more of the amine groups become deprotonated, thus increasing the rate of the desired reaction.[1]

  • Sulfo-NHS Ester Hydrolysis: The Sulfo-NHS ester is susceptible to hydrolysis, where it reacts with water, leading to the cleavage of the ester and rendering the reagent inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[5][6]

Therefore, the optimal pH for a this compound reaction is a compromise that maximizes the availability of the reactive amine while minimizing the rate of hydrolysis of the biotinylation reagent.

Quantitative Data on pH Effects

To facilitate the optimization of your experimental conditions, the following tables summarize the impact of pH on the stability of Sulfo-NHS esters and provide recommendations for appropriate buffer systems.

Table 1: pH-Dependent Stability of Sulfo-NHS Esters in Aqueous Buffers

pHHalf-life of Sulfo-NHS EsterImplications for this compound Reactions
6.0> 2 hours[7]Low rate of hydrolysis, but also very slow reaction with amines. Not recommended for efficient labeling.
7.04-5 hours[5][8]Moderate stability. Reaction with amines is slow but feasible for long incubation times.
7.2-7.5~2-3 hoursA good starting point for balancing reactivity and stability. Commonly used for many applications.[5]
8.01 hour[5][8]Increased reaction rate with amines, but also a significantly faster rate of hydrolysis. Shorter incubation times are necessary.[7]
8.5~30 minutesHigh reactivity with amines, but the reagent is rapidly hydrolyzed. Requires rapid reaction setup and short incubation.
8.610 minutes[5][6][8]Very high reactivity, but the majority of the reagent will be hydrolyzed quickly. Generally not recommended unless very rapid labeling is required and high reagent excess is used.
> 9.0< 15 minutes[7]Extremely rapid hydrolysis. Not recommended for controlled biotinylation.

Table 2: Recommended Buffers for this compound Reactions

BufferRecommended pH RangeConcentrationKey Considerations
Phosphate-Buffered Saline (PBS)7.2 - 8.050-100 mMWidely used and provides good buffering capacity in the optimal pH range.[5] Ensure it is free of amine-containing preservatives.
Borate Buffer8.0 - 9.050-100 mMEffective at slightly higher pH values, which can increase the reaction rate.
Carbonate-Bicarbonate Buffer8.0 - 9.0100 mMAnother option for reactions at a slightly alkaline pH.
HEPES Buffer7.0 - 8.050-100 mMA non-amine, non-phosphate buffer that is a good alternative to PBS.

Table 3: Buffers and Substances to Avoid

SubstanceReason for Avoidance
Tris (e.g., Tris-Buffered Saline, TBS)Contains primary amines that will compete with the target molecule for reaction with this compound. Can be used to quench the reaction.[2]
Glycine (B1666218)Contains a primary amine and will react with this compound. Often used as a quenching agent.[2]
Ammonium Salts (e.g., Ammonium Sulfate)Contain ammonia, which has a primary amine.
Sodium AzideCan interfere with some downstream applications, although it does not directly react with the Sulfo-NHS ester.

Experimental Protocols

The following are generalized protocols for common applications of this compound. It is highly recommended to optimize the conditions for each specific protein and application.

Protocol 1: General Protein Biotinylation in Solution

This protocol describes the biotinylation of a purified protein in an aqueous buffer.

Materials:

  • Protein of interest (1-10 mg/mL in an appropriate amine-free buffer)

  • This compound reagent

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 10 mM. This compound is moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare stock solutions for long-term storage.[2]

  • Biotinylation Reaction: Add the freshly prepared this compound solution to the protein solution. A 10- to 50-fold molar excess of this compound to protein is a good starting point. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice. Longer incubation times can be used for reactions at a lower pH.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted this compound and reaction by-products by dialysis against PBS or by using a desalting column.

  • Storage: Store the biotinylated protein under appropriate conditions, typically at 4°C for short-term storage or -20°C/-80°C for long-term storage.

Protocol 2: Cell Surface Protein Biotinylation

This protocol is for labeling proteins on the surface of living cells. The membrane-impermeable nature of this compound makes it ideal for this application.

Materials:

  • Cells in suspension or adherent in a culture plate

  • Ice-cold, amine-free PBS, pH 8.0

  • This compound reagent

  • Quenching Solution: 100 mM glycine in ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer)

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing culture medium.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in ice-cold PBS, pH 8.0, to a final concentration of 0.5-1 mg/mL.

  • Biotinylation: Add the this compound solution to the cells. For adherent cells, ensure the solution covers the entire cell monolayer. For cells in suspension, gently resuspend the cell pellet in the this compound solution.

  • Incubation: Incubate the cells for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of labeled proteins.

  • Quench the Reaction: Remove the this compound solution and wash the cells three times with the ice-cold Quenching Solution to stop the reaction.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Downstream Analysis: The biotinylated proteins in the cell lysate can now be used for downstream applications such as affinity purification with streptavidin beads followed by Western blotting or mass spectrometry.

Visualizations

Diagram 1: this compound Reaction Mechanism

Sulfo_SNPB_Reaction Sulfo_SNPB This compound (Sulfo-NHS Ester) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Sulfo_SNPB->Biotinylated_Protein + Protein-NH₂ (Aminolysis) Byproduct N-Hydroxysulfosuccinimide Sulfo_SNPB->Byproduct Hydrolysis (Side Reaction) Protein Protein with Primary Amine (-NH₂) Protein->Biotinylated_Protein

Caption: Reaction of this compound with a primary amine.

Diagram 2: Experimental Workflow for Protein Biotinylation and Analysis

Biotinylation_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Biotinylation Reaction cluster_purification 3. Purification cluster_analysis 4. Downstream Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) Add_Sulfo_SNPB Add freshly dissolved This compound Protein_Prep->Add_Sulfo_SNPB Incubate Incubate (30-60 min at RT or 2h on ice) Add_Sulfo_SNPB->Incubate Quench Quench with Tris or Glycine Incubate->Quench Desalt Remove excess reagent (Desalting/Dialysis) Quench->Desalt Analysis Affinity Purification (Streptavidin) Western Blot / MS Desalt->Analysis

Caption: Workflow for protein biotinylation and analysis.

Diagram 3: Application of Biotinylated Probes in a Kinase Signaling Pathway

Kinase_Signaling cluster_pathway PI3K/AKT Signaling Pathway cluster_application Application of Biotinylated Probe RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation Downstream Downstream Targets (e.g., mTOR, GSK3B) AKT->Downstream Phosphorylation Kinase_Assay Kinase Assay AKT->Kinase_Assay Phosphorylates Response Cell Growth, Proliferation, Survival Downstream->Response Biotin_Probe Biotinylated AKT Substrate Peptide Biotin_Probe->Kinase_Assay Detection Streptavidin-based Detection Kinase_Assay->Detection

Caption: Use of a biotinylated probe in a kinase assay.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Biotinylation Efficiency pH of the reaction buffer is too low.Increase the pH of the reaction buffer to 7.5-8.0.
This compound reagent has been hydrolyzed.Prepare the this compound solution immediately before use. Ensure the reagent is stored properly under desiccated conditions.
Presence of primary amines in the protein buffer.Perform buffer exchange into an amine-free buffer before the reaction.
Insufficient molar excess of this compound.Increase the molar ratio of this compound to protein.
Protein Precipitation High concentration of protein or biotinylation reagent.Reduce the concentration of the protein and/or the this compound reagent.
The buffer composition is not optimal for the protein's stability.Screen different amine-free buffers to find one that maintains protein solubility.
High Background in Downstream Applications Incomplete removal of excess biotinylation reagent.Ensure thorough purification by desalting or dialysis after the quenching step.
Non-specific binding of biotinylated proteins.Include appropriate blocking steps in downstream assays (e.g., using BSA or non-fat milk for Western blots).

By carefully considering the principles of Sulfo-NHS ester chemistry and adhering to the guidelines and protocols outlined in these application notes, researchers can achieve efficient and reproducible biotinylation of their molecules of interest for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of Sulfo-SNPB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues encountered during the development and handling of Antibody-Drug Conjugates (ADCs) utilizing the Sulfo-SNPB linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in this compound ADCs?

A1: Aggregation of this compound ADCs is a multifaceted issue that can be attributed to several factors:

  • Increased Hydrophobicity: While the this compound linker itself is designed to be hydrophilic due to its sulfonate group, the conjugation of a hydrophobic payload can still increase the overall hydrophobicity of the antibody.[1] This can lead to intermolecular hydrophobic interactions, causing the ADCs to self-associate and form aggregates to minimize the exposure of these hydrophobic regions to the aqueous environment.

  • High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with an increased propensity for aggregation.[1] As more payload molecules are attached to the antibody, the surface hydrophobicity of the ADC increases, thereby promoting aggregation.

  • Suboptimal Formulation Conditions: The stability of ADCs is highly dependent on the formulation buffer.[2][3] Factors such as pH, ionic strength, and the absence of stabilizing excipients can significantly impact ADC stability and lead to aggregation.[2][3][4]

  • Environmental Stress: Exposure to various environmental stressors can induce ADC aggregation. This includes:

    • Thermal Stress: Elevated temperatures can cause conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.

    • Mechanical Stress: Agitation, such as vigorous vortexing or shaking, can also induce denaturation and aggregation.

    • Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the delicate structure of the antibody, promoting the formation of aggregates.

Q2: How does the this compound linker help in preventing aggregation?

A2: The this compound (Sulfosuccinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate-OSu) linker possesses a negatively charged sulfonate group.[1] This feature increases the hydrophilicity of the linker, which in turn can help to counterbalance the hydrophobicity of the payload.[1] By increasing the overall hydrophilic character of the ADC, the this compound linker can reduce the tendency for intermolecular hydrophobic interactions, thereby minimizing aggregation.[1]

Q3: What are the initial signs of ADC aggregation in my sample?

A3: The initial signs of ADC aggregation can be subtle but should be monitored closely. These include:

  • Visual Changes: The appearance of slight turbidity, opalescence, or visible precipitates in the ADC solution.

  • Changes in Analytical Profiles: An increase in high molecular weight species (HMWS) when analyzed by Size Exclusion Chromatography (SEC).

  • Increased Polydispersity: An increase in the polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS), indicating a wider range of particle sizes in the solution.

Q4: Can the conjugation process itself contribute to aggregation?

A4: Yes, the conjugation process is a critical step where aggregation can be initiated. Key factors include:

  • Use of Organic Co-solvents: Many hydrophobic payloads require dissolution in organic co-solvents like DMSO or DMF. The introduction of these solvents into the aqueous antibody solution can cause local denaturation and subsequent aggregation.

  • Reaction pH: The pH of the conjugation buffer can influence the stability of the antibody. If the pH is close to the isoelectric point (pI) of the antibody, its solubility will be at a minimum, increasing the risk of aggregation.

  • Temperature: Performing the conjugation reaction at elevated temperatures can induce thermal stress and promote aggregation.

Troubleshooting Guides

Issue 1: Significant Aggregation Observed Immediately After Conjugation

This is a common issue and often points to challenges during the conjugation reaction itself.

Troubleshooting Workflow for Post-Conjugation Aggregation

G start High Aggregation Post-Conjugation check_hydro Assess Payload/Linker Hydrophobicity start->check_hydro check_dar Review Drug-to-Antibody Ratio (DAR) start->check_dar check_cond Evaluate Conjugation Conditions start->check_cond sol_hydro Switch to a more hydrophilic linker/payload (if possible) check_hydro->sol_hydro High sol_dar Reduce DAR by adjusting linker:antibody molar ratio check_dar->sol_dar High sol_cond_solvent Minimize organic co-solvent (e.g., <10% final concentration) check_cond->sol_cond_solvent sol_cond_ph Optimize reaction pH (avoid pI of antibody) check_cond->sol_cond_ph sol_cond_temp Lower reaction temperature (e.g., 4°C) check_cond->sol_cond_temp sol_cond_mixing Slow, controlled addition of linker-payload to antibody check_cond->sol_cond_mixing end_node Reduced Aggregation sol_hydro->end_node sol_dar->end_node sol_cond_solvent->end_node sol_cond_ph->end_node sol_cond_temp->end_node sol_cond_mixing->end_node

Caption: Troubleshooting workflow for immediate post-conjugation aggregation.

Issue 2: ADC Aggregation During Storage or After Freeze-Thaw Cycles

This indicates a formulation or storage stability issue.

G start Increased Aggregation During Storage check_buffer Analyze Formulation Buffer start->check_buffer check_storage Review Storage and Handling Conditions start->check_storage sol_buffer_ph Optimize pH (e.g., pH 5.0-6.5) check_buffer->sol_buffer_ph sol_buffer_ion Optimize Ionic Strength (e.g., 50-150 mM NaCl) check_buffer->sol_buffer_ion sol_buffer_excipient Add Stabilizing Excipients (e.g., Polysorbate 20/80, sucrose, arginine) check_buffer->sol_buffer_excipient sol_storage_temp Ensure Stable Storage Temp. (e.g., 2-8°C or -80°C) check_storage->sol_storage_temp sol_storage_ft Aliquot to Minimize Freeze-Thaw Cycles check_storage->sol_storage_ft sol_storage_light Protect from Light check_storage->sol_storage_light end_node Improved Stability sol_buffer_ph->end_node sol_buffer_ion->end_node sol_buffer_excipient->end_node sol_storage_temp->end_node sol_storage_ft->end_node sol_storage_light->end_node

Caption: Experimental workflow for SEC analysis of ADC aggregation.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8 (filter and degas)

  • This compound ADC sample

Procedure:

  • System Preparation:

    • Prepare the mobile phase and degas it thoroughly.

    • Install the SEC column and equilibrate the system with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Thaw the this compound ADC sample on ice if frozen.

    • Centrifuge the sample at 14,000 x g for 5 minutes to remove any pre-existing large aggregates.

    • Dilute the supernatant to a final concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Run:

    • Inject 10-20 µL of the prepared sample into the HPLC system.

    • Run the chromatography for a sufficient time to allow for the elution of all species (typically 20-30 minutes).

    • Monitor the eluent at a UV wavelength of 280 nm.

  • Data Analysis:

    • Identify the peaks in the chromatogram. The main, largest peak corresponds to the ADC monomer. Peaks eluting earlier are higher molecular weight species (aggregates), and peaks eluting later are lower molecular weight species (fragments).

    • Integrate the area under each peak.

    • Calculate the percentage of each species using the following formula: % Species = (Area of Species Peak / Total Area of All Peaks) x 100

Protocol 2: Analysis of ADC Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution and polydispersity of a this compound ADC sample.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvette

  • This compound ADC sample

  • Filtration device (0.1 or 0.22 µm syringe filter)

Procedure:

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement parameters, including temperature (e.g., 25°C), and measurement angle (typically 90° or 173°).

  • Sample Preparation:

    • Thaw the this compound ADC sample on ice if frozen.

    • Filter the sample through a 0.1 or 0.22 µm syringe filter to remove dust and large, extraneous particles.

    • Dilute the sample to an appropriate concentration (typically 0.5-1.0 mg/mL) using a filtered, appropriate buffer.

  • Measurement:

    • Carefully transfer the prepared sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will collect data over a set period.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of the particles in the sample.

    • The primary results will be the mean hydrodynamic radius (Rh) or diameter (Z-average) and the polydispersity index (PDI).

    • A low PDI value (e.g., < 0.2) indicates a monodisperse sample (mostly monomeric), while a higher PDI suggests the presence of multiple species, including aggregates. The presence of multiple peaks in the size distribution plot is also indicative of aggregation.

References

issues with premature cleavage of Sulfo-SNPB linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sulfo-SPDB linker in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the Sulfo-SPDB linker and what is its cleavage mechanism?

A1: The Sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate with a sulfonate group) is a cleavable linker used in the development of antibody-drug conjugates (ADCs).[1][2] Its core feature is a disulfide bond that is susceptible to cleavage in a reductive environment.[1][] This selective cleavage is designed to occur within the target cell, where the concentration of reducing agents like glutathione (B108866) is significantly higher than in the systemic circulation.[][] The addition of a sulfonate group enhances the hydrophilicity of the linker, which can improve solubility and reduce aggregation of the ADC.[5]

Q2: What are the primary causes of premature cleavage of the Sulfo-SPDB linker?

A2: Premature cleavage of the Sulfo-SPDB linker in systemic circulation is a critical issue that can lead to off-target toxicity and reduced efficacy of the ADC.[6][7] The primary mechanism behind this is thiol-disulfide exchange with endogenous thiols present in the plasma, such as free cysteine, glutathione, and albumin.[8] Several factors can influence the rate of this premature cleavage:

  • Thiol Concentration: Higher concentrations of free thiols in the plasma can increase the rate of disulfide exchange and subsequent premature drug release.

  • Steric Hindrance: The chemical structure around the disulfide bond plays a crucial role. Linkers with greater steric hindrance around the disulfide bond tend to be more stable in circulation.[7][9]

  • Hydrophobicity: The overall hydrophobicity of the linker-payload can influence its interaction with plasma proteins, potentially exposing the disulfide bond to reducing agents.[10]

  • Formulation: The pH, ionic strength, and presence of excipients in the ADC formulation can impact its stability.[2]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of an ADC with a Sulfo-SPDB linker?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that can significantly impact its stability. A higher DAR can increase the overall hydrophobicity of the ADC, which may lead to a higher propensity for aggregation. Aggregation can alter the ADC's pharmacokinetic properties and potentially expose the Sulfo-SPDB linkers to the aqueous environment, making them more susceptible to premature cleavage. While a higher DAR can enhance potency, it often comes at the cost of reduced stability and a narrower therapeutic window.[2]

Troubleshooting Guides

Issue 1: Increased Off-Target Toxicity or Reduced Efficacy in Preclinical Models.

This issue may be indicative of premature cleavage of the Sulfo-SPDB linker and release of the cytotoxic payload into systemic circulation.

Troubleshooting Workflow for Premature Cleavage

G cluster_0 Symptom cluster_1 Initial Investigation cluster_2 Analytical Methods cluster_3 Root Cause Analysis cluster_4 Corrective Actions Symptom Increased Off-Target Toxicity or Reduced Efficacy Investigation Hypothesis: Premature Linker Cleavage Symptom->Investigation Analysis Analyze ADC Stability in Plasma Investigation->Analysis LCMS LC-MS/MS for Free Drug Detection Analysis->LCMS SEC SEC-HPLC for Aggregation & Fragmentation Analysis->SEC HIC HIC for DAR Profile Changes Analysis->HIC ThiolExchange Thiol-Disulfide Exchange with Plasma Components LCMS->ThiolExchange Aggregation Increased Hydrophobicity Leading to Aggregation SEC->Aggregation HIC->ThiolExchange LinkerMod Optimize Linker Design (Increase Steric Hindrance) ThiolExchange->LinkerMod Formulation Suboptimal Formulation (pH, Ionic Strength) FormulationOpt Optimize Formulation Buffer (Excipients, pH) Formulation->FormulationOpt DAR_Opt Optimize DAR Aggregation->DAR_Opt

Caption: Troubleshooting workflow for suspected premature linker cleavage.

Recommended Actions:

  • Assess ADC Stability in Plasma: Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) and analyze for the presence of free payload over time.[11][12][13]

  • Optimize Linker Design: If premature cleavage is confirmed, consider re-engineering the linker to increase steric hindrance around the disulfide bond. This can involve introducing bulky groups near the disulfide linkage to protect it from nucleophilic attack by thiols.[9]

  • Optimize the Formulation:

    • pH: Ensure the formulation pH is optimal for both antibody and linker stability.

    • Excipients: Consider the addition of stabilizers, such as polysorbates, to minimize aggregation and surface adsorption.

    • Ionic Strength: Optimize the ionic strength of the buffer to maintain the native conformation of the antibody.[2]

  • Control the Drug-to-Antibody Ratio (DAR): If aggregation is observed alongside premature cleavage, a high DAR might be the culprit. Aim for a lower, more homogenous DAR distribution to reduce hydrophobicity-driven aggregation.[10]

Issue 2: ADC Aggregation Observed During Formulation or Storage.

Aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.

Logical Relationship of Factors Contributing to ADC Aggregation

G cluster_0 Primary Drivers cluster_1 Contributing Factors cluster_2 Outcome Payload Hydrophobic Payload Aggregation ADC Aggregation Payload->Aggregation DAR High DAR DAR->Aggregation Linker Hydrophobic Linker Linker->Aggregation Formulation Suboptimal Formulation (pH, Ionic Strength) Formulation->Aggregation Stress Environmental Stress (Freeze-Thaw, Temperature) Stress->Aggregation

Caption: Key factors contributing to the aggregation of ADCs.

Recommended Actions:

  • Characterize the Aggregates: Use Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high molecular weight species (aggregates).[2][14]

  • Optimize the Formulation:

    • Hydrophilic Linkers: If not already in use, consider employing more hydrophilic linkers to counteract the hydrophobicity of the payload.[10]

    • Excipients: Screen different excipients, such as surfactants (e.g., polysorbate 20/80) and stabilizers (e.g., sucrose, trehalose), to identify conditions that minimize aggregation.

  • Control Storage and Handling:

    • Temperature: Store the ADC at the recommended temperature and avoid temperature fluctuations.

    • Freeze-Thaw Cycles: Aliquot the ADC to minimize freeze-thaw cycles, which can induce aggregation.[2]

    • Mechanical Stress: Avoid vigorous shaking or stirring that can cause mechanical stress.

Data Presentation

Table 1: Factors Influencing Sulfo-SPDB Linker Stability

FactorImpact on StabilityRecommended Consideration
Thiol Concentration Higher concentrations increase cleavage rate.Assess stability in plasma from different species due to varying thiol levels.
Steric Hindrance Increased hindrance reduces premature cleavage.[7]Introduce bulky chemical groups near the disulfide bond in the linker design.
Hydrophobicity High hydrophobicity can promote aggregation and instability.Balance payload potency with hydrophilicity; use hydrophilic linkers.
pH of Formulation Suboptimal pH can affect antibody conformation and linker stability.Screen a range of pH values to find the optimal formulation buffer.
Ionic Strength Can influence protein folding and aggregation.Optimize salt concentration in the formulation buffer.[2]
Drug-to-Antibody Ratio (DAR) High DAR increases hydrophobicity and aggregation risk.Aim for a lower, more homogeneous DAR.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the rate of premature payload release in plasma.

Methodology:

  • Sample Preparation:

    • Prepare the ADC at a final concentration of 1 mg/mL in the plasma of the desired species (e.g., human, mouse, rat).

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

    • Immediately quench the reaction by adding an excess of a thiol-scavenging agent like N-ethylmaleimide (NEM) and store at -80°C until analysis.

  • Analysis of Free Payload (LC-MS/MS):

    • Precipitate the plasma proteins from the collected aliquots using a suitable organic solvent (e.g., acetonitrile).[15]

    • Centrifuge to pellet the proteins and collect the supernatant.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the released payload.[16][15]

  • Analysis of ADC Integrity (SEC-HPLC):

    • Analyze the collected aliquots by SEC-HPLC to monitor for changes in the ADC profile, such as aggregation or fragmentation, over time.[2]

  • Data Analysis:

    • Plot the concentration of the free payload versus time to determine the rate of release.

    • Calculate the percentage of aggregated or fragmented ADC at each time point.

Experimental Workflow for Plasma Stability Assay

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Prep Incubate ADC in Plasma at 37°C Timepoints Collect Aliquots at Multiple Time Points Prep->Timepoints Quench Quench with NEM and Store at -80°C Timepoints->Quench LCMS LC-MS/MS for Free Payload Quench->LCMS SEC SEC-HPLC for ADC Integrity Quench->SEC ReleaseRate Determine Payload Release Rate LCMS->ReleaseRate AggregationProfile Assess Aggregation & Fragmentation SEC->AggregationProfile

Caption: A step-by-step workflow for the in vitro plasma stability assay.

References

Technical Support Center: Improving the Plasma Stability of Sulfo-SNPB Conjugated ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the plasma stability of Antibody-Drug Conjugates (ADCs) utilizing the Sulfo-SNPB linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and why is it used in ADCs?

A1: this compound (Sulfosuccinimidyl-4-(p-nitrophenyl)butyrate) is a crosslinker used to conjugate drugs to antibodies, creating an ADC. It is classified as a cleavable linker, meaning it is designed to be stable in circulation and release the cytotoxic payload under specific conditions, theoretically within the target cell. The "Sulfo" group enhances water solubility, while the succinimidyl ester enables covalent bonding to primary amines (like lysine (B10760008) residues) on the antibody.

Q2: What are the primary mechanisms that lead to the instability of this compound conjugated ADCs in plasma?

A2: The instability of this compound linkers in plasma is primarily attributed to two degradation pathways:

  • Hydrolysis of the N-hydroxysuccinimide (NHS) ester: The NHS ester, while reactive towards amines, is also susceptible to hydrolysis in the aqueous environment of plasma. This reaction can occur before the linker is fully conjugated to the antibody or can lead to the cleavage of the linker-drug from the antibody if the conjugation is not complete and stable.

  • Enzymatic cleavage of the p-nitrophenyl (PNP) ester: Plasma contains various esterase enzymes that can recognize and cleave the p-nitrophenyl ester bond within the this compound linker. This enzymatic degradation leads to the premature release of the cytotoxic payload into circulation, which can cause off-target toxicity and reduce the therapeutic efficacy of the ADC.

Q3: What are the consequences of poor plasma stability for a this compound conjugated ADC?

A3: Poor plasma stability can have several detrimental effects on the performance of an ADC, including:

  • Reduced Therapeutic Efficacy: Premature release of the payload means less of the cytotoxic drug reaches the target tumor cells, diminishing the ADC's anti-cancer activity.

  • Increased Off-Target Toxicity: The systemic release of the potent cytotoxic drug can damage healthy tissues, leading to adverse side effects.

  • Altered Pharmacokinetics: A changing drug-to-antibody ratio (DAR) in circulation complicates the pharmacokinetic profile of the ADC, making it difficult to predict exposure and response.[1]

  • Inaccurate Preclinical Predictions: Instability in in vitro plasma assays can lead to misleading results, making it challenging to accurately predict the ADC's behavior in vivo.

Q4: How can the stability of this compound conjugated ADCs be improved?

A4: Strategies to enhance the stability of this compound ADCs often focus on optimizing the conjugation process and the formulation of the final product. Key approaches include:

  • Conjugation Process Optimization: Ensuring complete and efficient conjugation by carefully controlling reaction conditions (pH, temperature, and reaction time) can minimize residual reactive NHS esters that are prone to hydrolysis.

  • Formulation Development: Formulating the ADC in a buffer with an optimal pH and including stabilizers can help to reduce the rate of hydrolysis and maintain the integrity of the conjugate.[2]

  • Alternative Linker Chemistries: If instability persists, exploring alternative linker technologies that are less susceptible to hydrolysis and enzymatic cleavage in plasma may be necessary.

Troubleshooting Guides

Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in In Vitro Plasma Incubation

Symptoms:

  • A significant drop in the average DAR is observed over a time-course experiment (e.g., 0 to 7 days) when the ADC is incubated in plasma at 37°C.[3][4]

  • LC-MS analysis shows a progressive increase in the abundance of unconjugated antibody (DAR 0) and lower DAR species.[3]

Possible Causes and Troubleshooting Steps:

  • Enzymatic Cleavage of the p-Nitrophenyl Ester:

    • Confirmation:

      • Analyze plasma samples for the presence of the released p-nitrophenyl-butyrate-payload metabolite using LC-MS/MS.

      • Compare the rate of DAR decrease in normal plasma versus plasma treated with a general esterase inhibitor (e.g., phenylmethylsulfonyl fluoride (B91410) - PMSF). A slower decrease in the presence of the inhibitor suggests enzymatic cleavage.

    • Solution:

      • If enzymatic cleavage is confirmed, consider re-evaluating the this compound linker for your specific application. Alternative cleavable linkers that are less susceptible to plasma esterases (e.g., certain dipeptide linkers) or non-cleavable linkers could be explored.

  • Hydrolysis of the Linker:

    • Confirmation:

      • Incubate the ADC in a buffer at physiological pH (7.4) without plasma. A decrease in DAR under these conditions points towards hydrolytic instability.

    • Solution:

      • Optimize Formulation: Screen different buffer systems and pH ranges (e.g., pH 6.0-7.0) to find conditions that minimize hydrolysis. The addition of formulation excipients that enhance stability should also be investigated.

      • Review Conjugation Protocol: Ensure that the conjugation reaction has gone to completion and that any unreacted linker has been effectively removed during the purification process.

Issue 2: High Levels of Free Payload Detected in Plasma Supernatant

Symptoms:

  • LC-MS/MS analysis of the plasma supernatant after incubation with the ADC shows a time-dependent increase in the concentration of the free cytotoxic drug or a drug-linker fragment.[5][6]

Possible Causes and Troubleshooting Steps:

  • Linker Cleavage (Enzymatic or Hydrolytic):

    • Confirmation:

      • This is a direct consequence of the issues described in "Issue 1". The presence of free payload confirms that the linker is being cleaved.

    • Solution:

      • Follow the troubleshooting steps outlined in "Issue 1" to identify and address the root cause of the linker cleavage.

  • Inefficient Purification Post-Conjugation:

    • Confirmation:

      • Analyze a sample of the purified ADC at time zero (before plasma incubation) for the presence of free payload.

    • Solution:

      • Optimize the purification method (e.g., size exclusion chromatography, dialysis) to ensure the complete removal of any unconjugated drug-linker from the final ADC product.

Data Presentation

The following tables provide example data from a typical in vitro plasma stability study. These are intended to be illustrative; actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Example Data for Average DAR of a this compound ADC in Human Plasma at 37°C

Time Point (hours)Average DAR% Initial DAR Remaining
03.8100%
243.181.6%
482.565.8%
722.052.6%
168 (7 days)1.231.6%

Table 2: Example Data for Free Payload Concentration in Human Plasma at 37°C

Time Point (hours)Free Payload Concentration (ng/mL)
0< 1.0 (Below Limit of Quantification)
2415.2
4835.8
7258.1
168 (7 days)112.5

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a this compound conjugated ADC in plasma over time by monitoring the average DAR and the release of free payload.

Materials:

  • This compound conjugated ADC

  • Human plasma (or other species of interest), preferably with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Immunoaffinity purification reagents (e.g., Protein A/G magnetic beads)

  • LC-MS system for intact mass analysis and LC-MS/MS system for payload quantification

Procedure:

  • Sample Preparation:

    • Dilute the ADC stock solution to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma and in PBS (as a control for hydrolytic stability).

    • Prepare aliquots for each time point (e.g., 0, 6, 24, 48, 72, 120, 168 hours).

  • Incubation:

    • Incubate all samples at 37°C.

    • At each designated time point, remove one aliquot of the plasma and one of the PBS samples and immediately store at -80°C to stop any further degradation.

  • Sample Processing for DAR Analysis (at the end of the time course):

    • Thaw the samples on ice.

    • Purify the ADC from the plasma matrix using an immunoaffinity method (e.g., Protein A/G beads).[3]

    • Wash the beads with cold PBS to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

    • Analyze the purified ADC by LC-MS to determine the intact mass and calculate the average DAR.[7][8][9]

  • Sample Processing for Free Payload Analysis:

    • To the remaining plasma supernatant from the immunoaffinity purification (or a separate aliquot of the incubated plasma), add a protein precipitation agent (e.g., acetonitrile (B52724) with an internal standard).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[6]

Visualizations

Sulfo_SNPB_Degradation_Pathways cluster_hydrolysis Hydrolytic Cleavage cluster_enzymatic Enzymatic Cleavage ADC This compound Conjugated ADC (in Plasma) Hydrolysis_Product Inactive ADC Metabolite + Released Payload-Linker Fragment ADC->Hydrolysis_Product H2O (Hydrolysis of NHS ester) Enzymatic_Product Inactive ADC Metabolite + Released Payload-Linker Fragment ADC->Enzymatic_Product Plasma Esterases (Cleavage of PNP ester)

Caption: Degradation pathways of this compound conjugated ADCs in plasma.

Troubleshooting_Workflow Start Instability Observed (e.g., DAR Loss, Free Payload) Plasma_vs_Buffer Compare Stability in Plasma vs. Buffer Start->Plasma_vs_Buffer Esterase_Inhibitor Plasma Incubation with Esterase Inhibitor Plasma_vs_Buffer->Esterase_Inhibitor Instability primarily in plasma Hydrolysis Primary Cause: Hydrolysis Plasma_vs_Buffer->Hydrolysis Instability in both plasma and buffer Esterase_Inhibitor->Hydrolysis No Improvement Enzymatic Primary Cause: Enzymatic Cleavage Esterase_Inhibitor->Enzymatic Stability Improved Optimize_Formulation Optimize Formulation (pH, Excipients) Hydrolysis->Optimize_Formulation Review_Conjugation Review Conjugation Protocol Hydrolysis->Review_Conjugation Alternative_Linker Consider Alternative Linker Chemistry Enzymatic->Alternative_Linker

Caption: Troubleshooting workflow for this compound ADC instability in plasma.

References

Technical Support Center: Addressing Hydrophobicity Issues with Sulfo-SNPB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-SNPB Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to hydrophobicity during the development of ADCs utilizing the this compound linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of this compound ADCs, with a focus on problems arising from increased hydrophobicity.

IssuePotential Cause(s)Recommended Solution(s)
Low Drug-to-Antibody Ratio (DAR) Incomplete reduction of antibody disulfide bonds.Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reduction time and temperature. Ensure the pH of the reduction buffer is optimal (typically pH 7.0-7.5 for TCEP).
Hydrolysis of the this compound linker's NHS ester.Prepare the this compound solution immediately before use. Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) to minimize hydrolysis.
Steric hindrance at the conjugation site.Consider using a linker with a longer spacer arm if steric hindrance is suspected.
ADC Aggregation or Precipitation Increased hydrophobicity due to the conjugated payload.Optimize the DAR; a lower DAR can reduce overall hydrophobicity. Screen different formulation buffers, pH levels (typically 5.0-7.0), and include stabilizing excipients like polysorbates or sugars.
Unfavorable buffer conditions during conjugation.Ensure the conjugation buffer has an appropriate ionic strength to minimize protein-protein interactions. Avoid pH conditions near the antibody's isoelectric point.[1]
Presence of unconjugated, hydrophobic payload-linker.Ensure efficient purification post-conjugation to remove excess, unreacted payload-linker complexes.
Poor ADC Solubility High overall hydrophobicity of the ADC construct.Incorporate hydrophilic linkers or spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design.[2] Consider using a more hydrophilic payload if possible.
High DAR leading to increased hydrophobicity.Aim for a lower, more homogeneous DAR. Purification by Hydrophobic Interaction Chromatography (HIC) can isolate less hydrophobic species.
Inconsistent HIC Profile Heterogeneity of the ADC population.Refine the conjugation and purification methods to achieve a more homogeneous product with a consistent DAR.
On-column aggregation or degradation.Optimize HIC running conditions, such as the salt concentration in the mobile phase and the gradient slope, to minimize protein denaturation.
Premature Drug Release Instability of the disulfide bond in the this compound linker.Ensure that the storage and handling conditions of the ADC are appropriate to maintain the stability of the disulfide bond. Avoid exposure to reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the this compound linker and how does it contribute to hydrophobicity?

A1: this compound (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate) is a cleavable linker that contains a disulfide bond.[3][4] It is designed to be stable in circulation and release the cytotoxic payload within the reducing environment of the target cell. The linker itself possesses hydrophobic regions, and when conjugated to a hydrophobic payload, it can significantly increase the overall hydrophobicity of the ADC. This increased hydrophobicity is a primary driver of aggregation and solubility issues.

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity of a this compound ADC?

A2: The DAR is a critical factor influencing ADC hydrophobicity. A higher number of conjugated drug-linker molecules per antibody leads to a more hydrophobic ADC. This is because each attached this compound and its payload contributes to the overall nonpolar character of the conjugate. This increased hydrophobicity can lead to a higher propensity for aggregation and faster clearance from circulation.

Q3: What analytical techniques are recommended for characterizing the hydrophobicity of this compound ADCs?

A3: Hydrophobic Interaction Chromatography (HIC) is the primary method for assessing the hydrophobicity of ADCs.[5][6][7] HIC separates ADC species based on their surface hydrophobicity under non-denaturing conditions. An increase in retention time on a HIC column generally corresponds to increased hydrophobicity. Other techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used, but the denaturing conditions may alter the protein structure.

Q4: What are the strategies to mitigate hydrophobicity-related aggregation of this compound ADCs?

A4: Several strategies can be employed to reduce aggregation. These include optimizing the DAR to a lower, more effective level, engineering the antibody to have a more hydrophilic surface, and modifying the linker-payload. Incorporating hydrophilic moieties like PEG into the linker can "shield" the hydrophobic payload and reduce intermolecular interactions.[2] Additionally, optimizing the formulation with excipients that enhance solubility and stability is crucial.

Q5: Can the purification method influence the final hydrophobicity profile of the ADC?

A5: Yes, the purification method is critical. HIC can be used not only for analysis but also for preparative separation of ADC species with different DARs. By collecting earlier eluting fractions, it is possible to isolate ADCs with lower hydrophobicity. Size Exclusion Chromatography (SEC) is effective for removing high molecular weight aggregates but is less effective at separating species based on hydrophobicity.

Experimental Protocols

Protocol 1: General Antibody-Drug Conjugation with this compound Linker

This protocol outlines a general procedure for conjugating a payload to an antibody using the this compound linker. Optimization will be required for specific antibodies and payloads.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound linker

  • Payload with a reactive thiol group

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., SEC or HIC)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Payload-Linker Conjugation:

    • Dissolve the this compound linker in an appropriate solvent (e.g., DMSO) immediately before use.

    • Add the this compound solution to the reduced antibody at a 5-10 fold molar excess.

    • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Drug Conjugation:

    • Dissolve the thiol-containing payload in a suitable solvent.

    • Add the payload solution to the antibody-linker conjugate at a 5-10 fold molar excess relative to the antibody.

    • Incubate at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching:

    • Add a 5-10 fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups on the linker.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC using SEC to remove excess linker, payload, and quenching reagent.

    • Alternatively, use HIC for separation based on hydrophobicity and to isolate specific DAR species.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis

This protocol provides a general method for analyzing the hydrophobicity and DAR distribution of this compound ADCs.

Materials:

  • HIC column (e.g., Butyl or Phenyl phase)

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • System Equilibration:

    • Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Injection and Elution:

    • Inject 10-50 µg of the prepared ADC sample.

    • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

  • Detection:

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the unconjugated antibody and the different DAR species.

    • Calculate the average DAR based on the peak areas and the corresponding number of drugs for each species.

Quantitative Data

The following table provides a hypothetical comparison of the relative hydrophobicity of ADCs with different linkers, as might be determined by HIC. A higher retention time indicates greater hydrophobicity.

Linker TypeAverage DARHIC Retention Time (min)Observations
Non-cleavable (e.g., SMCC)415.2Moderate hydrophobicity.
This compound (Disulfide) 4 18.5 Higher hydrophobicity due to the linker and potential payload contribution.
Cleavable (Peptide)417.8Hydrophobicity can vary based on the peptide sequence.
PEGylated this compound414.1Reduced hydrophobicity due to the hydrophilic PEG spacer.

Note: The data presented in this table is illustrative and will vary depending on the specific antibody, payload, and experimental conditions.

Visualizations

ADC_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb TCEP activated_mAb Activated mAb reduced_mAb->activated_mAb Linker Activation sulfo_snpb This compound Linker sulfo_snpb->activated_mAb payload Thiolated Payload crude_adc Crude ADC payload->crude_adc activated_mAb->crude_adc Payload Conjugation purified_adc Purified ADC crude_adc->purified_adc SEC/HIC hic HIC Analysis purified_adc->hic

Caption: Workflow for the preparation and analysis of a this compound ADC.

Sulfo_SNPB_Mechanism cluster_extracellular Extracellular (Circulation) cluster_intracellular Intracellular (Target Cell) adc_circulating Stable this compound ADC adc_internalized Internalized ADC adc_circulating->adc_internalized Binding & Internalization drug_release Payload Release adc_internalized->drug_release Disulfide Cleavage (e.g., Glutathione)

Caption: Mechanism of payload release for a this compound ADC.

References

Technical Support Center: Sulfo-SNPB (Photo-Reactive Diazirine) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for researchers using Sulfo-SNPB (a term often associated with amine-reactive, photo-activatable heterobifunctional crosslinkers like Sulfo-SDA). We will address common pitfalls in the two-stage conjugation process involving the N-Hydroxysuccinimide (NHS) ester and the photo-reactive diazirine group.

Frequently Asked Questions & Troubleshooting

Section 1: NHS Ester Reaction (Amine Coupling)

Q1: Why is my protein labeling efficiency low after reacting with the this compound crosslinker?

Low labeling efficiency at this initial stage is often due to suboptimal reaction conditions or reagent degradation.

  • Hydrolysis of NHS Ester: The amine-reactive NHS ester is highly moisture-sensitive and hydrolyzes rapidly in aqueous solutions, especially at higher pH.[1] Always prepare the crosslinker solution immediately before use and avoid storing it in solution.[1] Ensure the reagent vial is warmed to room temperature before opening to prevent condensation.[1]

  • Competing Amines: The reaction buffer must be free of primary amines, such as Tris or glycine (B1666218), which will compete with the target protein for reaction with the NHS ester.[2]

  • Incorrect pH: The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7-9.[3] Buffers outside this range can significantly slow the reaction or accelerate hydrolysis.

  • Low Reagent Concentration: An insufficient molar excess of the crosslinker over the protein can lead to poor labeling. A 10- to 50-fold molar excess is generally recommended.[1]

  • Inaccessible Amine Groups: The primary amines (lysine residues, N-terminus) on your protein may be sterically hindered or buried within the protein's tertiary structure.

Q2: My protein precipitated after adding the this compound reagent. What can I do?

Protein precipitation or aggregation is a common issue that can arise from several factors:

  • High Protein Concentration: Working with highly concentrated protein solutions (>5-10 mg/mL) increases the likelihood of aggregation.[4] Consider performing the reaction at a lower protein concentration.

  • Over-labeling: Using a very high molar excess of the crosslinker can lead to extensive modification of the protein's surface charges, altering its isoelectric point and causing it to precipitate.[5] Try reducing the molar ratio of crosslinker to protein.

  • Solvent Shock: For non-sulfonated (water-insoluble) versions of the crosslinker that require an organic solvent like DMSO for reconstitution, adding a large volume of the solvent to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum.

  • Suboptimal Buffer: The buffer composition itself may not be ideal for your specific protein's stability. Consider adding stabilizing excipients like glycerol (B35011) or arginine.[4]

Section 2: Diazirine Photo-Activation (Crosslinking)

Q3: I've successfully labeled my protein, but see little to no crosslinking to my binding partner after UV light exposure. Why?

Inefficient photo-activation is the most common cause for failed crosslinking in the second stage.

  • Incorrect UV Wavelength: Diazirine groups are optimally activated by long-wave UV light, typically between 330-370 nm (peak activation is ~345 nm).[1][6] Using short-wave UV light (e.g., 254 nm) is not only inefficient but can also cause significant damage to proteins and nucleic acids.[1][7]

  • Insufficient UV Power or Time: The efficiency of crosslinking is dependent on the total UV energy delivered. Low-wattage lamps (e.g., <8W) may require longer exposure times or a shorter distance to the sample.[1] Ensure the lamp is positioned close to the sample (1-5 cm is typical for handheld lamps) and irradiate for 5-15 minutes.[1][3]

  • UV Light Blockage: Standard plastic or glass labware can block UV light. Perform the irradiation in a shallow, uncovered vessel (like a quartz cuvette or certain UV-transparent plastics) for maximum exposure.[1]

  • Excess Quenching Reagent: If the quenching buffer (e.g., Tris) from the first step was not completely removed via desalting or dialysis, it can interfere with the subsequent photo-activation step.

  • Side Reactions: Upon UV exposure, the diazirine can rearrange to a linear diazo isomer.[8][9] While this diazo compound is also photo-reactive, it is less efficient and may contribute to lower crosslinking yields.[8]

Q4: I'm observing a high level of non-specific crosslinking and protein aggregates after UV activation. How can I improve specificity?

This issue often points to an excess of unreacted, labeled protein or suboptimal experimental setup.

  • Excess Unconjugated Labeled Protein: It is critical to remove all non-reacted and hydrolyzed crosslinker after the first (NHS ester) reaction step.[1] Failure to do so via desalting or dialysis will result in free, photo-activatable crosslinker in solution, which can cause random, non-specific crosslinking upon UV exposure.

  • High Molar Excess: A high degree of labeling on the "bait" protein can lead to intramolecular crosslinking or the formation of large, insoluble aggregates upon photo-activation. Optimize the molar excess of the crosslinker in the initial labeling step to achieve a lower, more controlled degree of labeling.

Recommended Reaction Conditions

For optimal results, key experimental parameters must be controlled. The following tables provide recommended starting conditions that can be further optimized for your specific system.

Table 1: Stage 1 - NHS Ester Reaction Parameters

ParameterRecommended RangeNotes
Reaction pH 7.0 - 9.0pH 7.2-8.5 is most efficient for amine coupling.[3]
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve efficiency but increase aggregation risk.[4]
Molar Excess of Crosslinker 10- to 50-foldUse lower ratios (5-10x) for concentrated proteins (>5 mg/mL) and higher ratios (20-50x) for dilute proteins (<1 mg/mL).[1][7]
Reaction Buffer Amine-free (e.g., PBS, HEPES)Buffers containing Tris or glycine will quench the reaction.[2]
Incubation Time 30-60 min at RT or 2-4 hours at 4°CLonger incubation at 4°C may be beneficial for sensitive proteins.
Quenching Reagent 50 - 100 mM Tris or GlycineAdded after the reaction to consume any unreacted NHS ester.[3]

Table 2: Stage 2 - Diazirine Photo-Activation Parameters

ParameterRecommended SettingNotes
UV Wavelength 330 - 370 nmOptimal activation occurs around 345 nm.[1][7] Do not use 254 nm UV light.
Lamp Power >8 WattsHigher wattage lamps are more effective and require shorter exposure times.[7]
Lamp Distance 1 - 5 cmEfficiency decreases with distance. Position the lamp as close as possible without causing thermal damage.[1]
Irradiation Time 5 - 15 minutesTime should be optimized based on lamp power and sample geometry.[3]
Reaction Vessel Open, UV-transparentAvoid standard plastics or glass that may block UV light.[1]

Visualizing the Process

Chemical Reaction Pathway

This compound (Diazirine) Two-Stage Reaction Pathway cluster_0 Stage 1: Amine Labeling (in dark) cluster_1 Stage 2: Photo-Crosslinking Protein1 Protein 1 (with -NH2) Labeled_Protein Labeled Protein 1 (Diazirine-activated) Protein1->Labeled_Protein + Crosslinker pH 7-9 Crosslinker This compound (NHS-Diazirine) Crosslinker->Labeled_Protein NHS_byproduct NHS (byproduct) Labeled_Protein->NHS_byproduct Labeled_Protein2 Labeled Protein 1 Labeled_Protein->Labeled_Protein2 Purify & Add Binding Partner Protein2 Binding Partner (Protein 2) Conjugate Covalently-Linked Protein 1-2 Conjugate Protein2->Conjugate Carbene Reactive Carbene Intermediate Carbene->Conjugate + Protein 2 (C-H Insertion) N2_gas N2 gas Carbene->N2_gas Labeled_Protein2->Carbene + UV Light (350 nm)

Caption: A diagram illustrating the two-stage this compound conjugation process.

Experimental Workflow

General Experimental Workflow for this compound Conjugation A 1. Prepare Protein (in amine-free buffer, pH 7-9) B 2. Add this compound Crosslinker (10-50x molar excess) A->B C 3. Incubate (30-60 min at RT) B->C D 4. Quench Reaction (add Tris to 50-100 mM) C->D E 5. Purify (Remove excess crosslinker via desalting column) D->E F 6. Add Binding Partner E->F G 7. Irradiate with UV Light (350 nm, 5-15 min) F->G H 8. Analyze Conjugate (SDS-PAGE, Western Blot, MS) G->H

Caption: A step-by-step workflow for a typical photo-reactive crosslinking experiment.

Troubleshooting Decision Tree

Troubleshooting Decision Tree for this compound Reactions cluster_0 Stage 1 Issues cluster_1 Stage 2 Issues Start Problem: Low Final Conjugate Yield CheckLabeling Check Stage 1 Labeling? (e.g., via Mass Spec) Start->CheckLabeling LowLabel Labeling is Low CheckLabeling->LowLabel No GoodLabel Labeling is OK CheckLabeling->GoodLabel Yes C1 Check Buffer pH & Composition (Must be pH 7-9, amine-free) LowLabel->C1 D1 Verify UV Wavelength (330-370 nm) GoodLabel->D1 C2 Increase Molar Excess of Crosslinker C1->C2 C3 Use Freshly Prepared Crosslinker Solution C2->C3 D2 Increase UV Exposure Time or Decrease Lamp Distance D1->D2 D3 Ensure Purification Step (Step 5) was complete D2->D3 D4 Use UV-Transparent Reaction Vessel D3->D4

Caption: A logical guide to diagnosing and solving low-yield conjugation problems.

Detailed Experimental Protocol

This protocol provides a general two-step procedure for conjugating a protein ("Protein A") to its binding partner ("Protein B") using a this compound-type (Sulfo-NHS-Diazirine) crosslinker.

Materials:

  • Protein A: Purified and prepared in an amine-free buffer (e.g., 1X PBS, pH 7.4).

  • Protein B: Purified binding partner.

  • This compound Crosslinker: (e.g., Sulfo-SDA). Store desiccated at 4°C.

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM phosphate, 150 mM NaCl, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Desalting Columns: (e.g., Zeba™ Spin Desalting Columns).

  • UV Lamp: Emitting light at ~365 nm.

Procedure:

Stage 1: Labeling Protein A with this compound

  • Preparation: Prepare Protein A at a concentration of 1-5 mg/mL in Reaction Buffer.

  • Crosslinker Reconstitution: Immediately before use, dissolve the this compound crosslinker in water or Reaction Buffer to a concentration of ~10 mM.[1]

  • Reaction: Add a 20- to 50-fold molar excess of the dissolved crosslinker to the Protein A solution.[1]

  • Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1]

  • Quenching: Stop the labeling reaction by adding Quenching Buffer to a final Tris concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[1][3]

  • Purification: Remove excess, non-reacted, and hydrolyzed crosslinker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer. This step is critical to prevent non-specific crosslinking in Stage 2.[1] The eluate now contains diazirine-activated Protein A.

Stage 2: Photo-Crosslinking to Protein B

  • Complex Formation: Add Protein B to the purified, diazirine-activated Protein A. Allow the proteins to incubate together under conditions that favor their interaction (e.g., 30 minutes at 4°C).

  • UV Activation: Place the sample in a UV-transparent vessel. Position the UV lamp 1-5 cm from the sample and irradiate for 5-15 minutes.[1]

  • Analysis: The reaction is now complete. The resulting conjugate can be analyzed by methods such as SDS-PAGE (which should show a new, higher molecular weight band), Western blotting, or mass spectrometry to confirm successful crosslinking.

References

refinement of Sulfo-SNPB reaction times and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-SNPB and other Sulfo-NHS ester-based amine-reactive reagents. This guide provides detailed information, troubleshooting advice, and protocols to help you refine and optimize your conjugation experiments for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound?

This compound is an amine-reactive labeling reagent. It belongs to the N-hydroxysuccinimide (NHS) ester class of crosslinkers. The reaction involves the N-hydroxysuccinimide ester moiety reacting with primary amines (–NH₂) on target molecules, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein. This reaction forms a stable, covalent amide bond.[1][] The "Sulfo" group is a sulfonate group (–SO₃) on the succinimide (B58015) ring, which makes the molecule water-soluble and generally membrane-impermeable.[3]

Q2: What is the optimal pH for a this compound reaction?

The optimal pH range for this compound reactions is between 7.2 and 8.5.[3] Within this range, primary amines are sufficiently deprotonated and nucleophilic to attack the NHS ester. However, a major competing reaction is the hydrolysis of the NHS ester, where the reagent reacts with water and becomes inactivated. The rate of hydrolysis increases significantly with higher pH.[3][4] Therefore, starting with a pH of 7.2-7.5 is often a good compromise between reaction efficiency and reagent stability.

Q3: What are the recommended buffers for this reaction?

It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with the target molecule for reaction with the this compound reagent, significantly reducing conjugation efficiency.[3][5]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS) at pH 7.2-7.5[6]

  • HEPES, Borate, or Carbonate/Bicarbonate buffers within the operational pH range[3]

Q4: How should I prepare and handle the this compound reagent?

The NHS-ester moiety is highly susceptible to hydrolysis.[7] To ensure maximum activity, follow these guidelines:

  • Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[5][7]

  • Prepare solutions immediately before use. Do not prepare stock solutions in aqueous buffers for storage.[5][7]

  • If the non-sulfonated version of the reagent is used, it must first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[3] The Sulfo- version is water-soluble.[]

  • Discard any unused reconstituted reagent.[6][7]

Q5: How do reaction time and temperature affect the outcome?

Time and temperature are inversely related and must be balanced to optimize the reaction while minimizing hydrolysis of the reagent.

  • Room Temperature (20-25°C): A common starting point is a 30-minute to 2-hour incubation.[3][6] This provides a good balance for many proteins.

  • Cold Temperature (4°C): Incubating for 2 hours to overnight can be beneficial. The lower temperature slows the rate of hydrolysis of the this compound reagent, which can be advantageous in reactions requiring longer times or with sensitive proteins.[4][6][8] However, the conjugation reaction rate will also be slower, necessitating a longer incubation period.[5]

Empirical testing is crucial to determine the optimal conditions for your specific application.[9]

Experimental Protocols & Data

General Protocol for Protein Labeling

This protocol provides a starting point for conjugating a this compound reagent to a protein with primary amines.

  • Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-2 mg/mL.[10] If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, equilibrate the this compound vial to room temperature.[5] Dissolve the reagent in reaction buffer (or water) to create a concentrated solution.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the this compound reagent to the protein solution.[6][7] More dilute protein solutions generally require a greater molar excess of the reagent.[6]

  • Incubation: Incubate the reaction under one of the standard conditions below. Protect from light if the reagent is light-sensitive.[9]

    • Option A: 30-60 minutes at room temperature (20-25°C).[5]

    • Option B: 2 hours at 4°C.[6]

  • Quenching (Optional but Recommended): Stop the reaction by adding an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM.[7] Incubate for 15 minutes at room temperature.[5]

  • Purification: Remove excess, non-reacted, and hydrolyzed reagent from the labeled protein using a desalting column, spin filtration, or dialysis.[5][6]

Summary of Reaction Parameters
ParameterRecommended ConditionNotes
Temperature Room Temperature (20-25°C) or 4°CLower temperatures reduce hydrolysis but require longer incubation times.[4][5]
Incubation Time 30 min - 2 hours at RT; 2 - 4 hours (or overnight) at 4°CMust be optimized empirically. Longer times may be needed for less reactive proteins.[3][8]
pH 7.2 - 8.5 (start at 7.2-7.5)Higher pH increases reaction rate but also dramatically increases the rate of reagent hydrolysis.[1][3]
Buffer Amine-free (e.g., PBS, HEPES, Borate)Buffers with primary amines (Tris, Glycine) are not compatible as they quench the reaction.[3][5]
Molar Excess 10-50 fold (Reagent:Protein)Higher excess is needed for dilute protein solutions or to achieve higher labeling ratios.[6][7]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

Possible CauseRecommended Solution
Inactive Reagent The this compound reagent is moisture-sensitive and hydrolyzes in water.[7] Always equilibrate the vial to room temperature before opening, prepare solutions immediately before use, and discard unused portions.[5] Consider using a fresh batch of reagent.[11]
Incorrect Buffer The presence of primary amines (e.g., Tris, glycine, sodium azide) in the reaction buffer will quench the reaction.[3] Use an amine-free buffer like PBS, MES, or HEPES. Perform buffer exchange if necessary.
Suboptimal pH If the pH is too low (<7.0), the primary amines on the protein will be protonated and less reactive. If the pH is too high (>8.5), the reagent will hydrolyze rapidly before it can react with the protein.[3] Verify the buffer pH is within the 7.2-8.5 range.
Insufficient Incubation Time or Temperature The reaction may be too slow under the current conditions. Increase the incubation time or switch from 4°C to room temperature to increase the reaction rate.[8]
Insufficient Molar Excess A low molar ratio of reagent to protein can result in incomplete labeling.[11] Increase the molar excess of the this compound reagent, especially for dilute protein solutions.[6]

Problem: High Background or Non-Specific Labeling

Possible CauseRecommended Solution
Excess Reagent Not Removed Unreacted and hydrolyzed reagent must be efficiently removed post-reaction. Use a desalting column or dialysis with an appropriate molecular weight cutoff to purify the labeled protein.[6]
Reaction Time Too Long / Temperature Too High Over-incubation can sometimes lead to non-specific interactions or aggregation. Reduce the incubation time or lower the reaction temperature from RT to 4°C.
Protein Precipitation The addition of reagent (especially if dissolved in an organic solvent) or changes in the solution can cause protein precipitation, trapping the reagent.[11] Ensure the protein is soluble under the reaction conditions and minimize the final concentration of any organic solvent.[11]

Problem: Poor Reproducibility Between Experiments

Possible CauseRecommended Solution
Inaccurate Protein Concentration Variability in the starting protein concentration will alter the molar ratio of the reactants.[11] Use a reliable protein quantification method (e.g., BCA assay) before each experiment.[11]
Inconsistent Incubation Conditions Minor variations in time, temperature, or pH can lead to different outcomes.[9] Carefully control and document all reaction parameters for each batch to ensure consistency.
Reagent Degradation Using reagent from a vial that has been opened multiple times can lead to degradation from ambient moisture. Aliquot the reagent upon first use if possible, or use a fresh vial.

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare Amine-Free Buffer (pH 7.2-7.5) p2 Prepare Protein Sample (1-2 mg/mL) p1->p2 p3 Prepare this compound (Immediately before use) p2->p3 r1 Combine Protein and this compound p3->r1 r2 Incubate (e.g., 1 hr at RT or 2 hrs at 4°C) r1->r2 r3 Quench Reaction (e.g., 50 mM Tris) r2->r3 f1 Remove Excess Reagent (Desalting / Dialysis) r3->f1 f2 Characterize Conjugate f1->f2

Fig 1. Standard workflow for protein conjugation with a Sulfo-NHS ester reagent.

troubleshooting_tree start Problem: Low Labeling Efficiency c1 Is buffer amine-free (e.g., PBS, HEPES)? start->c1 c2 Is pH between 7.2 and 8.5? c1->c2 Yes s1 Solution: Use amine-free buffer. Perform buffer exchange. c1->s1 No c3 Was reagent prepared fresh before use? c2->c3 Yes s2 Solution: Adjust buffer pH to 7.2 - 7.5. c2->s2 No c4 Is molar excess sufficient (10-50x)? c3->c4 Yes s3 Solution: Use a fresh vial of reagent and prepare immediately before adding to protein. c3->s3 No c5 Are time/temp settings adequate? c4->c5 Yes s4 Solution: Increase molar excess of this compound reagent. c4->s4 No s5 Solution: Increase incubation time or increase temperature (e.g., 4°C -> RT). c5->s5 No

Fig 2. Decision tree for troubleshooting low labeling efficiency in this compound reactions.

References

impact of reducing agents on Sulfo-SNPB linker stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the Sulfo-SNPB linker, with a particular focus on its interaction with reducing agents.

Troubleshooting Guides

Issue 1: Low or No-Drug Conjugation to Antibody

Symptom: Low drug-to-antibody ratio (DAR) or complete failure of conjugation when using the this compound linker.

Possible CauseRecommended Solution
Hydrolysis of Sulfo-NHS ester The N-hydroxysulfosuccinimide (sulfo-NHS) ester of the this compound linker is susceptible to hydrolysis, especially at neutral to high pH.[1][2][3] Prepare fresh linker solutions immediately before use. Perform conjugation reactions at a slightly acidic to neutral pH (6.5-7.5) to balance amine reactivity and ester stability.[3]
Presence of primary amines in the buffer Buffers containing primary amines (e.g., Tris, Glycine) will compete with the antibody's lysine (B10760008) residues for reaction with the Sulfo-NHS ester. Use non-amine containing buffers such as phosphate-buffered saline (PBS) or HEPES.
Impure antibody preparation Other proteins or small molecules with primary amines in the antibody solution will react with the linker, reducing the efficiency of antibody conjugation. Ensure the antibody is highly purified (>95%) before conjugation.[4]
Incorrect reaction conditions Suboptimal temperature or reaction time can lead to incomplete conjugation or linker degradation. Optimize the reaction time and temperature. Typically, conjugation is performed at room temperature for 1-2 hours or at 4°C overnight.
Issue 2: Premature Cleavage of the Linker During or After Conjugation

Symptom: Detection of free drug or payload in the reaction mixture or purified ADC, unrelated to the intended cleavage mechanism.

Possible CauseRecommended Solution
Reaction with residual reducing agents While sulfonate esters are generally stable to mild reducing conditions, strong reducing agents could potentially cleave the linker. There is no specific public data on the direct impact of DTT or TCEP on the this compound linker itself. However, it is good practice to remove excess reducing agents after antibody disulfide bond reduction and before adding the this compound linker-payload. Methods for removal include desalting columns, dialysis, or spin filtration.[5][6]
Instability at formulation pH The stability of the linker may be pH-dependent. Assess the stability of the conjugated ADC in the final formulation buffer at the intended storage pH.
Enzymatic degradation Contamination with proteases could lead to cleavage of the antibody, indirectly releasing the drug-linker. Use protease inhibitors during conjugation and ensure high purity of all components.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of the this compound linker?

A: The this compound linker contains a sulfonate group for increased water solubility and an N-hydroxysulfosuccinimide (sulfo-NHS) ester for reaction with primary amines on the antibody.[7][8]

Q2: How stable is the this compound linker in aqueous solutions?

A: The primary point of instability in the unconjugated this compound linker is the sulfo-NHS ester, which is susceptible to hydrolysis. The rate of hydrolysis increases with pH.[1][3][9] At pH 7, the half-life of an NHS ester can be several hours, but at pH 8.6, it can be as short as 10 minutes.[9] Once conjugated to an antibody, the resulting amide bond is generally stable. The stability of the aryl sulfonate portion of the linker is generally high under typical bioconjugation conditions.

Q3: What is the direct impact of reducing agents like DTT and TCEP on the stability of the this compound linker?

A: There is a lack of specific published data quantifying the stability of the this compound linker in the presence of DTT or TCEP. However, based on general chemical principles of sulfonate esters, they are expected to be relatively stable to these reducing agents under conditions typically used for antibody disulfide bond reduction. It is important to note that both DTT and TCEP can react with maleimides, which are often used in combination with NHS esters in heterobifunctional linkers.[5][6][10] Therefore, if a maleimide (B117702) is also part of your conjugation strategy, removal of excess reducing agent is critical.

Q4: How can I assess the stability of my this compound-conjugated ADC in the presence of a reducing agent?

A: You can perform a stability study by incubating your purified ADC with the desired concentration of DTT or TCEP over a time course. The stability can be monitored by analytical techniques such as RP-HPLC, SEC, or LC-MS to detect any release of the drug-linker from the antibody.

Q5: What are the expected cleavage products of the this compound linker that I should look for in a mass spectrometry analysis?

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound ADC Stability with Reducing Agents

Objective: To determine the stability of a this compound conjugated Antibody-Drug Conjugate (ADC) in the presence of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

Materials:

  • Purified this compound ADC

  • Phosphate-buffered saline (PBS), pH 7.4

  • DTT stock solution (e.g., 1 M in water)

  • TCEP stock solution (e.g., 0.5 M in water)[8]

  • Quenching solution (e.g., N-ethylmaleimide for DTT, optional)

  • Analytical instruments: RP-HPLC, LC-MS

Methodology:

  • Sample Preparation:

    • Prepare aliquots of the this compound ADC at a concentration of 1 mg/mL in PBS, pH 7.4.

    • Prepare fresh solutions of DTT and TCEP in water.

  • Incubation:

    • To separate ADC aliquots, add DTT or TCEP to a final concentration relevant to your experimental conditions (e.g., 1 mM, 5 mM, 10 mM).

    • Include a control aliquot with no reducing agent.

    • Incubate all samples at a controlled temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each incubation mixture.

  • Sample Analysis:

    • Analyze the samples immediately by RP-HPLC to monitor for the appearance of free drug-linker and changes in the ADC peak.

    • For more detailed analysis, use LC-MS to identify the masses of any released species and confirm the integrity of the ADC.

  • Data Analysis:

    • Quantify the percentage of intact ADC remaining at each time point relative to the time zero sample.

    • Calculate the rate of drug-linker release in the presence of each reducing agent.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for ADC Analysis

Objective: To separate and quantify the intact ADC, free drug-linker, and potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • A reversed-phase column suitable for proteins (e.g., C4, C8, or C18 with a wide pore size of ~300 Å)

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution (Example):

  • A linear gradient from 20% to 80% Mobile Phase B over 30 minutes. The gradient should be optimized for the specific ADC.

Detection:

  • Monitor the elution profile at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation ADC Purified this compound ADC Incubate Incubate at 37°C (Time course: 0-24h) ADC->Incubate Reducing_Agent DTT or TCEP Solution Reducing_Agent->Incubate HPLC RP-HPLC Analysis Incubate->HPLC LCMS LC-MS Analysis Incubate->LCMS Quantify Quantify Intact ADC and Released Drug-Linker HPLC->Quantify LCMS->Quantify Assess Assess Linker Stability Quantify->Assess

Caption: Workflow for assessing this compound ADC stability with reducing agents.

logical_relationship cluster_factors Factors Affecting this compound Linker Stability cluster_outcomes Potential Outcomes pH pH of Solution Hydrolysis Hydrolysis of Sulfo-NHS Ester (pre-conjugation) pH->Hydrolysis High pH increases rate Temp Temperature Temp->Hydrolysis Higher temp increases rate Reducing_Agents Presence of Reducing Agents (e.g., DTT, TCEP) Cleavage Premature Linker Cleavage (post-conjugation) Reducing_Agents->Cleavage Potential for cleavage (Data Needed) Enzymes Proteolytic Enzymes Enzymes->Cleavage Potential for degradation Aggregation ADC Aggregation Cleavage->Aggregation

Caption: Factors influencing the stability of the this compound linker.

References

Technical Support Center: Sulfo-SNPB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-SNPB ADCs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize off-target toxicity and navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound linker and how does it relate to off-target toxicity?

A1: The this compound (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate) linker is a cleavable linker that contains a disulfide bond. This disulfide bond is relatively stable in the bloodstream, where the concentration of reducing agents is low.[][2] Upon internalization into a cell, the ADC is exposed to a much higher concentration of reducing agents, particularly glutathione (B108866) (GSH), in the cytoplasm (1-10 mM) compared to the plasma (~5 µM).[][2] This highly reductive environment cleaves the disulfide bond, releasing the cytotoxic payload.[]

Off-target toxicity can occur if the linker is cleaved prematurely in circulation, releasing the payload before it reaches the target tumor cells.[4][5] This premature release can be caused by interaction with circulating thiols, leading to systemic exposure and damage to healthy tissues.[4][5]

Q2: What are the primary strategies to minimize off-target toxicity associated with this compound ADCs?

A2: The primary strategies focus on enhancing the stability of the ADC in circulation while ensuring efficient payload release within target cells. Key approaches include:

  • Optimizing Steric Hindrance: Introducing bulky chemical groups near the disulfide bond can sterically hinder its interaction with circulating reducing agents, thereby increasing its stability in plasma.[6][7]

  • Site-Specific Conjugation: Conjugating the this compound linker to specific, engineered sites on the antibody (e.g., THIOMABs) can produce more homogeneous ADCs with improved pharmacokinetic profiles and stability compared to random conjugation to endogenous lysines or cysteines.[4][8]

  • Modifying Antibody Properties: Engineering the antibody component, for instance by silencing its Fc domain, can reduce off-target uptake by immune cells that express Fc receptors, thus minimizing a potential mechanism of off-target toxicity.[9]

  • Inverse Targeting: This novel approach involves the co-administration of a payload-binding agent that can "mop up" any prematurely released payload in the circulation, neutralizing it before it can cause harm to healthy tissues.

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the off-target toxicity of a this compound ADC?

A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that can significantly influence both the efficacy and toxicity of an ADC. A higher DAR increases the potency of the ADC but can also lead to several issues that exacerbate off-target toxicity:

  • Increased Hydrophobicity: Most cytotoxic payloads are hydrophobic. A higher DAR can increase the overall hydrophobicity of the ADC, leading to aggregation and faster clearance from circulation.[5]

  • Faster Clearance: ADCs with a high DAR (e.g., 8) have been shown to be cleared from the bloodstream more rapidly than those with a lower DAR. This can lead to increased uptake in organs like the liver, a common site of off-target toxicity.[5]

  • Higher Potential for Payload Release: A higher number of payload molecules per antibody increases the statistical probability of premature payload release in the circulation.

Therefore, optimizing the DAR is a crucial step in balancing efficacy and safety. A lower, more homogeneous DAR, often achieved through site-specific conjugation, is generally preferred to minimize off-target effects.[4]

Troubleshooting Guides

Issue 1: High Off-Target Cytotoxicity Observed in In Vitro Assays

Q: My this compound ADC shows significant toxicity to antigen-negative cell lines in my in vitro experiments. What are the potential causes and how can I troubleshoot this?

A: High off-target cytotoxicity in vitro suggests premature release of the payload. Here are the potential causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Linker Instability in Culture Media 1. Analyze Media Components: Check if the cell culture media contains reducing agents (e.g., high concentrations of cysteine or other thiols) that could cleave the disulfide linker. 2. Perform a Stability Assay: Incubate the ADC in the cell culture media without cells and quantify the amount of free payload released over time using LC-MS/MS. 3. Change Media Formulation: If the media is causing cleavage, consider using a different formulation with lower concentrations of reducing agents.
Contamination with Free Payload 1. Purify the ADC: Ensure that the ADC preparation is thoroughly purified to remove any unconjugated payload. Use techniques like size exclusion chromatography (SEC) or tangential flow filtration.[10] 2. Quantify Free Payload: Use a sensitive method like LC/MRM-MS to quantify the amount of free payload in your ADC stock solution.[10] The level should be as low as possible.
Non-Specific Uptake of the ADC 1. Use a Non-Targeted Control: Synthesize a control ADC using a non-targeting antibody (e.g., an isotype control) conjugated with the same this compound-payload. This will help determine if the toxicity is due to non-specific endocytosis of the antibody itself. 2. Block Fc Receptors: If your antigen-negative cells express Fc receptors, this could lead to uptake. Perform the cytotoxicity assay in the presence of an Fc receptor blocking agent.
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) and Batch-to-Batch Variability

Q: I am observing significant variability in the average DAR of my this compound ADC between different conjugation batches. What could be causing this and how can I improve consistency?

A: Inconsistent DAR is a common issue, especially with traditional conjugation methods. Here's how to troubleshoot:

Potential CauseTroubleshooting Steps
Incomplete Antibody Reduction 1. Optimize Reducing Agent Concentration: The reduction of interchain disulfide bonds in the antibody is a critical step. Titrate the concentration of the reducing agent (e.g., TCEP) to ensure complete but not excessive reduction. 2. Control Reaction Time and Temperature: Ensure that the reduction reaction is carried out for a consistent amount of time and at a controlled temperature.
Variable Purity/Activity of Reagents 1. Use High-Quality Reagents: Ensure that the this compound linker and other reagents are of high purity and are stored correctly to prevent degradation. 2. Prepare Reagents Freshly: Dissolve the this compound linker in a suitable anhydrous solvent like DMSO immediately before use, as it can be susceptible to hydrolysis.[11]
Antibody Quality and Formulation 1. Check Antibody Purity: Use a highly purified antibody (>95% pure) for conjugation. Impurities can compete for the linker. 2. Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS) at the correct pH before conjugation. Additives like Tris or glycine (B1666218) will interfere with the reaction.
Inconsistent Purification 1. Standardize Purification Method: Use a consistent and validated method for purifying the final ADC conjugate, such as SEC, to remove unreacted linker and payload. 2. Characterize Each Batch: Thoroughly characterize each batch of ADC produced using methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the DAR and the distribution of different drug-loaded species.

Quantitative Data Summary

The stability of the disulfide bond in this compound linkers is a critical factor in determining off-target toxicity. The table below summarizes representative stability data for disulfide-linked ADCs in different biological matrices. Note that specific values for a this compound ADC will depend on the antibody, payload, and the local chemical environment around the linker.

Table 1: Representative Stability of Disulfide-Linked ADCs

Assay TypeMatrixIncubation TimeStability MetricRepresentative ValueReference
In Vitro StabilityHuman Plasma7 days% ADC Remaining>90%
In Vitro StabilityMouse Plasma7 days% ADC Remaining~50-70%[12]
In Vitro StabilityCytosolic Extract (High GSH)24 hours% Payload Release>80%[]

Note: The lower stability in mouse plasma is often attributed to higher levels of certain enzymes like carboxylesterase 1c, which can affect some linker-payload constructs.[12]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol assesses the stability of the this compound ADC in plasma by measuring the amount of intact ADC remaining over time.

Materials:

  • This compound ADC

  • Human and mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G magnetic beads

  • LC-MS/MS system

Methodology:

  • Spike the this compound ADC into pre-warmed (37°C) human and mouse plasma to a final concentration of 100 µg/mL.[12]

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma samples and immediately store them at -80°C to halt any further degradation.

  • For analysis, thaw the samples and add Protein A/G magnetic beads to capture the ADC and any antibody-related fragments.

  • Wash the beads with PBS to remove unbound plasma proteins.

  • Elute the captured antibody species from the beads.

  • Analyze the eluted samples by LC-MS to determine the average DAR.

  • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Protocol 2: Off-Target Cytotoxicity Assay

This protocol evaluates the non-specific killing of an antigen-negative cell line by the this compound ADC.

Materials:

  • This compound ADC

  • An antigen-negative cell line (e.g., MCF-7 if the ADC targets HER2)

  • An antigen-positive cell line (as a positive control)

  • Complete cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

Methodology:

  • Seed the antigen-negative and antigen-positive cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and the free payload in complete culture medium.

  • Remove the old media from the cells and add 100 µL of the diluted compounds to the respective wells.

  • Incubate the plates for 72-120 hours at 37°C in a humidified incubator.

  • After the incubation period, allow the plates to equilibrate to room temperature.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Plot the cell viability against the compound concentration and determine the IC50 value for each compound on each cell line. A low IC50 value on the antigen-negative cell line indicates significant off-target toxicity.

Visualizations

Mechanism of this compound Cleavage and Off-Target Toxicity cluster_0 Systemic Circulation (Low GSH) cluster_1 Target Cell (High GSH) A This compound ADC (Stable Disulfide Bond) B Premature Cleavage (e.g., by circulating thiols) A->B Instability F This compound ADC (Internalized) A->F Targeting & Internalization C Free Payload in Circulation B->C D Healthy Tissue C->D Uptake E Off-Target Toxicity D->E G Disulfide Cleavage by Glutathione (GSH) F->G H Released Payload G->H I Targeted Cell Death (Efficacy) H->I

Caption: this compound ADC cleavage pathway and toxicity mechanism.

Experimental Workflow for Off-Target Toxicity Assessment A Synthesize & Purify This compound ADC B Characterize ADC (DAR, Purity, Free Drug) A->B C In Vitro Plasma Stability Assay B->C D Off-Target Cytotoxicity Assay (Antigen-Negative Cells) B->D E In Vivo Toxicology Study (e.g., in Mice) B->E If in vitro data is promising F Analyze Data: Linker Stability, IC50, Clinical Observations C->F D->F E->F G Decision Point: Acceptable Toxicity Profile? F->G H Proceed with Development G->H Yes I Redesign Linker/ Payload/Antibody G->I No I->A

Caption: Workflow for assessing this compound ADC off-target toxicity.

Troubleshooting High Off-Target Cytotoxicity Start High Off-Target Toxicity Observed Q1 Is there free payload in the ADC prep? Start->Q1 A1_Yes Re-purify ADC (e.g., SEC) Q1->A1_Yes Yes Q2 Is the linker stable in assay media? Q1->Q2 No A1_Yes->Q2 A2_Yes Investigate Non-Specific Uptake (e.g., FcR) Q2->A2_Yes Yes A2_No Modify Media or Redesign Linker for Better Stability Q2->A2_No No End_Solved Problem Resolved A2_Yes->End_Solved End_Redesign Further Optimization Needed A2_No->End_Redesign

Caption: Decision tree for troubleshooting off-target cytotoxicity.

References

Validation & Comparative

A Comparative Guide to Sulfo-SNPB and Other Disulfide-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of antibody-drug conjugates (ADCs), directly influencing their stability, efficacy, and overall therapeutic index. Among the various classes of cleavable linkers, disulfide-based linkers have garnered significant attention due to their susceptibility to the reductive environment within tumor cells. This guide provides an objective comparison of Sulfo-SNPB (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate) with other prominent disulfide-based linkers, supported by experimental data and detailed methodologies to aid in the rational design of next-generation bioconjugates.

Introduction to Disulfide-Based Linkers

Disulfide linkers are designed to be stable in the systemic circulation, where the concentration of reducing agents is low, and to be readily cleaved within the intracellular environment, which has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH).[1] This differential in reductive potential allows for the targeted release of cytotoxic payloads within cancer cells, minimizing off-target toxicity. The stability and cleavage kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[1]

This compound: A Profile

This compound is a heterobifunctional crosslinker that contains a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide (B117702) group. The Sulfo-NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, while the maleimide group allows for conjugation to a thiol-containing payload, forming a stable thioether bond. The key feature of this compound is the disulfide bond incorporated within its structure, which is designed for intracellular cleavage. The sulfonate group enhances the water solubility of the linker, which can be advantageous in conjugation reactions.

Alternative Disulfide-Based Linkers

Several other disulfide-based linkers are commonly employed in ADC development, each with distinct characteristics:

  • SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate): A widely used linker that reacts with amines and thiols. It forms a disulfide bond that can be cleaved by reducing agents.

  • SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate): Similar to SPDP but with a longer spacer arm, which can reduce steric hindrance between the antibody and the payload.[2]

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): While primarily known as a non-cleavable linker, its derivatives can incorporate a cleavable disulfide bond. The cyclohexane (B81311) ring provides rigidity.[3][4][5]

Head-to-Head Comparison: Performance Data

The choice of a disulfide linker significantly impacts the performance of an ADC. Key parameters for comparison include plasma stability, intracellular cleavage efficiency, and in vivo efficacy. While direct head-to-head studies involving this compound are limited in publicly available literature, we can extrapolate and compare based on studies of similar linker structures.

A study comparing various maytansinoid-based ADCs with different linkers, including the disulfide-cleavable linkers SPP-DM1, SPDB-DM4, and sulfo-SPDB-DM4, provides valuable insights. The data demonstrated that ADCs with cleavable disulfide linkers maintained their potency across cell lines with varying levels of antigen expression, whereas the efficacy of ADCs with non-cleavable linkers decreased in cells with lower antigen expression.[1] This highlights the importance of the payload release mechanism facilitated by disulfide linkers.

Linker TypeTarget Cell LineIC50 (ng/mL)Reference
SPP-DM1High-expressing KB cells~3[1]
SPDB-DM4High-expressing KB cells~3[1]
sulfo-SPDB-DM4 High-expressing KB cells~3[1]
MCC-DM1 (non-cleavable)High-expressing KB cells~3[1]
SPP-DM1Low-expressing Igrov-1 cells~10[1]
SPDB-DM4Low-expressing Igrov-1 cells~10[1]
sulfo-SPDB-DM4 Low-expressing Igrov-1 cells~10[1]
MCC-DM1 (non-cleavable)Low-expressing Igrov-1 cells>100[1]

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers. This table summarizes the half-maximal inhibitory concentration (IC50) values for ADCs constructed with different linkers against cell lines with high and low antigen expression. The data indicates that cleavable disulfide linkers, including a sulfated version, maintain potency in low-antigen expressing cells better than non-cleavable linkers.

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using the this compound linker.

Materials:

  • Antibody solution (in a suitable buffer, e.g., PBS, pH 7.2-7.5)

  • This compound linker

  • Thiol-containing payload

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer.

  • Linker Activation: Dissolve this compound in an appropriate solvent (e.g., DMSO or water) immediately before use. Add the this compound solution to the antibody solution. The molar excess of the linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-2 hours) with gentle mixing.

  • Removal of Excess Linker: Remove the unreacted this compound linker using a desalting column.

  • Payload Conjugation: Add the thiol-containing payload to the linker-activated antibody solution.

  • Incubation: Incubate the reaction mixture under controlled conditions (e.g., room temperature for 4-16 hours) to allow for the formation of the thioether bond.

  • Quenching: Quench the reaction by adding a quenching reagent.

  • Purification: Purify the resulting ADC using a suitable chromatography method to remove unconjugated payload and linker-related byproducts.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma over time.

Procedure:

  • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • At various time points, take aliquots of the plasma-ADC mixture.

  • Analyze the aliquots using methods such as ELISA or LC-MS to determine the concentration of the intact ADC and the amount of released payload.

  • Calculate the half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.

  • Incubate the cells for a specified period (e.g., 72-96 hours).

  • Assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay).

  • Determine the IC50 value of the ADC.

Visualizing the Concepts

ADC_Mechanism cluster_extracellular Extracellular Space (Circulation) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (Stable Disulfide Linker) Receptor Target Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (High GSH) Lysosome->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of action for an ADC with a cleavable disulfide linker.

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Performance Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker This compound Linker Linker->Conjugation Payload Thiol-Payload Payload->Conjugation Purification Purification Conjugation->Purification ADC Purified ADC Purification->ADC Plasma_Stability Plasma Stability Assay ADC->Plasma_Stability Cytotoxicity In Vitro Cytotoxicity Assay ADC->Cytotoxicity In_Vivo In Vivo Efficacy Study ADC->In_Vivo Data_Analysis Data Analysis Plasma_Stability->Data_Analysis Cytotoxicity->Data_Analysis In_Vivo->Data_Analysis

Caption: General experimental workflow for ADC synthesis and evaluation.

Conclusion

The selection of a disulfide-based linker is a critical decision in the development of an ADC. While direct comparative data for this compound against other linkers remains somewhat limited in peer-reviewed literature, the principles of steric hindrance and the impact of linker cleavability on efficacy provide a strong framework for rational design. The enhanced water solubility of this compound may offer advantages in the conjugation process. Further head-to-head studies are warranted to fully elucidate the performance characteristics of this compound in comparison to other established disulfide linkers. This guide provides a foundational understanding and practical protocols to aid researchers in their ADC development endeavors.

References

Stability of Biotinylation Reagents in Human Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug development and various life sciences, the stability of biotin-protein conjugates in biological matrices is of paramount importance. This guide provides a comparative analysis of the stability of different biotinylation reagents in human serum, with a focus on amine-reactive N-hydroxysuccinimide (NHS) esters. Understanding the stability of the resulting amide bond is crucial for the reliability and reproducibility of assays involving biotinylated molecules.

Comparative Stability of Biotin-Protein Bonds in Human Plasma

A critical factor influencing the utility of a biotinylation reagent is the stability of the covalent bond it forms with the target protein. In human plasma, enzymatic activity can lead to the cleavage of this bond, releasing the biotin (B1667282) label and compromising the integrity of downstream applications.

A study by Bogusiewicz et al. investigated the stability of the biotin-protein bond in human plasma for several commercially available biotinylation reagents. The percentage of biotin released from biotinylated immunoglobulin G (IgG) after 4 hours of incubation in human plasma at room temperature is summarized in the table below.

Biotinylation ReagentReactive GroupLinkage TypeBiotin Release in Human Plasma (4 hours)
Sulfo-NHS-LC-Biotin Sulfuccinimidyl esterAmide8%
NHS-LC-BiotinSuccinimidyl esterAmideNot directly reported, but implied to be less stable than the cysteine-reactive label
Iodoacetyl-LC-BiotinIodoacetylThioetherNot explicitly quantified, but used as a more stable control
Biotin-LC-hydrazideHydrazideHydrazoneUnstable even in buffer
Biotin PEO-amineAmineAmide (via crosslinker)Significantly increased release in plasma vs. buffer
5-(biotinamido)-pentylamineAmineAmide (via crosslinker)Significantly increased release in plasma vs. buffer

Data sourced from Bogusiewicz et al., Analytical Biochemistry, 2004.[1]

The results indicate that while the amide bond formed by Sulfo-NHS-LC-Biotin is relatively stable, a notable percentage of biotin is still released in human plasma over a 4-hour period.[1] This highlights the importance of selecting an appropriate biotinylation reagent based on the specific experimental conditions and required stability. For applications requiring high stability in plasma, alternative chemistries, such as those targeting cysteine residues to form thioether bonds, may be more suitable.[2]

Factors Affecting Stability

The stability of the biotin-protein linkage is influenced by several factors:

  • pH: The hydrolysis of the NHS ester itself is highly dependent on pH. At pH values above 8.0, the half-life of hydrolysis can be less than 15 minutes, while at pH values below 6.5, it can exceed 2 hours.[3] Therefore, biotinylation reactions are typically performed at a neutral to slightly basic pH (7-9) to balance the reaction rate and the stability of the reagent.[4]

  • Enzymatic Cleavage: Human serum and plasma contain various enzymes, such as proteases and esterases, that can cleave the amide bond between biotin and the protein.[1]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided during the biotinylation reaction as they will compete with the target protein for reaction with the NHS ester.[5]

Experimental Protocol: Stability Assay of Biotinylated Proteins in Human Serum

This protocol outlines a general method for assessing the stability of a biotinylated protein in human serum.

1. Biotinylation of the Target Protein:

  • Dissolve the protein to be biotinylated (e.g., IgG) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.

  • Prepare a fresh stock solution of the biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) in an appropriate solvent (e.g., water for sulfo-NHS esters) immediately before use. Do not prepare stock solutions for storage as NHS esters are moisture-sensitive and readily hydrolyze.[5]

  • Add the biotinylation reagent to the protein solution at a specific molar excess (e.g., 20-fold).

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Remove excess, unreacted biotinylation reagent by dialysis or using a desalting column.

2. Incubation in Human Serum:

  • Obtain fresh human serum and centrifuge to remove any precipitates.

  • Add the biotinylated protein to the human serum at a defined concentration.

  • As a control, add the same amount of biotinylated protein to PBS.

  • Incubate the samples at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

3. Separation of Free Biotin from Biotinylated Protein:

  • At each time point, separate the free biotin from the biotinylated protein using ultrafiltration with a molecular weight cutoff membrane that retains the protein.[1]

4. Quantification of Released Biotin:

  • Quantify the amount of free biotin in the ultrafiltrate using a competitive avidin-binding assay, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6]

  • Briefly, in the HABA assay, the HABA dye is bound to avidin, producing a colored complex. When biotin is added, it displaces the HABA dye, causing a decrease in absorbance at 500 nm, which is proportional to the amount of biotin.

5. Data Analysis:

  • Calculate the percentage of biotin released at each time point relative to the initial amount of biotin conjugated to the protein.

  • Plot the percentage of released biotin against time to determine the stability profile of the biotinylated protein in human serum.

Experimental Workflow

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Biotinylation Protein Biotinylation Purification Purification of Biotinylated Protein Biotinylation->Purification Remove excess reagent Incubate_Serum Incubate with Human Serum Purification->Incubate_Serum Incubate_PBS Incubate with PBS (Control) Purification->Incubate_PBS Separation Separate Free Biotin (Ultrafiltration) Incubate_Serum->Separation At time points Incubate_PBS->Separation At time points Quantification Quantify Released Biotin (HABA Assay) Separation->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow for determining the stability of a biotinylated protein in human serum.

Conclusion

The stability of the bond formed by biotinylation reagents is a critical parameter for the successful application of biotin-based detection and purification systems, particularly in complex biological matrices like human serum. While Sulfo-NHS esters are widely used for their ability to react with primary amines under physiological conditions, the resulting amide bond is susceptible to enzymatic cleavage in plasma. For studies requiring long-term stability in a biological environment, researchers should consider alternative biotinylation chemistries or carefully validate the stability of their chosen reagent in the specific context of their experiments.

References

Cleavable vs. Non-Cleavable Linkers for Trastuzumab Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which couple the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the efficacy and safety of an ADC. The choice between a cleavable and a non-cleavable linker is a crucial decision in ADC design, directly impacting its mechanism of action, therapeutic window, and overall clinical success. This guide provides an objective comparison of cleavable and non-cleavable linkers for the HER2-targeting antibody, trastuzumab, supported by experimental data, detailed methodologies, and visual representations of key processes.

At a Glance: Cleavable vs. Non-Cleavable Linkers for Trastuzumab ADCs

FeatureCleavable Linkers (e.g., Val-Cit)Non-Cleavable Linkers (e.g., SMCC)
Release Mechanism Enzymatic cleavage (e.g., Cathepsin B) in the lysosome or tumor microenvironment.[1][2]Proteolytic degradation of the antibody backbone within the lysosome.[3]
Released Payload Often the native, unmodified drug (e.g., MMAE).The payload attached to the linker and an amino acid residue from the antibody (e.g., Lysine-SMCC-DM1).[3]
Bystander Effect Can induce a "bystander effect," killing neighboring antigen-negative tumor cells.[2]Generally limited bystander effect due to the charged nature of the released payload, which restricts cell permeability.[3]
Plasma Stability Can be susceptible to premature cleavage in circulation, potentially leading to off-target toxicity.[4]Typically exhibit higher plasma stability, leading to a lower risk of systemic toxicity.[3]
Dependence on Target Biology Can be effective even with non-internalizing antibodies or in the tumor microenvironment.[5]Highly dependent on antigen-mediated internalization and lysosomal trafficking for payload release.[3]
Examples with Trastuzumab Trastuzumab deruxtecan (B607063) (Enhertu®)Ado-trastuzumab emtansine (Kadcyla®)[2]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from preclinical studies comparing trastuzumab ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with identical payloads are not always available in the literature; therefore, this data is compiled from various sources to provide a representative overview.

Table 1: In Vitro Cytotoxicity (IC50 Values)

ADC ConfigurationCell LineHER2 ExpressionLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESK-BR-3HighCleavable (vc)MMAE~10-50[6]
Trastuzumab-MCC-DM1 (T-DM1)SK-BR-3HighNon-cleavable (MCC)DM1~20-100[7]
Trastuzumab-vc-MMAEJIMT-1LowCleavable (vc)MMAENot specified, but showed superior efficacy to T-DM1[8]
Trastuzumab-MCC-DM1 (T-DM1)JIMT-1LowNon-cleavable (MCC)DM1Less effective than Trastuzumab-vc-MMAE[8]

Table 2: In Vivo Efficacy in Xenograft Models

ADC ConfigurationXenograft ModelDosingOutcomeReference
Trastuzumab-vc-MMAENCI-N87 (High HER2)Single i.v. doseSignificant tumor growth inhibition.[6]
Trastuzumab-MCC-DM1 (T-DM1)NCI-N87 (High HER2)Single i.v. doseTumor growth inhibition.[8]
Trastuzumab-cleavable linker-STING agonistSKOV33 mg/kgSignificant tumor growth inhibition and improved survival over non-cleavable.[9]
Trastuzumab-non-cleavable linker-STING agonistSKOV33 mg/kgLess tumor growth inhibition compared to the cleavable linker ADC.[9]

Mandatory Visualization

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC1 ADC binds to a target cell Endocytosis1 Internalization via endocytosis ADC1->Endocytosis1 Lysosome1 Trafficking to lysosome Endocytosis1->Lysosome1 Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome1->Cleavage Payload_Release1 Payload Release Cleavage->Payload_Release1 Bystander Bystander Effect Payload_Release1->Bystander Apoptosis1 Apoptosis of target cell Payload_Release1->Apoptosis1 Apoptosis2 Apoptosis of neighboring cell Bystander->Apoptosis2 ADC2 ADC binds to a target cell Endocytosis2 Internalization via endocytosis ADC2->Endocytosis2 Lysosome2 Trafficking to lysosome Endocytosis2->Lysosome2 Degradation Antibody Degradation Lysosome2->Degradation Payload_Release2 Payload-Linker-Amino Acid Complex Release Degradation->Payload_Release2 Apoptosis3 Apoptosis of target cell Payload_Release2->Apoptosis3

Caption: Mechanisms of Action for Cleavable and Non-Cleavable Linker ADCs.

G start Start: ADC Candidates (Cleavable vs. Non-Cleavable) in_vitro In Vitro Characterization start->in_vitro plasma_stability Plasma Stability Assay (LC-MS) in_vitro->plasma_stability cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) in_vitro->cytotoxicity in_vivo In Vivo Evaluation plasma_stability->in_vivo cytotoxicity->in_vivo xenograft Xenograft Model (e.g., Nude Mice) in_vivo->xenograft efficacy Efficacy Assessment (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment (Body Weight, Clinical Signs) xenograft->toxicity data_analysis Data Analysis and Candidate Selection efficacy->data_analysis toxicity->data_analysis

Caption: Experimental Workflow for Comparing Cleavable and Non-Cleavable ADCs.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Preparation: Thaw human plasma and the ADC stock solution.

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).

  • Sample Processing: At each time point, precipitate plasma proteins using an organic solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of free payload using Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

  • Data Analysis: Quantify the amount of released payload at each time point and calculate the ADC's half-life in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing cancer cells (IC50 value).

Methodology:

  • Cell Culture: Plate target cells (e.g., SK-BR-3, HER2-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.[12]

  • Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a specified duration (e.g., 72-96 hours).[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each cell line.[12]

In Vivo Efficacy in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14][15]

  • Treatment Groups: Randomize the mice into different treatment groups: vehicle control, unconjugated antibody, cleavable ADC, and non-cleavable ADC.

  • Dosing: Administer the treatments intravenously (i.v.) at a specified dose and schedule.[15]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Monitor the animals for any signs of toxicity.[16]

  • Endpoint: The study can be terminated when tumors in the control group reach a certain size, or after a predetermined period. Tumors can be excised and weighed at the end of the study.[15]

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Analyze survival data if applicable.

References

A Head-to-Head Comparison of Sulfo-SNPB and SPDB Linkers for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of a chemical linker to connect a potent cytotoxic payload to a monoclonal antibody is a critical determinant of therapeutic efficacy and safety. Among the various linker technologies, cleavable disulfide linkers have garnered significant attention for their ability to remain stable in systemic circulation and selectively release the payload in the reducing environment of tumor cells. This guide provides a detailed head-to-head comparison of two prominent disulfide linkers: N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) and its sulfonated derivative, N-succinimidyl-4-(2-pyridyldithio)-2-sulfobutanoate (Sulfo-SNPB or sulfo-SPDB).

Executive Summary

Both SPDB and this compound are heterobifunctional crosslinkers that react with amine groups on antibodies and contain a disulfide bond for payload attachment and subsequent cleavage. The primary distinction lies in the addition of a sulfonate group to the this compound linker. This modification imparts increased hydrophilicity, which can translate to improved pharmacokinetic properties and a wider therapeutic window for the resulting ADC. While SPDB is a well-established and widely used linker, this compound represents a next-generation approach to address some of the challenges associated with the hydrophobicity of ADC constructs.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and performance attributes of this compound and SPDB linkers. Disclaimer: The quantitative data presented below is synthesized from multiple sources. Direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, these values should be considered representative and may vary depending on the specific antibody, payload, and experimental setup.

Table 1: Physicochemical and Performance Characteristics

FeatureThis compound (sulfo-SPDB)SPDBKey Advantage of this compound
Chemical Structure Contains a sulfonate (-SO₃⁻) groupLacks a sulfonate groupIncreased Hydrophilicity
Hydrophilicity HighModerate to LowImproved aqueous solubility, potentially reducing aggregation and improving pharmacokinetics.
Cleavage Mechanism Disulfide bond reduction by glutathioneDisulfide bond reduction by glutathioneSame intracellular release mechanism
Plasma Stability Generally considered stableGenerally considered stable, but may be more prone to premature payload release due to hydrophobicityEnhanced stability may lead to a better therapeutic index.
Bystander Effect Capable of inducing a bystander effectCapable of inducing a bystander effectBoth can kill neighboring antigen-negative cells.
Common Application Used in ADCs like Mirvetuximab Soravtansine (IMGN853)Used in various preclinical and clinical ADC candidatesClinically validated in an approved ADC.

Table 2: In Vitro and In Vivo Performance Comparison (Qualitative)

Performance MetricThis compound (sulfo-SPDB)SPDBRationale for Difference
ADC Aggregation Lower propensity for aggregationHigher propensity for aggregation with hydrophobic payloadsThe hydrophilic sulfonate group can mitigate the hydrophobicity of the payload.
Pharmacokinetics (PK) Generally improved PK profile with potentially longer half-life and lower clearanceMay exhibit faster clearance due to increased hydrophobicity and potential for aggregationImproved hydrophilicity can lead to better in vivo behavior.
Off-Target Toxicity Potentially reduced off-target toxicityMay have higher off-target toxicityImproved stability and PK can minimize premature drug release in healthy tissues.
Therapeutic Window Potentially wider therapeutic windowPotentially narrower therapeutic windowA combination of improved stability, PK, and reduced toxicity can lead to a better overall therapeutic index.

Mechanism of Action and Experimental Workflows

Both this compound and SPDB linkers operate on the principle of selective cleavage within the high-glutathione environment of the intracellular space. The following diagrams illustrate the conjugation process and the subsequent payload release mechanism.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation Antibody Antibody with Lysine Residue (-NH2) Activated_Antibody Activated Antibody (Amide Bond Formation) Antibody->Activated_Antibody Reaction at pH 7.2-8.0 Linker This compound or SPDB (NHS Ester) Linker->Activated_Antibody ADC Antibody-Drug Conjugate (ADC) Activated_Antibody->ADC Disulfide Exchange Payload Thiol-containing Payload (-SH) Payload->ADC

Figure 1: Two-step conjugation workflow for this compound and SPDB linkers.

G cluster_0 ADC in Circulation cluster_1 Intracellular Environment ADC_stable ADC with Intact Disulfide Linker Cleavage Disulfide Bond Cleavage ADC_stable->Cleavage Internalization into Target Cell Glutathione Glutathione (GSH) Glutathione->Cleavage Released_Payload Released Active Payload Cleavage->Released_Payload

Figure 2: Mechanism of intracellular payload release via disulfide bond cleavage.

Experimental Protocols

The following are detailed, representative protocols for the conjugation of antibodies with this compound and SPDB linkers. These protocols are intended as a guide and may require optimization based on the specific characteristics of the antibody and payload.

Protocol 1: Antibody Conjugation with SPDB Linker

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • SPDB linker (e.g., from a commercial supplier)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Thiol-containing payload

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.2-8.0) to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • SPDB Stock Solution Preparation:

    • Immediately before use, dissolve SPDB in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Antibody Activation:

    • Add a 5- to 20-fold molar excess of the SPDB stock solution to the antibody solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess SPDB:

    • Remove unreacted SPDB using a desalting column equilibrated with the reaction buffer (pH 6.5). This step is crucial to prevent the unreacted linker from interfering with the subsequent payload conjugation.

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in a suitable solvent.

    • Add the payload solution to the activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the activated antibody is typically used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other reaction components using a desalting column or size-exclusion chromatography (SEC).

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

Protocol 2: Antibody Conjugation with this compound Linker

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker (e.g., from a commercial supplier)

  • Aqueous buffer (e.g., deionized water or PBS)

  • Thiol-containing payload

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody as described in Protocol 1.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in an aqueous buffer (e.g., deionized water or PBS) to prepare a 10-20 mM stock solution. The aqueous solubility of this compound eliminates the need for organic solvents.

  • Antibody Activation:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess this compound:

    • Remove unreacted this compound using a desalting column equilibrated with the reaction buffer (pH 6.5).

  • Payload Conjugation:

    • Prepare and add the thiol-containing payload to the activated antibody solution as described in Protocol 1.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC as described in Protocol 1.

  • Characterization of the ADC:

    • Characterize the ADC for DAR, purity, and aggregation as described in Protocol 1.

Conclusion

The choice between this compound and SPDB linkers depends on the specific goals of the ADC development program and the properties of the antibody and payload. SPDB is a reliable and well-characterized linker suitable for many applications. However, when dealing with hydrophobic payloads or when aiming to optimize the pharmacokinetic profile and minimize aggregation, the hydrophilic nature of this compound offers a distinct advantage. The improved aqueous solubility of this compound can lead to more robust and reproducible conjugation processes and may ultimately result in an ADC with a superior therapeutic index. As the field of ADCs continues to evolve, the development and application of advanced linkers like this compound will be instrumental in creating safer and more effective cancer therapies.

A Comparative Guide to Analytical Techniques for Confirming Sulfo-SNPB ADC Homogeneity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The homogeneity of Antibody-Drug Conjugates (ADCs) is a critical quality attribute that directly impacts their efficacy and safety. For ADCs utilizing the cleavable disulfide linker, Sulfo-SNPB, a comprehensive analytical strategy is essential to ensure a consistent Drug-to-Antibody Ratio (DAR), minimal aggregation, and a well-defined conjugation profile. This guide provides a comparative overview of key analytical techniques used to confirm the homogeneity of this compound ADCs, complete with experimental data summaries and detailed protocols.

Executive Summary

A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound ADCs. No single technique can provide a complete picture of homogeneity. This guide compares the utility of four orthogonal methods:

  • Hydrophobic Interaction Chromatography (HIC) : The gold standard for determining the distribution of different drug-loaded species and calculating the average DAR under native conditions.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : A powerful tool for assessing both intact and reduced ADC species, providing detailed information on light and heavy chain drug loading.

  • Size Exclusion Chromatography (SEC) : The primary method for quantifying aggregates and fragments, which are critical for product safety and stability.

  • Native Mass Spectrometry (MS) : Provides precise mass information of the intact ADC, allowing for unambiguous DAR determination and identification of different conjugated species.

The selection and application of these techniques are influenced by the specific characteristics of the this compound linker, a cleavable disulfide linker that allows for the release of the cytotoxic payload within the target cell.[1][][3][4][5][6][] The analytical strategy must be able to characterize the ADC both in its intact form and after the cleavage of the disulfide bond.

Comparison of Analytical Techniques

The following table summarizes the key performance attributes of the four primary analytical techniques for assessing this compound ADC homogeneity.

TechniqueParameter MeasuredAdvantagesLimitations
HIC-HPLC DAR distribution, Average DAR- Analysis under native conditions preserves the ADC's structure.[8] - Excellent for resolving species with different numbers of hydrophobic drugs.[9][10][11] - Well-established method for cysteine-linked ADCs.[9][10][12]- May have limited resolution for ADCs with very similar hydrophobicities. - High salt concentrations in the mobile phase can be corrosive to instrumentation.[11]
RP-HPLC Average DAR, Light & Heavy Chain Drug Load- High resolution and compatibility with MS.[12] - Can analyze both intact and reduced ADC samples.[13][14][15] - Effective for separating positional isomers after reduction.[16]- Denaturing conditions can alter the ADC's structure.[17] - Not ideal for analyzing non-covalently linked ADCs in their intact form.[18]
SEC-MALS Aggregation, Fragmentation, Molar Mass- The standard method for quantifying aggregates.[12] - Can be coupled with Multi-Angle Light Scattering (MALS) for absolute molar mass determination.[19][20][21][22][23] - Non-denaturing mobile phases are typically used.- Potential for non-specific interactions between the ADC and the column matrix.[1] - May not resolve species with similar hydrodynamic radii.
Native MS Precise Mass, DAR Distribution, Average DAR- Provides unambiguous mass confirmation of different DAR species.[24] - Analysis under native conditions preserves non-covalent interactions.[25][26][27][28] - Can be coupled with SEC for online buffer exchange and analysis.[13][24][25][29]- May have lower throughput compared to chromatographic methods. - Requires specialized instrumentation and expertise.

Experimental Data Summary

The following tables present representative quantitative data obtained from the analysis of disulfide-linked ADCs, which serve as a surrogate for this compound ADCs due to their similar cleavable disulfide linkage.

Table 1: HIC-HPLC Analysis of a Cysteine-Linked ADC

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 015.25.1
DAR 218.925.4
DAR 421.545.8
DAR 623.818.3
DAR 825.65.4
Average DAR 4.0

Data adapted from representative HIC profiles of cysteine-linked ADCs.[9][11]

Table 2: RP-HPLC Analysis of a Reduced Cysteine-Linked ADC

ChainDrug LoadPeak Area (%)
Light Chain010.2
Light Chain139.8
Heavy Chain02.5
Heavy Chain120.5
Heavy Chain222.0
Heavy Chain35.0
Average DAR 4.0

Data adapted from representative RP-HPLC profiles of reduced cysteine-linked ADCs.[10][16][30]

Table 3: SEC-MALS Analysis of ADC Aggregation

SpeciesElution Volume (mL)Molar Mass (kDa)Percentage (%)
Aggregate8.53102.1
Monomer10.215597.5
Fragment12.1750.4

Data adapted from representative SEC-MALS analysis of ADCs.[20][22][23]

Table 4: Native MS Analysis of a Cysteine-Linked ADC

DAR SpeciesMeasured Mass (Da)Relative Abundance (%)
DAR 0148,0506
DAR 2150,45024
DAR 4152,85048
DAR 6155,25017
DAR 8157,6505
Average DAR 4.1

Data adapted from representative native MS analysis of cysteine-linked ADCs.[24]

Experimental Protocols & Workflows

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific this compound ADCs.

Hydrophobic Interaction Chromatography (HIC) Workflow

This workflow is designed to separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis Sample This compound ADC Sample Dilution Dilute to 1 mg/mL in Mobile Phase A Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Gradient Elution: High to Low Salt Injection->Gradient Detection UV Detection at 280 nm Gradient->Detection Integration Peak Integration Detection->Integration DAR_Calc Calculate Average DAR and Species Distribution Integration->DAR_Calc

HIC-HPLC Workflow for DAR Analysis.

Protocol:

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 20% Isopropanol.

  • Column: TSKgel Butyl-NPR (or equivalent).

  • Flow Rate: 0.5 mL/min.

  • Gradient: 0-100% B over 30 minutes.

  • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species and calculate the weighted average DAR.

Reversed-Phase HPLC (RP-HPLC) Workflow for Reduced ADC

This workflow involves the reduction of interchain disulfide bonds to separate and analyze the light and heavy chains.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample This compound ADC Sample Reduction Reduce with DTT (e.g., 20 mM, 37°C, 30 min) Sample->Reduction Injection Inject onto RP Column Reduction->Injection Gradient Gradient Elution: Acetonitrile in 0.1% TFA Injection->Gradient Detection UV Detection at 280 nm Gradient->Detection Integration Peak Integration (Light & Heavy Chains) Detection->Integration DAR_Calc Calculate Average DAR Integration->DAR_Calc

RP-HPLC Workflow for Reduced ADC Analysis.

Protocol:

  • Sample Reduction: Incubate the ADC sample with dithiothreitol (B142953) (DTT) to reduce the disulfide bonds.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Column: Agilent PLRP-S (or equivalent).

  • Flow Rate: 0.5 mL/min.

  • Gradient: 25-50% B over 40 minutes.

  • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains to calculate the average DAR.[10][30]

Size Exclusion Chromatography (SEC) Workflow

This workflow separates molecules based on their hydrodynamic radius to quantify aggregates and fragments.

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC Analysis cluster_data Data Analysis Sample This compound ADC Sample Dilution Dilute in Mobile Phase Sample->Dilution Injection Inject onto SEC Column Dilution->Injection Isocratic Isocratic Elution Injection->Isocratic Detection UV Detection at 280 nm (and MALS if available) Isocratic->Detection Integration Peak Integration Detection->Integration Quantification Quantify Aggregates, Monomer, and Fragments Integration->Quantification

SEC Workflow for Aggregation Analysis.

Protocol:

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Column: TSKgel G3000SWxl (or equivalent).

  • Flow Rate: 0.5 mL/min.

  • Run Time: 30 minutes (isocratic).

  • Detection: UV at 280 nm. If coupled with a MALS detector, absolute molar mass can be determined.

  • Data Analysis: Integrate the peak areas corresponding to aggregates, monomer, and fragments to determine their relative percentages.

Native Mass Spectrometry (MS) Workflow

This workflow provides precise mass measurement of the intact ADC under non-denaturing conditions.

NativeMS_Workflow cluster_prep Sample Preparation cluster_ms Native MS Analysis cluster_data Data Analysis Sample This compound ADC Sample Buffer_Exchange Buffer Exchange into Volatile Buffer (e.g., Ammonium Acetate) Sample->Buffer_Exchange Infusion Direct Infusion or SEC-MS Injection Buffer_Exchange->Infusion Acquisition Mass Spectrum Acquisition (High m/z range) Infusion->Acquisition Deconvolution Deconvolution of Mass Spectrum Acquisition->Deconvolution DAR_Determination Determine DAR Distribution and Average DAR Deconvolution->DAR_Determination

References

Assessing the Bystander Effect of Sulfo-SNPB Linked Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, a critical phenomenon in antibody-drug conjugate (ADC) therapy, describes the ability of a cytotoxic payload to kill not only the target antigen-positive cancer cell but also neighboring antigen-negative cells. This effect is particularly crucial for overcoming tumor heterogeneity, a common challenge in cancer treatment. The choice of linker connecting the antibody to the payload plays a pivotal role in determining the extent of this bystander killing. This guide provides a comprehensive comparison of ADCs featuring the Sulfo-SNPB linker, a cleavable disulfide-based linker, with other linker technologies, supported by experimental data and detailed protocols.

The this compound Linker: Structure and Mechanism

The this compound (Succinimidyl Nitro-Pyridyl Butanoate with a sulfo group) linker is a chemically cleavable linker designed for use in ADCs. Its structure incorporates several key features:

  • Succinimidyl Ester: This functional group allows for covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on the antibody.

  • Disulfide Bond: This is the cleavable moiety of the linker. The high concentration of reducing agents, such as glutathione, within the intracellular environment of tumor cells facilitates the cleavage of this bond.[1]

  • Nitro-Pyridyl Group: This acts as a leaving group upon the reduction of the disulfide bond.

  • Sulfo Group: The presence of a sulfonic acid group increases the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

The bystander effect of a this compound-linked drug is initiated upon ADC internalization into an antigen-positive tumor cell. Inside the cell, the disulfide bond is reduced, releasing the cytotoxic payload. Due to its physicochemical properties, the freed payload can then diffuse across the cell membrane into the tumor microenvironment and subsequently enter neighboring antigen-negative cells, inducing their death.

Comparison of Linker Technologies for Bystander Effect

The ability of an ADC to induce a bystander effect is largely dependent on the linker's properties and the nature of the payload. Here, we compare this compound with other common linker technologies.

Linker TypeCleavage MechanismBystander Effect PotentialKey CharacteristicsExamples
Disulfide (e.g., this compound, Sulfo-SPDB) Reduction by intracellular glutathione.[1]High Cleavable, releases payload in the reducing intracellular environment. The rate of cleavage can be modulated by steric hindrance around the disulfide bond.[1]Soravtansine (sulfo-SPDB-DM4)
Peptide (e.g., Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).High Cleavable, stable in circulation but releases payload in the lysosome. Often used with a PABC self-immolative spacer.Brentuximab vedotin (vc-MMAE)
Hydrazone pH-sensitive hydrolysis in the acidic environment of endosomes and lysosomes.Moderate to High Cleavable, exploits the lower pH of tumor microenvironment and intracellular compartments.Gemtuzumab ozogamicin
Non-Cleavable (e.g., Thioether) Proteolytic degradation of the antibody backbone in the lysosome.Low to None Releases payload with an attached amino acid residue, which is often charged and membrane-impermeable, thus limiting bystander killing.[2]Trastuzumab emtansine (T-DM1)

Quantitative Assessment of the Bystander Effect

The bystander effect can be quantified using various in vitro and in vivo models. A common metric is the "Bystander Effect Coefficient," which reflects the efficiency of killing antigen-negative cells.

ADCLinker-PayloadAntigen-Positive CellsAntigen-Negative CellsBystander Effect Observation
DS8201 (Trastuzumab deruxtecan) Cleavable (peptide-based) - DXdHER2-positive (SKBR3)HER2-negative (MCF7)Significant death of HER2-negative cells in the presence of HER2-positive cells.[3]
T-DM1 (Trastuzumab emtansine) Non-cleavable - DM1HER2-positive (SKBR3)HER2-negative (MCF7)No significant effect on the viability of HER2-negative cells under similar conditions.[3]
Trastuzumab-vc-MMAE Cleavable (Val-Cit) - MMAEHER2-positive (N87, BT474, SKBR3)HER2-negative (GFP-MCF7)Increased bystander killing with a higher fraction of antigen-positive cells and higher HER2 expression.[2]

Experimental Protocols

Accurate assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. Below are detailed methodologies for key in vitro experiments.

Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.

Methodology:

  • Cell Line Selection:

    • Antigen-positive (Ag+) cell line (e.g., HER2-positive SKBR3).

    • Antigen-negative (Ag-) cell line, often engineered to express a fluorescent protein for easy identification (e.g., HER2-negative MCF7-GFP).

  • Cell Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the number of target cells.

  • ADC Treatment:

    • After 24 hours, treat the co-cultures with a serial dilution of the this compound linked ADC and control ADCs (e.g., with a non-cleavable linker).

  • Incubation:

    • Incubate the plates for 72-120 hours.

  • Quantification:

    • The viability of the Ag- cell population is selectively measured using fluorescence microscopy or flow cytometry. A decrease in the number of viable Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium and can kill bystander cells without direct cell-to-cell contact.

Methodology:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a culture flask and treat them with the ADC for 48-72 hours.

    • Collect the culture supernatant (conditioned medium).

    • Centrifuge and filter the supernatant to remove cells and debris.

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a 96-well plate.

    • After 24 hours, replace the medium with the prepared conditioned medium.

  • Incubation and Analysis:

    • Incubate the Ag- cells for 72-96 hours.

    • Assess cell viability using standard methods like MTT or CellTiter-Glo assays. A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells confirms a bystander effect mediated by a diffusible payload.

Signaling Pathways and Visualizations

The cytotoxic payloads released from ADCs induce cell death through various signaling pathways. For instance, tubulin inhibitors like maytansinoids (e.g., DM1, DM4) and auristatins (e.g., MMAE) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. DNA-damaging agents, another class of payloads, induce cell death through the DNA damage response pathway.

Below are diagrams illustrating the bystander effect mechanism, experimental workflows, and a representative signaling pathway.

Bystander_Effect_Mechanism cluster_blood Bloodstream cluster_tumor Tumor Microenvironment ADC ADC (this compound linked) Ag_pos Antigen-Positive Cancer Cell ADC->Ag_pos 1. Targeting & Binding Ag_pos->Ag_pos Payload_released Released Payload Ag_pos->Payload_released 3. Disulfide Cleavage & Payload Release Apoptosis_pos Apoptosis Ag_pos->Apoptosis_pos Cell Death Ag_neg Antigen-Negative Cancer Cell Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg 5. Cell Death Payload_released->Ag_neg 4. Diffusion & Uptake (Bystander Effect)

Caption: Mechanism of the bystander effect for a this compound linked ADC.

Experimental_Workflow cluster_coculture Co-Culture Assay cluster_conditioned Conditioned Medium Assay cc_start Seed Ag+ and Ag- (GFP) cells cc_treat Treat with ADC cc_start->cc_treat cc_incubate Incubate (72-120h) cc_treat->cc_incubate cc_quantify Quantify Ag- cell viability (Fluorescence) cc_incubate->cc_quantify cm_treat_ag_pos Treat Ag+ cells with ADC cm_collect Collect & filter conditioned medium cm_treat_ag_pos->cm_collect cm_treat_ag_neg Treat Ag- cells with conditioned medium cm_collect->cm_treat_ag_neg cm_incubate Incubate (72-96h) cm_treat_ag_neg->cm_incubate cm_quantify Assess Ag- cell viability (MTT) cm_incubate->cm_quantify

Caption: Workflow for in vitro bystander effect assessment.

Apoptosis_Pathway Payload Payload (e.g., MMAE) Tubulin Tubulin Polymerization Payload->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Cell Cycle Arrest Microtubule->G2M Caspase Caspase Activation G2M->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway for a tubulin inhibitor payload.

References

A Comparative Guide to Payload Release from Sulfo-SNPB ADCs in Tumor Microenvironments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Sulfo-SNPB linker technology in Antibody-Drug Conjugates (ADCs) with other common linker alternatives. We will delve into the mechanisms of payload release, present supporting experimental data, and provide detailed protocols for key validation assays.

Understanding this compound Linker Technology

The this compound linker is a chemically cleavable linker used in the construction of ADCs. It is closely related to the Sulfo-SPDB (N-succinimidyl-4-(2-pyridyldithio)-2-sulfobutanoate) linker, which contains a disulfide bond.[1] This class of linkers is designed to be stable in systemic circulation but to readily release its cytotoxic payload within the reductive environment of the tumor microenvironment and inside cancer cells.[2][]

The key to the this compound/SPDB linker's function is the disulfide bond, which is susceptible to cleavage by reducing agents such as glutathione, present in significantly higher concentrations inside cells compared to the bloodstream.[2] This targeted release mechanism aims to maximize the therapeutic window of the ADC by delivering the payload specifically to the tumor site, thereby minimizing off-target toxicity.[4]

Comparative Performance of ADC Linkers

The choice of linker is a critical determinant of an ADC's efficacy and safety profile. Below is a comparison of this compound/SPDB linkers with two other widely used linker technologies: protease-cleavable maleimide-vc-PABC linkers and non-cleavable linkers.

Linker TypeCleavage MechanismPlasma StabilityPayload Release RateBystander Effect
This compound/SPDB (Disulfide) Reduction by intracellular glutathione.[2]Moderate; can be susceptible to premature release in plasma.[5]Can be rapid upon internalization into the reductive intracellular environment.Yes, the released payload can be cell-permeable.[5]
Maleimide-vc-PABC (Protease-Cleavable) Cleavage by lysosomal proteases (e.g., Cathepsin B).Generally high, but maleimide (B117702) chemistry can be prone to instability.[1][6]Dependent on enzymatic activity within the lysosome.Yes, the PABC spacer facilitates the release of a membrane-permeable payload.[1]
Non-Cleavable (e.g., SMCC) Proteolytic degradation of the antibody backbone in the lysosome.[5]High.[5]Slower, as it requires degradation of the entire antibody.Generally limited, as the released payload is often charged and less permeable.[5]

Key Findings from Comparative Studies:

  • Efficacy and Bystander Effect: A cleavable Sulfo-SPDB-DM4 linker demonstrated superior activity compared to a non-cleavable SMCC-DM1 linker. This was attributed to the generation of cell-permeable catabolites by the Sulfo-SPDB linker, which can diffuse into neighboring antigen-negative tumor cells and exert a "bystander killing" effect.[5]

  • Pharmacokinetics: ADCs utilizing disulfide linkers, such as Sulfo-SPDB, may exhibit more rapid clearance of the payload in vivo compared to those with non-cleavable thioether linkers.[5] This can be a double-edged sword, potentially leading to a shorter duration of action but also faster clearance of any prematurely released toxic payload.

Experimental Protocols

Accurate validation of payload release is crucial for the preclinical and clinical development of ADCs. Below are detailed methodologies for key experiments.

Experimental Protocol: Quantification of Intracellular Payload Release by LC-MS/MS

This protocol outlines a method for quantifying the amount of cytotoxic payload released from an ADC within cancer cells.

1. Cell Culture and ADC Treatment:

  • Culture target cancer cells to the desired confluency in appropriate cell culture plates.
  • Treat the cells with the ADC at various concentrations and time points. Include an untreated control and a control treated with the free payload.

2. Cell Lysis and Protein Precipitation:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound ADC.
  • Lyse the cells using a suitable lysis buffer.
  • Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or a methanol-ethanol mixture).[]
  • Centrifuge the samples to pellet the precipitated proteins.

3. Sample Extraction and Preparation:

  • Collect the supernatant, which contains the released payload.
  • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Inject the prepared samples into an LC-MS/MS system.
  • Separate the payload from other cellular components using a suitable liquid chromatography method (e.g., reversed-phase HPLC).
  • Quantify the payload using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[]
  • Generate a standard curve using known concentrations of the free payload to accurately quantify the amount released in the cell lysates.

Experimental Protocol: In Vitro Bystander Effect Assay

This protocol is designed to assess the ability of a released ADC payload to kill neighboring antigen-negative cells.

1. Cell Line Preparation:

  • Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line.
  • The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) or a luciferase for easy identification and quantification.

2. Co-culture Setup:

  • Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10).

3. ADC Treatment:

  • Treat the co-culture with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.
  • Include appropriate controls: untreated co-culture, co-culture treated with a non-binding control ADC, and monocultures of each cell line treated with the ADC.

4. Viability Assessment:

  • After a suitable incubation period (e.g., 72-96 hours), assess the viability of the Ag- cells.
  • For fluorescently labeled Ag- cells, use flow cytometry or high-content imaging to quantify the percentage of viable cells.
  • For luciferase-expressing Ag- cells, use a luminescence-based plate reader to measure cell viability.

5. Data Analysis:

  • Compare the viability of the Ag- cells in the treated co-culture to the untreated control. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved in ADC payload release and its validation, the following diagrams are provided.

G cluster_tme Tumor Microenvironment cluster_cell Intracellular Compartment ADC ADC Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Reductive Cleavage of this compound Linker Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Payload release mechanism of a this compound ADC.

G Start Start: ADC Treatment of Cells Cell_Lysis Cell Lysis & Protein Precipitation Start->Cell_Lysis Extraction Supernatant Extraction Cell_Lysis->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification of Released Payload LC_MS->Quantification

Workflow for intracellular payload release quantification.

References

Safety Operating Guide

Navigating the Disposal of Sulfo-SNPB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Sulfo-SNPB, a compound understood to be a tin-lead (Sn-Pb) based material. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Understanding the Hazards

This compound, as a tin-lead compound, presents several health and environmental risks. The primary component of concern is lead, a heavy metal with known toxicity.

Summary of Hazard Information:

Hazard ClassificationDescription
Reproductive Toxicity May damage fertility or the unborn child. May cause harm to breast-fed children.[1][2][3][4]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure.[1][3][4]
Carcinogenicity Suspected of causing cancer.[4][5]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Sensitization May cause an allergic skin reaction.[1]

Proper Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste. This protocol is a synthesis of best practices derived from safety data sheets for similar tin-lead compounds.

Personnel Protective Equipment (PPE) Required:

  • Wear protective gloves (nitrile or neoprene).

  • Wear eye protection (safety glasses or goggles).

  • Wear a lab coat or other protective clothing.

  • In case of dust or fume generation, use a respirator with an appropriate filter.

Disposal Steps:

  • Waste Segregation:

    • Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams.

  • Containerization:

    • Use a chemically resistant, leak-proof container with a secure lid.

    • The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound Waste" or "Tin-Lead Compound Waste"), the associated hazards (e.g., "Toxic," "Reproductive Hazard"), and the accumulation start date.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids and bases.[1]

    • Storage temperatures should not exceed 60°C.[1]

    • Keep the container tightly closed when not in use.

  • Waste Disposal:

    • Product waste must be transported to an authorized waste disposal facility.[1]

    • Dispose of the waste in accordance with all local, regional, national, and international regulations.[3][4][5]

    • Do not discharge directly into rivers or sewage systems.[1]

    • Contaminated packaging should be treated as the product itself and disposed of accordingly.[1]

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the disposal date.

    • Keep copies of all waste manifests and disposal certificates provided by the waste management company.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.

SulfoSNPB_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Waste Management A Waste Generation (Unused Product, Contaminated Items) B Segregate Waste A->B C Containerize in Labeled Hazardous Waste Container B->C D Store in Designated Secure Area C->D E Arrange for Pickup by Authorized Waste Disposal Vendor D->E Contact EHS or Waste Coordinator F Transport to Authorized Waste Disposal Facility E->F G Final Disposal (in accordance with regulations) F->G H Maintain Disposal Records (Manifests, Certificates) G->H

Figure 1. Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Essential Safety and Logistical Information for Handling Sulfo-SNPB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Sulfo-SNPB, a cleavable linker utilized in the development of antibody-drug conjugates (ADCs). As a preferred source for laboratory safety information, this guide is intended to build trust by delivering value beyond the product itself through detailed procedural instructions.

Personal Protective Equipment (PPE)

Due to the nature of its application in ADC development, where it is conjugated to highly potent cytotoxic agents, this compound should be handled with caution. The following personal protective equipment is mandatory to minimize exposure risks.

Area of Protection Required PPE Specifications and Best Practices
Respiratory Chemical Fume HoodAll handling of solid this compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of any aerosols or particulate matter.
Hands Chemical-resistant glovesNitrile gloves are recommended. Gloves should be inspected before use and changed frequently, especially after direct contact with the material.
Eyes Safety GogglesSafety goggles provide a complete seal around the eyes and are essential to protect against splashes or airborne particles.
Body Laboratory CoatA buttoned, full-length laboratory coat should be worn at all times. For procedures with a higher risk of spillage, disposable sleeves or a disposable gown are recommended.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a designated, clearly labeled area for potent compounds.

  • Follow the supplier's recommendations for storage temperature, which is typically -20°C or below for long-term stability.

2. Aliquoting and Weighing:

  • All manipulations of solid this compound must be conducted within a chemical fume hood.

  • Use dedicated spatulas and weighing boats.

  • Handle the solid material gently to avoid creating dust.

3. Dissolution and Use:

  • When preparing solutions, add the solvent to the solid linker slowly.

  • Ensure the container is sealed before removing it from the chemical fume hood.

  • All subsequent experimental steps involving the dissolved linker should also be performed in a chemical fume hood.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure workplace safety.

Waste Stream Collection and Labeling Disposal Method
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes unused solid linker, contaminated gloves, weighing paper, and other disposable labware.Dispose of through a certified hazardous waste management company in accordance with all local, state, and federal regulations.
Liquid Waste Collect all solutions containing this compound and any solvents used for rinsing glassware in a sealed and clearly labeled hazardous waste container.Dispose of through a certified hazardous waste management company. Do not pour down the drain.
Sharps Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.Dispose of through a certified hazardous waste management company.

Safe Handling and Disposal Workflow

The following diagram outlines the logical steps for the safe handling and disposal of this compound.

G cluster_0 Preparation cluster_1 Handling cluster_2 Disposal cluster_3 Decontamination A 1. Don PPE B 2. Prepare work area in fume hood A->B C 3. Weigh solid this compound B->C D 4. Prepare solution C->D E 5. Perform experiment D->E F 6. Segregate and collect waste E->F G 7. Label waste containers F->G H 8. Store waste for pickup G->H I 9. Clean work area H->I J 10. Doff PPE I->J K 11. Wash hands J->K

Caption: A logical workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfo-SNPB
Reactant of Route 2
Reactant of Route 2
Sulfo-SNPB

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.